Product packaging for Methyltetrazine-PEG9-acid(Cat. No.:)

Methyltetrazine-PEG9-acid

Cat. No.: B15340128
M. Wt: 656.7 g/mol
InChI Key: DNSXREKTZGCQQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyltetrazine-PEG9-acid is a useful research compound. Its molecular formula is C30H48N4O12 and its molecular weight is 656.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H48N4O12 B15340128 Methyltetrazine-PEG9-acid

Properties

Molecular Formula

C30H48N4O12

Molecular Weight

656.7 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C30H48N4O12/c1-26-31-33-30(34-32-26)27-2-4-28(5-3-27)46-25-24-45-23-22-44-21-20-43-19-18-42-17-16-41-15-14-40-13-12-39-11-10-38-9-8-37-7-6-29(35)36/h2-5H,6-25H2,1H3,(H,35,36)

InChI Key

DNSXREKTZGCQQC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

Methyltetrazine-PEG9-acid: A Technical Guide for Bioorthogonal Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-PEG9-acid is a bifunctional linker molecule at the forefront of bioconjugation and targeted therapeutic research. It incorporates a reactive methyltetrazine moiety, a hydrophilic nine-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This unique combination of features enables its use in the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with trans-cyclooctene (TCO) derivatives. This "click chemistry" reaction is characterized by its rapid kinetics, high specificity, and biocompatibility, making it an invaluable tool for labeling, tracking, and modifying biomolecules in complex biological systems.[1][2]

The PEG9 spacer enhances the aqueous solubility of the molecule and any conjugate, while also reducing potential immunogenicity and non-specific binding.[3] The terminal carboxylic acid provides a versatile handle for conjugation to primary amines on biomolecules, such as antibodies, proteins, and peptides, through standard amide bond formation chemistries.[4][5] This technical guide provides an in-depth overview of the applications, quantitative data, and experimental protocols associated with this compound in research.

Core Applications in Research

The unique properties of this compound make it a versatile tool for a range of research applications, including:

  • Bioconjugation: The primary application of this compound is the stable and specific linkage of different molecular entities. This includes the conjugation of proteins, peptides, nucleic acids, and small molecules for various research purposes.[2][6]

  • Antibody-Drug Conjugates (ADCs): In the field of targeted drug delivery, this compound can be used to link cytotoxic drugs to tumor-targeting antibodies. The bioorthogonal nature of the tetrazine-TCO ligation allows for pre-targeting strategies, where the antibody is administered first, followed by the tetrazine-linked drug, minimizing systemic toxicity.

  • Live-Cell Imaging and Tracking: The fast reaction kinetics of the methyltetrazine-TCO reaction enable the labeling and visualization of biomolecules in living cells and organisms.[1] This is particularly useful for tracking cellular processes and understanding the biodistribution of molecules in real-time.

  • Pretargeted Imaging (PET/SPECT): In nuclear medicine, pretargeted imaging strategies utilize the methyltetrazine-TCO reaction to improve the target-to-background ratio of radiotracers.[7][8][9] An antibody conjugated to a TCO is administered first, allowed to accumulate at the target site, and then a radiolabeled methyltetrazine tracer is injected, which rapidly binds to the antibody for imaging.

Quantitative Data

The performance of this compound in bioorthogonal reactions is characterized by its rapid kinetics and the stability of the resulting conjugate. The following table summarizes key quantitative data for the methyltetrazine-TCO reaction.

ParameterValueConditionsReference(s)
Second-Order Rate Constant (k₂) ~800 - 2,000 M⁻¹s⁻¹Aqueous media, 37°C[1][10]
Enhanced Rate Constant with Strained TCOs Up to 30,000 M⁻¹s⁻¹Aqueous media[1]
Methyltetrazine Stability High in aqueous mediaPhysiological pH[1]
TCO Stability Can isomerize to the unreactive cis-isomer in the presence of thiols and copper-containing serum proteins.Biological environments[10]
Conjugate Stability The resulting dihydropyridazine linkage is stable.Physiological conditions[2]

Key Experimental Protocols

Protocol 1: Antibody Conjugation with this compound via EDC/NHS Chemistry

This protocol describes the conjugation of this compound to a primary amine-containing antibody using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

  • Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Reaction Buffer: PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amine-containing buffers (e.g., Tris), exchange the buffer to PBS, pH 7.4 using a desalting column.

    • Adjust the antibody concentration to 2-5 mg/mL in PBS.

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

    • In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in Activation Buffer to a final concentration of 10 mg/mL each.

    • Add a 10-20 fold molar excess of the dissolved this compound to the EDC/NHS solution.

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation Reaction:

    • Add the activated Methyltetrazine-PEG9-NHS ester solution to the antibody solution. A 10-20 fold molar excess of the linker to the antibody is recommended as a starting point.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.

  • Purification of the Conjugate:

    • Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

    • Collect the purified antibody-methyltetrazine conjugate.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 520-540 nm (for tetrazine) and using the respective extinction coefficients.

Protocol 2: Pretargeted Imaging using a TCO-modified Antibody and a Radiolabeled Methyltetrazine Tracer

This protocol outlines a general workflow for in vivo pretargeted imaging.

Materials:

  • TCO-modified antibody (prepared by conjugating a TCO-NHS ester to the antibody)

  • Radiolabeled methyltetrazine tracer (e.g., ¹⁸F- or ⁶⁸Ga-labeled)

  • Animal model with the target of interest

  • PET or SPECT imaging system

Procedure:

  • Antibody Administration:

    • Administer the TCO-modified antibody to the animal model via intravenous injection. The dose will depend on the antibody and target.

    • Allow the antibody to circulate and accumulate at the target site. This can take 24-72 hours, depending on the antibody's pharmacokinetics.[7][8]

  • Tracer Administration:

    • After the desired antibody accumulation time, administer the radiolabeled methyltetrazine tracer intravenously.[7]

  • Imaging:

    • Acquire images at various time points post-tracer injection (e.g., 1, 2, 4, and 24 hours) using a PET or SPECT scanner.[7][8]

  • Image Analysis:

    • Analyze the images to determine the biodistribution of the tracer and quantify the uptake at the target site compared to background tissues.

Visualizations

Bioorthogonal Reaction of Methyltetrazine and TCO Methyltetrazine This compound Intermediate Diels-Alder Cycloaddition Intermediate Methyltetrazine->Intermediate iEDDA Reaction TCO TCO-modified Biomolecule TCO->Intermediate Product Stable Dihydropyridazine Conjugate Intermediate->Product Retro-Diels-Alder N2 Nitrogen Gas (N₂) Intermediate->N2

Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction.

Workflow for Antibody Conjugation cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification MTZ_acid This compound Activated_MTZ Activated NHS Ester MTZ_acid->Activated_MTZ 15-30 min, RT EDC_NHS EDC / NHS EDC_NHS->Activated_MTZ Conjugate Antibody-MTZ Conjugate Activated_MTZ->Conjugate 1-2 hours, RT Antibody Antibody Antibody->Conjugate Quench Quench Reaction Conjugate->Quench Purify Desalting Column Quench->Purify Final_Product Purified Conjugate Purify->Final_Product Pretargeted Imaging Workflow TCO_Ab Inject TCO-Antibody Accumulation Antibody Accumulation at Target (24-72h) TCO_Ab->Accumulation Tracer Inject Radiolabeled Methyltetrazine Accumulation->Tracer Click In Vivo Click Reaction Tracer->Click Imaging PET / SPECT Imaging Click->Imaging Analysis Image Analysis Imaging->Analysis

References

An In-Depth Technical Guide to Methyltetrazine-PEG9-acid: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyltetrazine-PEG9-acid, a heterobifunctional linker crucial for advanced bioconjugation applications. Its unique properties enable the precise and efficient coupling of molecules, making it an invaluable tool in the development of targeted therapeutics, diagnostic agents, and research probes. This document details its chemical structure, physicochemical properties, and provides established protocols for its use, particularly in the construction of antibody-drug conjugates (ADCs).

Chemical Structure and Properties

This compound is a molecule designed with two distinct reactive moieties separated by a polyethylene glycol (PEG) spacer. The methyltetrazine group participates in a highly efficient and selective bioorthogonal reaction, while the terminal carboxylic acid allows for conventional amide bond formation with amine-containing molecules.

The structure consists of:

  • A Methyltetrazine Moiety: This group is highly reactive towards strained alkenes, most notably trans-cyclooctene (TCO), through an inverse electron-demand Diels-Alder (IEDDA) cycloaddition. This "click chemistry" reaction is exceptionally fast and proceeds under mild, physiological conditions without the need for a catalyst.[1]

  • A PEG9 Spacer: The nine-unit polyethylene glycol chain enhances the solubility of the molecule in aqueous buffers, reduces aggregation, and minimizes steric hindrance during conjugation.[2] In the context of bioconjugates, PEG linkers can also improve pharmacokinetic properties.[3]

  • A Terminal Carboxylic Acid: This functional group provides a handle for conjugation to primary amines on biomolecules like proteins, antibodies, or peptides, forming a stable amide bond. This reaction is typically facilitated by activating agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).[4]

A representative example of this class of molecules is Methyltetrazine-NHCO-PEG9-Acid.

Table 1: Physicochemical Properties of Methyltetrazine-NHCO-PEG9-Acid

PropertyValueReference
Molecular Formula C32H51N5O12[5]
Molecular Weight 697.78 g/mol [5]
CAS Number 2143964-70-7[5]
Purity Typically >96%[5]

Experimental Protocols

The utility of this compound lies in its ability to facilitate a two-step conjugation process. First, the carboxylic acid is activated and reacted with an amine-containing molecule. Second, the methyltetrazine moiety is reacted with a TCO-modified molecule.

Amide Coupling of this compound to Amine-Containing Molecules

This protocol describes the conjugation of the carboxylic acid group of this compound to a primary amine on a biomolecule (e.g., a protein or antibody).

Materials:

  • This compound

  • Amine-containing molecule (e.g., antibody)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Reaction Buffer: MES, pH 4.5-6.0 for activation; PBS or bicarbonate buffer, pH 7.2-8.5 for coupling

  • Quenching solution (e.g., hydroxylamine, Tris, or glycine)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Reagent Preparation: Equilibrate all reagents to room temperature. Prepare a stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF.

  • Activation of Carboxylic Acid:

    • Dissolve the amine-containing molecule in the activation buffer.

    • Add EDC and NHS (or sulfo-NHS) to the solution. A typical molar excess is 2-10 fold of EDC and NHS over the amine-containing molecule.

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS-ester intermediate.

  • Conjugation to Amine:

    • Add the prepared this compound stock solution to the activated amine-containing molecule solution. The molar ratio will depend on the desired degree of labeling and should be optimized.

    • Adjust the pH of the reaction mixture to 7.2-8.5 to facilitate the reaction with the primary amines.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Add the quenching solution to stop the reaction by reacting with any remaining NHS-esters.

  • Purification: Remove excess reagents and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

Tetrazine-TCO Ligation

This protocol outlines the bioorthogonal reaction between the methyltetrazine-functionalized molecule and a trans-cyclooctene (TCO)-modified molecule.

Materials:

  • Methyltetrazine-functionalized molecule (from section 2.1)

  • TCO-modified molecule

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.0-7.5

  • Purification equipment (if necessary)

Procedure:

  • Reaction Setup: Dissolve the methyltetrazine-functionalized molecule and the TCO-modified molecule in the reaction buffer.

  • Ligation Reaction:

    • Mix the two solutions. A 1:1 to 1.5:1 molar ratio of tetrazine to TCO is commonly used.[6]

    • The reaction is typically rapid and can be complete within minutes to an hour at room temperature.[1]

    • The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification (Optional): If one of the reactants is in large excess or if unreacted components need to be removed for downstream applications, purification can be performed using size exclusion chromatography, dialysis, or other appropriate methods based on the properties of the conjugate.

Application Workflow: Antibody-Drug Conjugate (ADC) Preparation

This compound is instrumental in the modular synthesis of ADCs. The following workflow and diagram illustrate the process.

First, the antibody is functionalized with the this compound linker via amide coupling. In a separate process, the cytotoxic drug is modified with a TCO group. Finally, the tetrazine-modified antibody and the TCO-modified drug are conjugated using the rapid and selective tetrazine-TCO ligation.

ADC_Preparation_Workflow cluster_0 Antibody Functionalization cluster_1 Drug Modification cluster_2 Final Conjugation Antibody Antibody (with primary amines) Activated_Antibody Tetrazine-Activated Antibody Antibody->Activated_Antibody Amide Coupling Linker This compound Linker->Activated_Antibody EDC_NHS EDC / NHS EDC_NHS->Activated_Antibody Activated_Antibody_2 Tetrazine-Activated Antibody Drug Cytotoxic Drug (with reactive handle) TCO_Drug TCO-Modified Drug Drug->TCO_Drug Modification TCO TCO Moiety TCO->TCO_Drug TCO_Drug_2 TCO-Modified Drug ADC Antibody-Drug Conjugate (ADC) Activated_Antibody_2->ADC Tetrazine-TCO Ligation (Click Chemistry) TCO_Drug_2->ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Logical Relationship: The Bioorthogonal Reaction

The core of this technology is the inverse electron-demand Diels-Alder reaction between the methyltetrazine and the trans-cyclooctene. This reaction is highly specific and bioorthogonal, meaning it does not interfere with biological functional groups, allowing for clean and efficient conjugation in complex biological mixtures.

Tetrazine_TCO_Reaction Tetrazine Methyltetrazine-PEG9-Biomolecule Transition_State [4+2] Cycloaddition (IEDDA) Tetrazine->Transition_State TCO TCO-Drug TCO->Transition_State Dihydropyridazine Dihydropyridazine Intermediate Transition_State->Dihydropyridazine Final_Product Stable Bioconjugate Dihydropyridazine->Final_Product Retro-Diels-Alder Nitrogen N₂ Gas Dihydropyridazine->Nitrogen

References

An In-Depth Technical Guide to the Mechanism and Application of Methyltetrazine-PEG9-acid in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyltetrazine-PEG9-acid, a key reagent in the field of bioorthogonal chemistry. Detailing its mechanism of action, quantitative reaction parameters, and practical applications, this document serves as a technical resource for professionals engaged in bioconjugation, drug development, and advanced cellular imaging.

Core Mechanism of Action: The Inverse-Electron-Demand Diels-Alder Reaction

This compound participates in a highly efficient and selective class of reactions known as "click chemistry," specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction. This bioorthogonal reaction is characterized by its rapid kinetics and compatibility with complex biological systems.

The core of this reaction is the [4+2] cycloaddition between the electron-deficient 1,2,4,5-tetrazine ring of this compound and an electron-rich dienophile, most commonly a strained alkene such as trans-cyclooctene (TCO). The reaction proceeds through a concerted mechanism, forming an unstable bicyclic intermediate which then undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of dinitrogen (N₂) gas and forming a stable dihydropyridazine product. This process is exceptionally fast and occurs without the need for cytotoxic catalysts like copper, making it ideal for in vivo applications.[1][2][]

The key features of this reaction are:

  • High Selectivity: The tetrazine and strained alkene partners react exclusively with each other, ignoring the vast array of other functional groups present in a biological milieu.[4][5]

  • Rapid Kinetics: The IEDDA reaction between tetrazines and TCO derivatives is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[6]

  • Biocompatibility: The reaction proceeds efficiently under physiological conditions (aqueous environment, neutral pH, and ambient temperature) and does not produce toxic byproducts.[4][5]

The structure of this compound is specifically designed to optimize its performance in these reactions. The methyl group on the tetrazine ring enhances its stability compared to unsubstituted tetrazines, providing a good balance between reactivity and a longer half-life in aqueous media.[7][8] The polyethylene glycol (PEG) linker, in this case with nine repeating units (PEG9), significantly increases the hydrophilicity and bioavailability of the molecule, preventing aggregation and reducing non-specific binding.[9][10] The terminal carboxylic acid provides a versatile handle for conjugation to a wide range of biomolecules containing primary amines through standard amide coupling chemistry.[8][11]

Quantitative Data: Reaction Kinetics and Stability

The performance of this compound in click chemistry is defined by its reaction kinetics and stability. The following tables summarize key quantitative data for methyl-substituted and other relevant tetrazine derivatives, providing a baseline for expected performance.

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent/ConditionsReference
3-methyl-6-phenyl-1,2,4,5-tetrazineTCO990DPBS, 37 °C[12]
3-methyl-6-(pyridin-2-yl)-1,2,4,5-tetrazineTCO-PEG45120DPBS, 37 °C[12]
3-methyl-6-(pyridin-4-yl)-1,2,4,5-tetrazineTCO-PEG42740DPBS, 37 °C[12]
H-Tetrazine-Acidaxial-TCO10332PBS, 37 °C[7][13]
Me-Tetrazine-Acidaxial-TCO>6-fold lower than H-Tetrazine-AcidPBS, 37 °C[7][13]
Pyridyl-Tetrazineaxial-TCOSlower than H-Tetrazine-AcidPBS, 37 °C[7][13]

Table 1: Second-Order Rate Constants for the Reaction of Various Tetrazine Derivatives with trans-Cyclooctene (TCO). This table illustrates the influence of substituents on the tetrazine ring on the reaction kinetics. Generally, electron-withdrawing groups increase the reaction rate, while electron-donating groups, like the methyl group, can decrease it slightly while enhancing stability. The PEG linker can also influence kinetics, with studies showing that its hydrophilicity can prevent the TCO from being masked by hydrophobic interactions with the antibody it is conjugated to, thereby preserving reactivity.[14]

Tetrazine DerivativeConditionsHalf-life/StabilityReference
Me-TetrazineDMEM with 10% FBS, 37 °C>92% remaining after 12 h; >63% remaining after 48 h[7][13]
Pyridyl-TetrazineDMEM with 10% FBS, 37 °C<13% remaining after 48 h[7][13]
H-TetrazineDMEM with 10% FBS, 37 °C<13% remaining after 48 h[7][13]
Me-TetrazineIn vivo (E. coli expression)Stable for 40 hours at 37 °C[10]

Table 2: Stability of Various Tetrazine Derivatives in Biological Media. This table highlights the enhanced stability of methyl-substituted tetrazines compared to their hydrogen-substituted or pyridyl-substituted counterparts, making them more suitable for in vivo experiments that require longer incubation times.

Experimental Protocols

The following section provides a detailed, step-by-step protocol for a typical bioconjugation experiment using this compound to label a protein of interest (e.g., an antibody) that has been pre-functionalized with a trans-cyclooctene (TCO) group.

Materials
  • TCO-functionalized antibody (in an amine-free buffer such as PBS, pH 7.4)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-containing molecule (e.g., a fluorescent probe with a primary amine)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • HPLC system for analysis (optional)

Procedure

Step 1: Preparation of Amine-Reactive Methyltetrazine-PEG9-NHS Ester

  • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.

  • Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the this compound solution.

  • Incubate the reaction mixture at room temperature for 1-2 hours to form the NHS ester. This activated form is not stable and should be used immediately.

Step 2: Conjugation of the Amine-Reactive Tetrazine to an Amine-Containing Molecule (Optional, if not directly conjugating the acid)

  • Dissolve the amine-containing molecule (e.g., a fluorescent probe) in an appropriate buffer (e.g., PBS, pH 7.4).

  • Add the freshly prepared Methyltetrazine-PEG9-NHS ester solution to the amine-containing molecule solution at a molar ratio of 5:1 to 20:1 (tetrazine:molecule).

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Purify the tetrazine-labeled molecule using a desalting column or HPLC to remove excess unconjugated tetrazine.

Step 3: Click Reaction with TCO-Functionalized Antibody

  • Dissolve the TCO-functionalized antibody in PBS, pH 7.4, to a concentration of 1-5 mg/mL.

  • Add the tetrazine-labeled molecule (from Step 2) or the activated Methyltetrazine-PEG9-NHS ester (from Step 1, for direct conjugation to lysine residues on the antibody) to the antibody solution. A molar excess of the tetrazine reagent (typically 2-10 fold) is recommended to ensure complete labeling.

  • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.

  • Quench the reaction by adding an excess of a small molecule containing a TCO group to consume any unreacted tetrazine.

Step 4: Purification of the Antibody Conjugate

  • Remove the excess, unreacted tetrazine reagent and other small molecules by passing the reaction mixture through a desalting column appropriate for the size of the antibody.

  • For higher purity, the conjugate can be purified using size-exclusion chromatography (SEC) or affinity chromatography.

  • Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight and by UV-Vis spectroscopy to determine the degree of labeling (DOL) by comparing the absorbance of the protein (at 280 nm) and the tetrazine (around 520 nm).

Visualization of Workflows and Mechanisms

Reaction Mechanism

IEDDA_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Methyltetrazine This compound Intermediate Bicyclic Intermediate Methyltetrazine->Intermediate [4+2] Cycloaddition TCO trans-Cyclooctene (TCO) TCO->Intermediate Dihydropyridazine Stable Dihydropyridazine Conjugate Intermediate->Dihydropyridazine Retro-Diels-Alder Nitrogen N₂ Gas Intermediate->Nitrogen

Caption: Inverse-Electron-Demand Diels-Alder (IEDDA) reaction mechanism.

Experimental Workflow

Experimental_Workflow Start Start: TCO-functionalized Protein ReagentPrep Reagent Preparation Dissolve this compound in DMF/DMSO Activate with EDC/NHS Start->ReagentPrep Conjugation Click Reaction Mix TCO-Protein and activated Tetrazine Incubate at RT for 1-2h ReagentPrep->Conjugation Purification Purification Desalting column or SEC Remove excess reagents Conjugation->Purification Analysis Analysis SDS-PAGE UV-Vis Spectroscopy Mass Spectrometry Purification->Analysis End End: Purified Conjugate Analysis->End

Caption: General experimental workflow for bioconjugation.

Applications in Studying Signaling Pathways

The high efficiency and bioorthogonality of the this compound and TCO reaction make it a powerful tool for elucidating complex cellular signaling pathways. Here are some key applications:

  • Pre-targeted Imaging of Cell Surface Receptors: Antibodies or ligands specific to a cell surface receptor (e.g., a G-protein coupled receptor - GPCR) can be conjugated with TCO and administered to cells or in vivo. After allowing time for the TCO-labeled antibody to bind to its target and for unbound antibody to clear, a small, fluorescently-labeled tetrazine probe can be administered. The rapid click reaction leads to highly specific and sensitive imaging of the receptor's localization and trafficking, providing insights into signaling initiation.[15][16][17]

  • Investigating Protein-Protein Interactions: To study the interaction between two signaling proteins, one can be labeled with a tetrazine and the other with a TCO. If the proteins interact, the proximity of the two reactive handles will lead to a rapid ligation, allowing for the capture and subsequent identification of the interacting partners by immunoprecipitation and mass spectrometry.

  • Tracking Post-Translational Modifications: Bioorthogonal reporters for post-translational modifications, such as phosphorylation, can be introduced into signaling proteins. These reporters can then be tagged with a tetrazine or TCO, allowing for the visualization and quantification of these modifications during a signaling cascade.

  • Drug Target Validation: this compound can be used to create antibody-drug conjugates (ADCs) where the drug is targeted to a specific signaling protein on the surface of a cancer cell.[18] The efficiency of drug delivery and its effect on downstream signaling can be monitored, providing a powerful tool for validating new drug targets.

Conceptual Signaling Pathway Investigation

Signaling_Pathway_Investigation cluster_cell Cellular Environment Ligand Ligand Receptor GPCR (TCO-labeled) Ligand->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Response Cellular Response Kinase_Cascade->Response Probe Fluorescent Methyltetrazine-PEG9 Probe Probe->Receptor Click Reaction (Imaging)

Caption: Conceptual workflow for imaging a GPCR in a signaling pathway.

References

An In-depth Technical Guide to the Solubility and Stability of Methyltetrazine-PEG9-acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of bioconjugation reagents is paramount. Methyltetrazine-PEG9-acid is a key player in the field of bioorthogonal chemistry, valued for its role in creating stable bioconjugates. This guide provides a detailed overview of its solubility and stability characteristics, complete with experimental protocols and visual aids to facilitate its effective use in the laboratory.

Introduction to this compound

This compound is a heterobifunctional linker that combines the highly reactive methyltetrazine moiety with a hydrophilic nine-unit polyethylene glycol (PEG) chain, terminating in a carboxylic acid. The methyltetrazine group participates in rapid and specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions with trans-cyclooctene (TCO) dienophiles, a cornerstone of "click chemistry." The PEG linker enhances aqueous solubility and reduces steric hindrance, while the terminal carboxylic acid allows for conjugation to amine-containing molecules through the formation of a stable amide bond, typically requiring activation with reagents like EDC or HATU.[1][2][3]

Solubility Characteristics

The incorporation of a PEG9 spacer significantly enhances the aqueous solubility of the otherwise hydrophobic tetrazine core.[4][5] This feature is critical for applications in biological systems, which are predominantly aqueous environments. While precise quantitative solubility data for this compound is not extensively published, a qualitative assessment based on the properties of similar PEGylated compounds and general chemical principles can be made.

Solvent Expected Solubility Rationale and Considerations
WaterHighThe hydrophilic nature of the PEG9 chain promotes solubility in aqueous media.
Phosphate-Buffered Saline (PBS)HighExpected to be readily soluble in common biological buffers, crucial for bioconjugation reactions.
Dimethyl Sulfoxide (DMSO)HighA common polar aprotic solvent for dissolving a wide range of organic molecules.
Dimethylformamide (DMF)HighAnother polar aprotic solvent suitable for dissolving this type of compound.
Dichloromethane (DCM)SolubleOften used in the synthesis and purification of such linkers.[2]
Ethanol / MethanolHighGenerally soluble in polar protic solvents.

Note: The table provides expected solubility based on the chemical structure and data for similar compounds. Empirical determination is recommended for specific applications.

Stability Profile

The stability of this compound is a key factor in its successful application. The methyl group on the tetrazine ring offers increased stability compared to its unsubstituted counterparts.[2] However, like all chemical reagents, its stability is influenced by environmental conditions.

Condition Impact on Stability Recommendations and Considerations
pH Stable in neutral to slightly acidic conditions (pH 6-7.5). Susceptible to degradation at very high or very low pH.For bioconjugation, maintaining a pH within the stable range is crucial. The stability of tetrazines is known to be pH-dependent.[6]
Temperature Recommended storage at -20°C for long-term stability.[2][7]Avoid multiple freeze-thaw cycles. For short-term use, it can be shipped at ambient temperature.[2][7]
Light Some tetrazine derivatives can be light-sensitive.It is advisable to store the compound in a light-protected vial.
Reducing Agents The tetrazine ring can be degraded by strong reducing agents.Avoid the use of potent reducing agents if the tetrazine moiety is to be used in a subsequent reaction.
Aqueous Solutions While soluble, long-term storage in aqueous solution is not recommended due to the potential for hydrolysis.Prepare aqueous solutions fresh for each use.

Experimental Protocols

Below are detailed methodologies for the experimental determination of solubility and stability for this compound.

This protocol is based on the shake-flask method, a common technique for solubility measurement.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a series of vials.

    • Ensure enough solid is present to achieve saturation.

  • Equilibration:

    • Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C).

    • Allow the mixture to equilibrate for a sufficient time, typically 24 to 48 hours.

  • Sample Preparation:

    • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant without disturbing the pellet.

  • Quantification:

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of a UV-Vis spectrophotometer.

    • Measure the absorbance at the characteristic wavelength for the methyltetrazine chromophore (typically around 520-540 nm).

    • Calculate the concentration based on a pre-determined calibration curve. The concentration of the undiluted supernatant represents the solubility.

This protocol allows for the evaluation of the compound's stability over time in a specific aqueous environment.

  • Solution Preparation:

    • Prepare a stock solution of this compound in an organic solvent such as DMSO.

    • Dilute the stock solution to a final working concentration (e.g., 0.2 mM) in the aqueous buffer of interest (e.g., PBS, pH 7.4).[8]

  • Incubation:

    • Incubate the solution at a constant temperature, for example, 37°C.[8]

  • Time-Course Monitoring:

    • At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), take an aliquot of the solution.

    • Monitor the degradation of the methyltetrazine by measuring the decrease in its characteristic absorbance using a UV-Vis spectrophotometer or by HPLC analysis.[8]

  • Data Analysis:

    • Plot the percentage of remaining this compound against time to determine its half-life and degradation kinetics in the tested buffer.

Visualizing Experimental Workflows and Molecular Logic

To further clarify the processes and concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_solubility Solubility Determination cluster_stability Stability Assessment prep_sol Prepare Saturated Solution equil Equilibrate (24-48h) prep_sol->equil cent Centrifuge equil->cent quant_sol Quantify Supernatant cent->quant_sol end_sol Solubility Value quant_sol->end_sol prep_stab Prepare Test Solution incub Incubate at 37°C prep_stab->incub monitor Monitor Degradation Over Time incub->monitor analyze Analyze Data (Half-life) monitor->analyze end_stab Stability Profile analyze->end_stab start Start start->prep_sol start->prep_stab

Experimental workflow for solubility and stability testing.

G cluster_factors Influencing Factors center This compound Stability pH pH center->pH High/Low pH can cause degradation temp Temperature center->temp Elevated temp accelerates degradation light Light Exposure center->light Potential for photodegradation reducing_agents Reducing Agents center->reducing_agents Tetrazine ring is sensitive

Factors influencing the stability of this compound.

References

An In-Depth Technical Guide to the Bioorthogonal Reactivity of Methyltetrazine Functional Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the bioorthogonal reactivity of methyltetrazine functional groups, focusing on their application in bioconjugation, live-cell imaging, and pretargeted drug delivery. It delves into the kinetics and stability of methyltetrazine reactions, offers detailed experimental protocols, and visualizes key workflows.

Core Principles of Methyltetrazine Bioorthogonal Chemistry

The cornerstone of methyltetrazine bioorthogonal chemistry is the inverse-electron-demand Diels-Alder (IEDDA) reaction. This reaction occurs between an electron-deficient diene, the tetrazine, and an electron-rich dienophile, typically a strained alkene or alkyne. The methyl group on the tetrazine ring enhances its stability in aqueous and biological environments compared to unsubstituted tetrazines, making it a preferred choice for many in vivo applications.[1][2][3][4]

The most common dienophiles used in conjunction with methyltetrazines are trans-cyclooctene (TCO) and its derivatives, norbornenes, and strained cyclopropenes. The reaction with TCO is exceptionally fast, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹, allowing for efficient labeling at low concentrations.[5][6] This high reactivity and the bioorthogonality of the reaction—meaning it does not interfere with native biological processes—have made the methyltetrazine-TCO ligation a powerful tool in chemical biology and drug development.

Quantitative Data on Reactivity and Stability

The performance of methyltetrazine-based bioorthogonal reactions is critically dependent on their reaction kinetics and the stability of the tetrazine moiety under experimental conditions. The following tables summarize key quantitative data to aid in the selection of appropriate reaction partners and conditions.

Reaction Kinetics

The rate of the IEDDA reaction is highly dependent on the structure of both the methyltetrazine derivative and the dienophile. Electron-withdrawing groups on the tetrazine generally increase the reaction rate, while electron-donating groups on the dienophile also accelerate the ligation.

Methyltetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent/Conditions
3-methyl-6-phenyl-1,2,4,5-tetrazinetrans-cyclooctene (TCO)~1,000 - 3,100Various aqueous buffers
3-methyl-6-(pyridin-2-yl)-1,2,4,5-tetrazineTCO~22,000Methanol
3-methyl-6-phenyl-1,2,4,5-tetrazineNorbornene~0.04 - 8.5 x 10⁻³DMSO, Methanol
3-amidomethyl-1-methylcyclopropene3-methyl-6-phenyl-1,2,4,5-tetrazine0.6550 mM MOPS, pH 7.5
3-methyl-6-(tert-butyl)-1,2,4,5-tetrazine3-amidomethyl-1-methylcyclopropene0.13170% DMF, 30% PBS, pH 7.4
Stability of Methyltetrazine Derivatives

The stability of the tetrazine ring is crucial for applications involving prolonged incubation times or in vivo studies. Methyl-substituted tetrazines exhibit significantly greater stability compared to their hydrogen-substituted counterparts. Stability is also influenced by the substituents on the tetrazine ring and the pH of the medium.

Tetrazine DerivativeConditionRemaining Tetrazine (%)Time (h)
3-methyl-6-phenyl-1,2,4,5-tetrazineDMEM + 10% FBS, 37°C>90%24
3-H-6-phenyl-1,2,4,5-tetrazineDMEM + 10% FBS, 37°C<10%24
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine1:9 DMSO/PBS, pH 7.4, 37°C~15-40%12
3-phenyl-6-methyl-1,2,4,5-tetrazine1:9 DMSO/PBS, pH 7.4, 37°C>75%12
3-methyl-6-(tert-butyl)-1,2,4,5-tetrazineBuffer with L-cysteine~99%3

Experimental Protocols

This section provides detailed methodologies for common applications of methyltetrazine bioorthogonal chemistry.

General Protocol for Antibody Labeling with Methyltetrazine-NHS Ester

This protocol describes the labeling of a monoclonal antibody (mAb) with a methyltetrazine-NHS ester for subsequent reaction with a TCO-functionalized molecule.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Methyltetrazine-PEGn-NHS ester (dissolved in anhydrous DMSO at 10 mM)

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • Spin desalting columns

Procedure:

  • Antibody Preparation: Adjust the concentration of the mAb to 1-5 mg/mL in PBS, pH 7.4.

  • Reaction Setup: To 100 µg of the mAb solution, add 5 µL of 1 M NaHCO₃ to raise the pH to ~8.5.

  • Labeling Reaction: Immediately add a 10- to 20-fold molar excess of the Methyltetrazine-PEGn-NHS ester solution to the antibody solution.

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.

  • Purification: Remove the excess, unreacted methyltetrazine reagent using a spin desalting column equilibrated with PBS, pH 7.4, according to the manufacturer's instructions.

  • Quantification: Determine the concentration of the labeled antibody and the degree of labeling using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~520 nm (for the tetrazine).

Live-Cell Imaging using Methyltetrazine-TCO Ligation

This protocol outlines the steps for labeling and imaging live cells using a two-step approach involving a methyltetrazine-functionalized probe and a TCO-containing fluorophore.

Materials:

  • Live cells cultured in appropriate medium

  • Methyltetrazine-functionalized probe (e.g., a small molecule inhibitor or antibody fragment)

  • TCO-functionalized fluorophore (e.g., TCO-Cy5)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Imaging medium (e.g., DMEM without phenol red)

Procedure:

  • Cell Treatment: Incubate the live cells with the methyltetrazine-functionalized probe at an appropriate concentration (e.g., 1-10 µM) in cell culture medium for a designated time (e.g., 1-2 hours) at 37°C to allow for target binding.

  • Washing: Gently wash the cells three times with warm PBS or HBSS to remove the unbound probe.

  • Fluorophore Labeling: Add the TCO-functionalized fluorophore at a suitable concentration (e.g., 1-5 µM) in imaging medium to the cells.

  • Incubation: Incubate for 15-30 minutes at 37°C to allow for the bioorthogonal reaction to occur.

  • Final Washing: Wash the cells three times with warm PBS or HBSS to remove the unbound fluorophore.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Visualizing Workflows with Graphviz

The following diagrams, generated using the DOT language, illustrate key workflows involving methyltetrazine bioorthogonal chemistry.

Pretargeted Radioimmunotherapy (PRIT) Workflow

This workflow demonstrates a two-step pre-targeting strategy for delivering a radiolabeled agent to a tumor.

PRIT_Workflow cluster_step1 Step 1: Antibody Administration & Tumor Targeting cluster_step2 Step 2: Radiotracer Administration & Bioorthogonal Ligation cluster_outcome Outcome mAb_TCO 1. Administer Antibody-TCO Conjugate Tumor_Accumulation 2. Antibody Accumulates at Tumor Site mAb_TCO->Tumor_Accumulation Blood_Clearance 3. Unbound Antibody Clears from Bloodstream Tumor_Accumulation->Blood_Clearance Radio_Tz 4. Administer Radiolabeled Tetrazine Tumor_Ligation 5. Tetrazine Reacts with TCO at Tumor Site (IEDDA) Radio_Tz->Tumor_Ligation Excess_Clearance 6. Unbound Radiotracer Rapidly Clears Tumor_Ligation->Excess_Clearance Imaging_Therapy 7. Targeted PET/SPECT Imaging or Radiotherapy

Pretargeted Radioimmunotherapy Workflow.
Antibody-Drug Conjugate (ADC) Pretargeting and Activation

This diagram illustrates a "click-to-release" strategy for targeted drug delivery using a pre-targeted antibody and a tetrazine-caged drug.

ADC_Activation_Workflow cluster_targeting Targeting Phase cluster_activation Activation Phase cluster_effect Therapeutic Effect Inject_ADC 1. Inject Antibody-TCO Conjugate Tumor_Binding 2. ADC Binds to Tumor Antigen Inject_ADC->Tumor_Binding Inject_Tz_Drug 3. Inject Tetrazine-Caged Prodrug Click_Reaction 4. IEDDA Reaction at Tumor Site Inject_Tz_Drug->Click_Reaction Drug_Release 5. 'Click-to-Release' Active Drug Click_Reaction->Drug_Release Cell_Death 6. Localized Cytotoxicity and Tumor Cell Death Drug_Release->Cell_Death

Antibody-Drug Conjugate Activation.

Conclusion

Methyltetrazine functional groups are a versatile and powerful tool in the field of bioorthogonal chemistry. Their enhanced stability and rapid, specific reactivity with strained dienophiles have enabled significant advancements in bioconjugation, cellular imaging, and the development of targeted therapeutics. This guide provides the foundational knowledge, quantitative data, and practical protocols for researchers to effectively harness the potential of methyltetrazine chemistry in their work. As research in this area continues, the development of new methyltetrazine derivatives and their dienophile partners will undoubtedly lead to even more innovative applications in science and medicine.

References

The Clear Advantage: A Technical Guide to Methyltetrazine-PEG9-acid in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of live-cell imaging, the ability to specifically label and track biomolecules in their native environment is paramount. The inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained dienophiles has emerged as a powerful tool for bioorthogonal chemistry, enabling precise and efficient labeling in living systems.[1] Among the various probes developed, Methyltetrazine-PEG9-acid stands out as a particularly advantageous reagent. This technical guide delves into the core advantages of using this compound for live-cell imaging, providing quantitative data, detailed experimental protocols, and visual workflows to empower your research.

Core Advantages of this compound

The utility of this compound in live-cell imaging stems from a synergistic combination of the properties of its three key components: the methyltetrazine moiety, the polyethylene glycol (PEG) linker, and the terminal carboxylic acid.

1. Rapid and Bioorthogonal Reactivity: The methyltetrazine core participates in an exceptionally fast and selective IEDDA cycloaddition with a trans-cyclooctene (TCO) reaction partner. This reaction is characterized by second-order rate constants that can reach up to 10^6 M⁻¹s⁻¹, making it one of the fastest bioorthogonal reactions known.[2] This rapid kinetics allows for efficient labeling at low, physiologically compatible concentrations, minimizing off-target effects and cellular stress.[1] The bioorthogonal nature of the reaction ensures that the probe does not cross-react with endogenous functional groups, leading to highly specific labeling of the target molecule.

2. Enhanced Solubility and Reduced Non-Specific Binding: The PEG9 linker, a chain of nine ethylene glycol units, confers significant hydrophilicity to the molecule. This is crucial for applications in aqueous biological environments, preventing aggregation and improving bioavailability. Furthermore, PEGylation is well-known to reduce non-specific binding of probes to cellular components and surfaces, thereby increasing the signal-to-noise ratio for clearer imaging.[3][4]

3. Versatile Conjugation Chemistry: The terminal carboxylic acid provides a convenient handle for conjugation to a wide range of biomolecules, including antibodies, proteins, and small-molecule fluorophores, through standard amine coupling chemistries (e.g., using EDC/NHS). This versatility allows researchers to tailor the probe for specific imaging applications.

4. Potential for Fluorogenic Labeling: A key advantage of using tetrazine-based probes is the potential for "fluorogenic" labeling. The tetrazine moiety can act as a quencher for a conjugated fluorophore. Upon reaction with a dienophile, this quenching effect is alleviated, leading to a significant increase in fluorescence intensity.[5][6] This "turn-on" mechanism dramatically improves the signal-to-noise ratio by minimizing background fluorescence from unreacted probes, a critical factor in sensitive live-cell imaging experiments.[7]

Quantitative Data

The following tables summarize key quantitative parameters for methyltetrazine-TCO reactions. While specific data for the PEG9 variant is not always available, the provided values for closely related methyltetrazine derivatives offer a strong representation of its expected performance.

Parameter Value Conditions Significance
Second-Order Rate Constant (k₂) >50,000 M⁻¹s⁻¹Reaction with TCO in buffered aqueous solution at 37°CDemonstrates extremely fast and efficient labeling kinetics in physiological conditions.
Fluorescence Turn-On Ratio Up to 1600-foldFor certain fluorophore-tetrazine pairs upon reactionHighlights the potential for high signal-to-noise ratios and low background.

Table 1: Reaction Kinetics and Fluorogenicity. Data is representative of highly reactive methyltetrazine scaffolds.

Parameter Observation Cell Line Significance
Cell Viability (MTT Assay) High viability maintained after treatmentJurkat and other mammalian cell linesIndicates low cytotoxicity of the methyltetrazine core at typical working concentrations.
PEG Derivative Cytotoxicity Generally low, with some dependence on molecular weight and end-groupHeLa, L929, and Caco-2 cellsSuggests that PEG9 is a biocompatible linker for live-cell applications.[4][8]

Table 2: Biocompatibility.

Experimental Protocols

Protocol 1: General Procedure for Labeling Live Cells with a Methyltetrazine-PEG9-Fluorophore Conjugate

This protocol provides a general guideline for labeling live cells that have been engineered to express a TCO-modified protein of interest. Optimization of concentrations and incubation times is recommended for each specific cell line and target protein.

Materials:

  • Cells expressing the TCO-modified target protein, cultured in appropriate medium.

  • Methyltetrazine-PEG9-Fluorophore conjugate stock solution (e.g., 1 mM in DMSO).

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM).

  • Phosphate-buffered saline (PBS), sterile.

  • Confocal microscope equipped for live-cell imaging.

Methodology:

  • Cell Preparation: Plate cells on a glass-bottom dish suitable for microscopy and allow them to adhere and grow to the desired confluency.

  • Probe Preparation: Dilute the Methyltetrazine-PEG9-Fluorophore stock solution to the final working concentration (typically 1-10 µM) in pre-warmed live-cell imaging medium.

  • Labeling: Remove the culture medium from the cells and wash once with warm PBS. Add the labeling medium containing the Methyltetrazine-PEG9-Fluorophore to the cells.

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 15-60 minutes. The optimal incubation time should be determined empirically.

  • Washing (Optional but Recommended): For non-fluorogenic probes, or to further reduce background, remove the labeling medium and wash the cells 2-3 times with warm live-cell imaging medium. For fluorogenic probes, this step may be minimized or omitted.[5]

  • Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. Image the cells using a confocal microscope with the appropriate laser excitation and emission filters for the chosen fluorophore. Maintain physiological conditions (37°C, 5% CO₂) during imaging.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol can be used to assess the cytotoxicity of the this compound probe.

Materials:

  • Cells of interest cultured in a 96-well plate.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Complete culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Plate reader capable of measuring absorbance at 570 nm.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the wells. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. Cell viability is expressed as a percentage relative to the untreated control.

Mandatory Visualizations

Live_Cell_Labeling_Workflow General Workflow for Live-Cell Imaging cluster_preparation Preparation cluster_labeling Labeling cluster_imaging Imaging cell_culture Culture cells expressing TCO-modified protein add_probe Incubate cells with probe solution cell_culture->add_probe probe_prep Prepare Methyltetrazine- PEG9-Fluorophore solution probe_prep->add_probe wash_cells Wash to remove unbound probe add_probe->wash_cells microscopy Live-cell confocal microscopy wash_cells->microscopy data_analysis Image analysis and quantification microscopy->data_analysis

Caption: General workflow for live-cell imaging.

Pretargeting_Strategy Pre-targeting Strategy Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Imaging inject_tco Administer TCO-conjugated targeting molecule (e.g., antibody) accumulation Allow accumulation at the target site and clearance of unbound conjugate inject_tco->accumulation inject_probe Administer Methyltetrazine- PEG9-Fluorophore accumulation->inject_probe reaction In vivo bioorthogonal reaction at the target site inject_probe->reaction imaging Image the localized fluorescent signal reaction->imaging

Caption: Pre-targeting strategy workflow.

References

An In-Depth Technical Guide to Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (IEDDA) reaction has rapidly emerged as a powerful tool in chemical biology, drug development, and materials science.[1][2][3][4] Its exceptional kinetics, high specificity, and biocompatibility make it an ideal choice for applications requiring precise molecular modifications in complex biological environments.[1][3][5] This technical guide provides a comprehensive overview of the core principles of IEDDA reactions, detailed experimental protocols, and a summary of key quantitative data to aid researchers in harnessing the full potential of this remarkable bioorthogonal chemistry.

Core Principles of IEDDA Reactions

The IEDDA reaction is a type of [4+2] cycloaddition between an electron-deficient diene and an electron-rich dienophile.[6][7] This is in contrast to the conventional Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile.[2][8] The unique electronic arrangement of the IEDDA reaction is governed by frontier molecular orbital (FMO) theory, where the reaction rate is determined by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[1][7][9] A smaller HOMO-LUMO gap leads to a faster reaction.[1]

The most common class of dienes used in bioorthogonal IEDDA reactions are 1,2,4,5-tetrazines (Tz), while strained alkenes, such as trans-cyclooctenes (TCO), are highly reactive dienophiles.[9][10] The reaction proceeds through a concerted [4+2] cycloaddition to form an unstable bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction to release nitrogen gas (N₂) and form a stable dihydropyridazine product.[11][12] This irreversible release of N₂ provides a strong thermodynamic driving force for the reaction.[9][12][13]

The reactivity of the IEDDA reaction can be tuned by modifying the substituents on both the diene and the dienophile. Electron-withdrawing groups on the tetrazine lower its LUMO energy, increasing the reaction rate.[6][14] Conversely, electron-donating groups on the dienophile raise its HOMO energy, also accelerating the reaction.[7] Furthermore, increasing the ring strain of the dienophile, as seen in the series from cyclopentene to trans-cyclooctene, significantly enhances the reaction rate.[1][15]

Quantitative Data on IEDDA Reaction Rates

The kinetics of IEDDA reactions are typically described by second-order rate constants (k₂), which can vary over several orders of magnitude depending on the specific diene and dienophile pair, as well as the solvent. The following table summarizes representative k₂ values for the reaction of various dienophiles with tetrazine derivatives.

DieneDienophileSolventSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene (TCO)9:1 Methanol/Water~2000
3,6-di-(2-pyridyl)-s-tetrazineNorborneneMethanol0.23 ± 0.01
3,6-di-(2-pyridyl)-s-tetrazineexo,exo-5-Norbornene-2,3-dimethanolMethanol0.14 ± 0.01
3,6-di-(2-pyridyl)-s-tetrazine(±)-endo,exo-5-Norbornene-2,3-dicarboxylateMethanol0.0031 ± 0.0002
3,6-di-(2-pyridyl)-s-tetrazineCyclopenteneMethanol0.013 ± 0.001
3,6-di-(2-pyridyl)-s-tetrazineStyreneMethanol0.00078 ± 0.00004
3-methyl-6-phenyl-1,2,4,5-tetrazineNorborneneAcetonitrile0.028
3,6-diphenyl-s-tetrazine(E)-bicyclo[6.1.0]non-4-eneMethanol160 times more reactive than TCO
3,6-dipyridyl-s-tetrazine(E)-bicyclo[6.1.0]non-4-eneMethanol19 times more reactive than TCO

Note: Reaction rates are influenced by solvent, temperature, and specific substituents on the diene and dienophile.

Experimental Protocols

General Protocol for Tetrazine Ligation

This protocol describes a general procedure for the reaction between a trans-cyclooctene (TCO) functionalized molecule and a tetrazine (Tz) derivative.

Materials:

  • TCO-functionalized molecule (e.g., TCO-PEG-NHS ester)

  • Tetrazine-functionalized molecule (e.g., Methyltetrazine-PEG-NHS ester)

  • Solvent: Dimethylformamide (DMF) or Phosphate-Buffered Saline (PBS), pH 6-9

  • Reaction vessel

  • Stirring apparatus

Procedure:

  • Dissolve the TCO-functionalized molecule in the chosen solvent to a desired concentration (e.g., 0.01 M in DMF or a suitable concentration in PBS for biomolecules).[16]

  • In a separate vessel, dissolve the tetrazine-functionalized molecule in the same solvent.

  • Slowly add the tetrazine solution dropwise to the TCO solution while stirring at room temperature.[16]

  • The progress of the reaction can often be monitored visually by the disappearance of the characteristic pink/red color of the tetrazine.[16]

  • Continue adding the tetrazine solution until a faint persistent pink/red color is observed, indicating the consumption of the TCO.

  • Allow the reaction to proceed for an appropriate amount of time (often minutes to a few hours, depending on the reactants and concentrations).

  • For reactions in organic solvents like DMF, the solvent can be removed under high vacuum.[16]

  • For reactions in aqueous buffers, the resulting conjugate may be purified using methods such as spin desalting columns or size-exclusion chromatography to remove unreacted starting materials.[13]

Protocol for Protein-Protein Conjugation

This protocol outlines the conjugation of two proteins using IEDDA chemistry.

Materials:

  • Protein 1

  • Protein 2

  • TCO-PEG-NHS ester

  • Methyltetrazine-PEG-NHS ester

  • 1 M NaHCO₃ solution

  • PBS buffer, pH 7.4

  • Spin desalting columns

Procedure: Protein 1 Activation with TCO:

  • Prepare a solution of Protein 1 (e.g., 100 µg) in PBS buffer.

  • Add 5 µL of 1 M NaHCO₃ to the protein solution.[13]

  • Add a molar excess (e.g., 20 nmol) of TCO-PEG-NHS ester to the mixture.[13]

  • Incubate the reaction at room temperature for 60 minutes.[13]

  • Remove excess, unreacted TCO-PEG-NHS ester using a spin desalting column according to the manufacturer's instructions.[13]

Protein 2 Activation with Tetrazine:

  • Prepare a solution of Protein 2 (e.g., 100 µg) in PBS buffer.

  • Add 5 µL of 1 M NaHCO₃ to the protein solution.[13]

  • Add a molar excess (e.g., 20 nmol) of methyltetrazine-PEG-NHS ester to the mixture.[13]

  • Incubate the reaction at room temperature for 60 minutes.[13]

  • Remove excess, unreacted methyltetrazine-PEG-NHS ester using a spin desalting column.[13]

Cross-linking Reaction:

  • Mix the activated TCO-Protein 1 and Tz-Protein 2 in a 1:1 molar ratio.[13]

  • Allow the reaction to proceed at room temperature for 1 hour with gentle rotation.[13]

  • The resulting protein-protein conjugate is now ready for downstream applications.

Synthesis of 3,6-disubstituted-1,2,4,5-tetrazines

This protocol provides a general method for the synthesis of various tetrazine derivatives.

Materials:

  • Appropriate nitrile or amidine precursors (e.g., 2-cyanopyridine)

  • Formamidine acetate or other amidine salt

  • Anhydrous hydrazine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Nitrogen atmosphere

  • Appropriate glassware and purification apparatus

Procedure:

  • In a flask under a nitrogen atmosphere, mix the chosen nitrile/amidine precursor (e.g., 2 mmol of 2-cyanopyridine) with an amidine salt (e.g., 10 mmol of formamidine acetate).[6]

  • Slowly add anhydrous hydrazine (e.g., 2 mL) to the solid mixture with stirring. Caution: This step should be performed in a well-ventilated fume hood as ammonia gas is evolved.[6]

  • Allow the reaction to proceed, which results in the formation of the dihydrotetrazine intermediate.

  • The crude reaction mixture is then subjected to oxidation. Add an aqueous solution of NaNO₂ followed by 2% aqueous HCl to oxidize the dihydrotetrazine to the desired tetrazine.[6]

  • The crude tetrazine product is then purified, typically by chromatography, to yield the final product.[6]

Visualizing IEDDA Reactions and Workflows

The IEDDA Reaction Mechanism

The following diagram illustrates the two-step mechanism of the inverse-electron-demand Diels-Alder reaction between a 1,2,4,5-tetrazine and a trans-cyclooctene.

IEDDA_Mechanism cluster_reactants Reactants cluster_cycloaddition [4+2] Cycloaddition cluster_retroda Retro-Diels-Alder Diene 1,2,4,5-Tetrazine (Diene) Intermediate Bicyclic Intermediate Diene->Intermediate + Dienophile trans-Cyclooctene (Dienophile) Dienophile->Intermediate Product Dihydropyridazine Product Intermediate->Product - N₂ N2 N₂ Gas

Caption: The IEDDA reaction mechanism.

Experimental Workflow for Bioconjugation

This diagram outlines a typical experimental workflow for the bioconjugation of a small molecule to a protein using IEDDA chemistry.

Bioconjugation_Workflow A 1. Functionalize Protein (e.g., with TCO-NHS ester) B 2. Purify Activated Protein (e.g., Desalting Column) A->B D 4. IEDDA Reaction (Mix activated protein and Tz probe) B->D C 3. Prepare Tetrazine Probe (e.g., Dissolve Tz-fluorophore in DMSO) C->D E 5. Purify Conjugate (e.g., Size-Exclusion Chromatography) D->E F 6. Characterize Conjugate (e.g., SDS-PAGE, Mass Spectrometry) E->F G 7. Downstream Application (e.g., Cellular Imaging) F->G

Caption: A typical workflow for protein bioconjugation via IEDDA.

"Click-to-Release" Drug Delivery Strategy

The IEDDA reaction can be ingeniously employed for controlled drug release. This diagram illustrates the "click-to-release" concept, where an antibody-drug conjugate (ADC) releases its payload upon reaction with a tetrazine-based activator.[11]

Click_To_Release cluster_targeting Targeting Phase cluster_activation Activation Phase cluster_release Release Phase ADC Antibody-TCO-Drug Conjugate Binds to cancer cell receptor Released Released Drug Internalized by cell ADC->Released IEDDA Reaction Activator Tetrazine Activator Administered separately Activator->Released Byproduct Modified Antibody

Caption: The "click-to-release" drug delivery mechanism.

Conclusion

The inverse-electron-demand Diels-Alder reaction stands out as a premier bioorthogonal tool, offering an unparalleled combination of speed, selectivity, and biocompatibility. Its applications continue to expand, from the precise construction of antibody-drug conjugates and PET imaging agents to the development of advanced biomaterials.[3][17] By understanding the core principles, leveraging the available kinetic data, and applying the detailed experimental protocols outlined in this guide, researchers can effectively implement IEDDA chemistry to advance their scientific and drug development objectives.

References

Physical and chemical specifications of Methyltetrazine-PEG9-acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physical and chemical specifications of Methyltetrazine-PEG9-acid, a key reagent in the field of bioconjugation and drug development. Designed for researchers, scientists, and professionals in drug development, this document details the properties of the compound, outlines a general experimental protocol for its use, and illustrates its application in bioorthogonal chemistry.

Core Physical and Chemical Specifications

This compound is a heterobifunctional linker that combines a reactive methyltetrazine moiety with a nine-unit polyethylene glycol (PEG) spacer terminating in a carboxylic acid. This structure allows for the conjugation of molecules through "click chemistry" while the PEG chain enhances solubility and reduces steric hindrance.[1]

The following table summarizes the key physical and chemical properties of this compound, compiled from various suppliers.

PropertyValueSource
Molecular Weight ~656.7 g/mol - 697.78 g/mol [2][3][4]
Purity ≥95% - >96%[3][4][]
Molecular Formula C32H51N5O12[4]
CAS Number 2143964-70-7[4]
Appearance Red solid to red oil[6]
Solubility Soluble in THF, DCM, DMF, and DMSO[6][7]
Storage Conditions -20°C, desiccated[6][8]

Mechanism of Action: Inverse Electron Demand Diels-Alder Cycloaddition

This compound participates in bioorthogonal "click chemistry" via an inverse electron demand Diels-Alder (IEDDA) reaction. The methyltetrazine group acts as an electron-deficient diene that rapidly and specifically reacts with a strained alkene, most commonly a trans-cyclooctene (TCO) derivative. This reaction is highly efficient and proceeds quickly under mild, physiological conditions without the need for a copper catalyst, making it ideal for labeling biomolecules in complex biological environments.[2][][9] The result of this cycloaddition is a stable, covalent dihydropyridazine linkage.[6]

IEDDA_Reaction cluster_reactants Reactants cluster_product Product MTz_PEG9 This compound Conjugate Stable Bioconjugate MTz_PEG9->Conjugate IEDDA Reaction (Bioorthogonal) TCO_Molecule TCO-functionalized Molecule TCO_Molecule->Conjugate caption Inverse Electron Demand Diels-Alder (IEDDA) Reaction.

Caption: Inverse Electron Demand Diels-Alder (IEDDA) Reaction.

Experimental Protocol: General Procedure for Bioconjugation

This protocol outlines a general procedure for the conjugation of an amine-containing biomolecule to a TCO-modified molecule using this compound.

Materials:

  • This compound

  • Amine-containing biomolecule (e.g., protein, peptide)

  • TCO-functionalized molecule

  • Activation agents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or sulfo-NHS

  • Reaction Buffer: Amine-free buffer, such as phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching reagent (e.g., hydroxylamine, Tris buffer)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound in an anhydrous organic solvent such as DMF or DMSO.

    • Add a molar excess of EDC and NHS (or sulfo-NHS) to the solution.

    • Incubate at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation to Amine-Containing Biomolecule:

    • Add the activated Methyltetrazine-PEG9-NHS ester solution to the amine-containing biomolecule dissolved in the reaction buffer.

    • The molar ratio of the linker to the biomolecule should be optimized for the specific application.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching and Purification:

    • Quench any unreacted NHS ester by adding a quenching reagent.

    • Remove excess labeling reagent and byproducts by purification, for example, using size-exclusion chromatography or dialysis.

  • Click Reaction with TCO-functionalized Molecule:

    • Add the TCO-functionalized molecule to the purified methyltetrazine-labeled biomolecule.

    • The reaction is typically rapid and can be performed at room temperature.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).

  • Final Purification:

    • Purify the final bioconjugate to remove any unreacted components.

Bioconjugation_Workflow A 1. Dissolve MTz-PEG9-Acid in DMSO/DMF B 2. Activate with EDC/NHS A->B C 3. Add to Amine-containing Biomolecule in PBS B->C D 4. Incubate (1-2h RT or O/N 4°C) C->D E 5. Purify MTz-labeled Biomolecule D->E F 6. React with TCO-Molecule E->F G 7. Purify Final Conjugate F->G

Caption: General workflow for bioconjugation.

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool in various research and development areas:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies for targeted cancer therapy.[2]

  • PROTACs (Proteolysis Targeting Chimeras): It serves as a linker to connect a target protein-binding ligand and an E3 ligase ligand in PROTAC development.[10]

  • Live Cell Imaging and Labeling: The bioorthogonal nature of the click reaction allows for the specific labeling of biomolecules on the surface of or inside living cells.[2][3]

  • Molecular Probes: It is used in the construction of probes for diagnostic and imaging applications.[1]

  • Surface Modification: The PEG spacer helps in functionalizing surfaces to minimize non-specific protein binding.[11]

Logical Relationship of Compound Features

The utility of this compound is derived from the interplay of its distinct chemical moieties. The following diagram illustrates the logical relationship between its structural components and their functional implications.

Logical_Relationships A This compound B Methyltetrazine Group A->B C PEG9 Spacer A->C D Carboxylic Acid A->D E Bioorthogonal Reactivity (Click Chemistry) B->E F Enhanced Solubility & Flexibility C->F G Amine Reactivity (via activation) D->G

Caption: Features and functions of the compound.

References

The function of tetrazine linkers in molecular biology applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Function of Tetrazine Linkers in Molecular Biology Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bioorthogonal chemistry has revolutionized the study of biological processes in their native environments. Among the reactions available, the tetrazine ligation, an inverse-electron-demand Diels-Alder (IEDDA) reaction, stands out for its exceptionally fast kinetics and high specificity. This technical guide provides a comprehensive overview of the core principles of tetrazine linkers, their mechanism of action, and their transformative applications in molecular biology and drug development. We delve into the quantitative aspects of the reaction, provide detailed experimental protocols for key applications, and illustrate the underlying workflows and mechanisms through diagrams.

Introduction to Tetrazine Bioorthogonal Chemistry

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1] The concept, pioneered by Carolyn R. Bertozzi, enables the specific labeling and manipulation of biomolecules in real-time.[1] The tetrazine ligation has emerged as a premier bioorthogonal reaction due to its unparalleled speed and selectivity.[2][3]

This reaction involves a [4+2] cycloaddition between an electron-deficient 1,2,4,5-tetrazine (the diene) and a strained, electron-rich dienophile, typically a trans-cyclooctene (TCO).[4][5] The initial cycloaddition is followed by a rapid, irreversible retro-Diels-Alder reaction that releases dinitrogen gas (N₂), forming a stable dihydropyridazine product and driving the reaction forward.[4][5] The key advantages of this chemistry include:

  • Exceptional Kinetics: With second-order rate constants orders of magnitude higher than other bioorthogonal reactions, tetrazine ligations are effective even at the low concentrations typical of biological systems.[1][4][5]

  • High Specificity: Tetrazines and TCOs are abiotic and do not react with endogenous functional groups found in cells, ensuring minimal off-target effects.[5]

  • Biocompatibility: The reaction proceeds rapidly under physiological conditions (aqueous environment, neutral pH, 37°C) without the need for cytotoxic catalysts like copper.[4][5]

The IEDDA Reaction Mechanism

The inverse-electron-demand Diels-Alder (IEDDA) reaction kinetics are governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[2] The high reactivity of the tetrazine-TCO pair is due to the low-lying LUMO of the electron-poor tetrazine and the high-lying HOMO of the strained, electron-rich TCO.[2] Ring strain in the dienophile is a critical factor in raising the HOMO energy, leading to a significant rate enhancement.[2]

IEDDA_Mechanism cluster_reactants Reactants cluster_products Products Tetrazine 1,2,4,5-Tetrazine (Diene) p1 Tetrazine->p1 + TCO trans-Cyclooctene (TCO) (Dienophile) Dihydropyridazine Stable Dihydropyridazine Adduct Nitrogen Nitrogen Gas (N₂) p1->TCO p2 p1->p2 [4+2] Cycloaddition (Rate-Determining) p2->Dihydropyridazine Retro-Diels-Alder p2->Nitrogen +

Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction pathway.

Quantitative Data

The efficiency and applicability of tetrazine linkers are defined by their reaction kinetics, stability, and, in the case of fluorogenic probes, their photophysical properties.

Reaction Kinetics

The rate of the tetrazine ligation is highly tunable based on the substituents on both the tetrazine and the dienophile.[1] Electron-withdrawing groups on the tetrazine generally increase the reaction rate, while hydrogen-substituted tetrazines are significantly more reactive than their more stable methyl-substituted counterparts.[4]

Tetrazine DerivativeDienophileSolventSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
3-methyl-6-phenyl-1,2,4,5-TzTCO9:1 MeOH/H₂O2,000[1]
H-substituted TetrazineTCOAqueousup to 30,000[4]
Me-substituted TetrazineTCOAqueous~1,000[4]
3,6-di-(2-pyridyl)-s-TzsTCO25% MeCN/PBS23,800 ± 400[6]
Diphenyl-s-tetrazineAxial TCOMeCN3.3 x 10⁶[7]
3,6-di-(2-pyridyl)-s-TzBicyclononyne (BCN)MeCN/PBS1.2 - 2.4[8]
3,6-di-(2-pyridyl)-s-TzNorborneneMeOH0.034 ± 0.002[9]

Table 1: Reaction Kinetics of Representative Tetrazine-Dienophile Pairs. The table summarizes second-order rate constants (k₂) for various tetrazine and dienophile pairs under different solvent conditions, highlighting the tunability of the reaction.

Linker Stability

For in vivo applications, the stability of the tetrazine linker under physiological conditions is crucial. While highly reactive tetrazines can be less stable, derivatives have been developed that balance reactivity with sufficient stability for biological experiments.[10]

Tetrazine DerivativeConditionHalf-life / StabilityReference(s)
DimethyltetrazinePBS, 37°C~50% hydrolysis in 14 hours[11]
Dipyridyl-tetrazinePBS, 37°CHalf-life of 9.6 hours[11]
H-Tetrazine (H-Tz)PBS, 37°C, 10h43% remaining[12]
Me-Tetrazine (Me-Tz)PBS, 37°C, 10h95% remaining[12]

Table 2: Stability of Common Tetrazine Linkers. This table presents stability data for different tetrazine structures in physiological buffer, indicating their suitability for various experimental timeframes.

Fluorogenic Probes

Fluorogenic tetrazine probes are powerful tools for no-wash, live-cell imaging.[13][14] In these molecules, the tetrazine quenches the fluorescence of an attached fluorophore. The IEDDA reaction breaks the conjugation or alters the electronic properties of the tetrazine, leading to a dramatic increase in fluorescence.[14][15]

Probe TypeQuenching MechanismFluorescence Turn-On (Fold Increase)Quenched Quantum Yield (ΦF)Reference(s)
Coumarin-TetrazineTBET> 11,000N/A[14]
Rhodamine-TetrazineElectron Exchange~333 (for o-TzR)0.3%[15]
Silicon Rhodamine (SiR)-TzElectron Exchange~10-20< 1%[15]

Table 3: Properties of Selected Fluorogenic Tetrazine Probes. This table highlights the performance of different classes of fluorogenic tetrazine probes, showing their turn-on ratios and quenched quantum yields. TBET: Through-Bond Energy Transfer.

Key Applications and Experimental Protocols

Pre-targeted Live-Cell Imaging

Tetrazine linkers are extensively used for labeling and imaging specific biomolecules in living cells.[16] In a pre-targeting strategy, a dienophile-modified antibody is first administered to label a specific cell-surface receptor. After unbound antibody is washed away, a fluorogenic tetrazine probe is added, which reacts specifically with the antibody-bound dienophile, leading to a localized fluorescence signal with very low background.[16][17]

Pretargeting_Workflow cluster_steps Experimental Workflow A 1. Incubate Cells with TCO-Modified Antibody B 2. Antibody Binds to Cell-Surface Target A->B C 3. Wash to Remove Unbound Antibody B->C D 4. Add Fluorogenic Tetrazine Dye C->D E 5. Bioorthogonal Reaction Occurs (Fluorescence 'Turns On') D->E F 6. Image Cells (High Signal-to-Noise) E->F

Caption: Workflow for pre-targeted, no-wash live-cell imaging.

Protocol 1: Pre-targeted Live-Cell Imaging using TCO-Antibody and a Fluorogenic Tetrazine

This protocol provides a general framework. Optimal concentrations and incubation times should be determined empirically for each cell type and antibody.

A. Materials

  • Cells expressing the target of interest, plated on imaging-compatible plates (e.g., glass-bottom dishes).

  • TCO-modified antibody (prepared using Protocol 3, Part A, substituting Tetrazine-NHS with TCO-NHS).

  • Fluorogenic tetrazine-dye conjugate.

  • Complete cell culture medium.

  • Imaging Buffer (e.g., phenol red-free medium like FluoroBrite™ DMEM).[18]

  • Phosphate-Buffered Saline (PBS).

B. Procedure

  • Cell Preparation: Seed adherent cells on glass-bottom imaging dishes and allow them to attach and grow to a suitable confluency (typically 50-70%).[19]

  • Antibody Incubation: Dilute the TCO-modified antibody to its optimal working concentration (e.g., 1-10 µg/mL) in complete culture medium. Remove the medium from the cells and add the antibody solution. Incubate for 1 hour at 37°C.

  • Washing: Aspirate the antibody solution. Wash the cells three times with pre-warmed PBS to remove unbound antibodies. This step is critical for reducing background.[18]

  • Fluorogenic Probe Labeling: Dilute the fluorogenic tetrazine-dye to its working concentration (typically 1-5 µM) in Imaging Buffer. Add the solution to the washed cells.

  • Incubation and Reaction: Incubate for 10-30 minutes at 37°C, protected from light. The bioorthogonal reaction occurs rapidly during this time.

  • Imaging: The cells are now ready for imaging without any further wash steps. Use a fluorescence microscope equipped with appropriate filters for the chosen fluorophore. Acquire images, keeping light exposure to a minimum to reduce phototoxicity.[19]

Antibody-Drug Conjugates (ADCs) and "Click-to-Release"

Tetrazine linkers are enabling next-generation ADCs.[20] In one powerful strategy, known as "click-to-release," the bioorthogonal reaction is used not just to link, but to actively liberate a drug payload.[6][7] An antibody is conjugated to a tetrazine, and the cytotoxic drug is caged with a TCO derivative. When the ADC localizes to the tumor microenvironment, an externally administered TCO-caged drug can react with the antibody's tetrazine tag, triggering an elimination reaction that releases the active drug precisely at the target site.[6][21] This provides exceptional spatiotemporal control over drug delivery.[22]

Click_to_Release cluster_components Components cluster_process Process at Target Site Ab_Tz Antibody-Tetrazine Conjugate Reaction IEDDA Reaction Ab_Tz->Reaction + TCO-Prodrug TCO_Drug TCO-Linked Prodrug Elimination Spontaneous 1,4-Elimination Reaction->Elimination Release Active Drug Released Elimination->Release

Caption: The "Click-to-Release" mechanism for targeted drug activation.

Protocol 2: General Procedure for Labeling Antibodies with a Tetrazine-NHS Ester

This is the foundational step for creating antibody-tetrazine conjugates for ADCs or imaging applications.

A. Materials

  • Antibody of interest (must be in an amine-free buffer like PBS; remove BSA or glycine using an antibody clean-up kit).[23]

  • Tetrazine-NHS Ester (e.g., Methyltetrazine-PEG4-NHS Ester).

  • Anhydrous, amine-free Dimethylsulfoxide (DMSO) or DMF.[21]

  • Reaction Buffer: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.3-8.5.[21][24]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.[21]

  • Desalting column (e.g., Zeba™ Spin Desalting Column) to remove excess reagent.[5][23]

B. Procedure

  • Antibody Preparation: Adjust the concentration of the purified antibody to 2-5 mg/mL in ice-cold Reaction Buffer.[21][23]

  • Tetrazine-NHS Ester Stock Preparation: NHS esters are moisture-sensitive.[21] Allow the vial to warm to room temperature before opening. Immediately before use, dissolve the Tetrazine-NHS ester in anhydrous DMSO to create a 10 mM stock solution.[21][24]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the Tetrazine-NHS ester stock solution to the antibody solution.[21] For example, for 1 mg of a 150 kDa IgG antibody (~6.67 nmol), add ~67-133 nmol of the NHS ester.

  • Incubation: Gently mix the reaction and incubate for 60 minutes at room temperature or 2 hours on ice, protected from light.[5][21]

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes on ice.[21][23] The primary amines in Tris will react with any remaining NHS ester.

  • Purification: Remove the excess, unreacted tetrazine reagent using a desalting column equilibrated with PBS, following the manufacturer's instructions.[5][23]

  • Characterization: Determine the concentration of the final conjugate using A280 absorbance. The degree of labeling (DOL) can be determined via UV-Vis spectroscopy by measuring the absorbance of the tetrazine (around 520-540 nm) and the antibody (280 nm), or by using mass spectrometry.

Protocol 3: Synthesis of an Antibody-Drug Conjugate (ADC) using Tetrazine-TCO Ligation

This protocol describes the final ligation step to form the ADC, assuming a TCO-modified drug and a tetrazine-modified antibody are available.

A. Materials

  • Purified Tetrazine-modified antibody (from Protocol 2).

  • TCO-modified drug payload.

  • Reaction Buffer: PBS, pH 7.4.

B. Procedure

  • Reagent Preparation: Prepare the tetrazine-antibody conjugate in PBS. Dissolve the TCO-drug payload in a compatible solvent (e.g., DMSO) and then dilute into PBS.

  • Ligation Reaction: Add the TCO-drug solution to the tetrazine-antibody solution. A slight molar excess (e.g., 1.5-3 equivalents) of the TCO-drug is typically used to ensure complete labeling of the antibody.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[21] The reaction progress can be monitored by following the disappearance of the tetrazine's characteristic pink color and its absorbance peak (~520 nm).[5]

  • Purification: Once the reaction is complete, purify the ADC from excess TCO-drug and reaction byproducts. Size-exclusion chromatography (SEC) or dialysis are common methods for this purification step.

  • Analysis and Storage: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state. Store the ADC under appropriate buffered conditions, typically at 4°C for short-term or -80°C for long-term storage.

Conclusion and Future Outlook

Tetrazine linkers represent a cornerstone of modern bioorthogonal chemistry, offering an unparalleled combination of speed, selectivity, and biocompatibility.[2][25] Their application has significantly advanced live-cell imaging by enabling no-wash, high-contrast visualization of specific biomolecules.[13] In drug development, tetrazine ligation is paving the way for innovative ADC platforms and prodrug activation strategies that offer precise spatiotemporal control over therapy.[7][26] Future developments will likely focus on creating even faster and more stable tetrazine derivatives, expanding the toolkit of fluorogenic probes for multicolor and super-resolution imaging, and translating "click-to-release" ADC concepts into clinical applications.[13][27] The versatility and robustness of tetrazine chemistry ensure that it will remain an indispensable tool for researchers and scientists seeking to probe and manipulate biological systems with molecular precision.

References

Methodological & Application

Application Notes: Labeling Primary Amines with Methyltetrazine-PEG9-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent labeling of primary amines on biomolecules, such as proteins and peptides, with Methyltetrazine-PEG9-acid. This reagent enables the introduction of a methyltetrazine moiety, a key component for bioorthogonal click chemistry, allowing for subsequent conjugation with trans-cyclooctene (TCO)-modified molecules. The inclusion of a polyethylene glycol (PEG) spacer enhances solubility and minimizes non-specific interactions.

Introduction

The labeling of primary amines (e.g., the ε-amino group of lysine residues and the N-terminus of proteins) is a robust and widely used bioconjugation strategy. This compound contains a terminal carboxylic acid that can be activated to form a reactive ester, which then readily couples with primary amines to create a stable amide bond. This process is typically achieved using a two-step procedure involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. The methyltetrazine group facilitates highly specific and rapid inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reactions with TCO-modified molecules, a cornerstone of modern bioorthogonal chemistry.[1] This methodology is invaluable for applications such as antibody-drug conjugation, in vivo imaging, and the construction of complex biomolecular architectures.

Experimental Workflow Overview

The overall workflow for labeling a primary amine-containing biomolecule with this compound involves the activation of the labeling reagent, conjugation to the target molecule, and subsequent purification of the conjugate.

G cluster_0 Activation of this compound cluster_1 Amine Coupling Reaction cluster_2 Purification and Analysis A Dissolve this compound in Activation Buffer (pH 4.5-6.0) B Add EDC and NHS/sulfo-NHS A->B C Incubate for 15-30 min at RT B->C D Add activated this compound to protein solution (pH 7.0-8.5) C->D Transfer activated reagent E Incubate for 2-4 hours at RT or overnight at 4°C D->E F Quench reaction (optional) E->F G Purify conjugate (e.g., SEC, IEX) F->G Proceed to purification H Characterize conjugate (e.g., determine Degree of Labeling) G->H

Caption: Workflow for labeling primary amines.

Quantitative Data Summary

The efficiency of the labeling reaction is influenced by several factors, including the molar ratio of reactants, pH, and reaction time. The following tables provide recommended starting conditions and expected outcomes.

Table 1: Recommended Reaction Conditions

ParameterActivation StepAmine Coupling Step
pH 4.5 - 6.07.0 - 8.5
Buffer MESPBS or Bicarbonate
Temperature Room Temperature4°C or Room Temperature
Duration 15 - 30 minutes2 hours - overnight

Table 2: Recommended Molar Ratios for Reactants

ReactantMolar Ratio (relative to Protein)
This compound5 - 20 fold excess
EDC10 - 50 fold excess
NHS/sulfo-NHS25 - 125 fold excess

Note: These ratios are starting points and should be optimized for each specific application.

Experimental Protocols

Materials and Reagents
  • This compound

  • Protein or other amine-containing biomolecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5, or 0.1 M sodium bicarbonate buffer, pH 8.3

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification column (e.g., size-exclusion chromatography column)

Protocol for Labeling a Protein with this compound

This protocol is designed for labeling approximately 1-5 mg of a typical IgG antibody. Adjustments may be necessary for other proteins.

Step 1: Preparation of Reagents

  • Prepare the Activation Buffer and Coupling Buffer. Ensure that the Coupling Buffer is free of primary amines (e.g., Tris, glycine).

  • Prepare a 1-10 mg/mL solution of the protein in the Coupling Buffer. If the protein is in a buffer containing primary amines, exchange it into the Coupling Buffer using dialysis or a desalting column.

  • Immediately before use, prepare a 10 mg/mL stock solution of EDC and a 10 mg/mL stock solution of NHS (or sulfo-NHS) in anhydrous DMSO or cold Activation Buffer.

  • Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

Step 2: Activation of this compound

  • In a microcentrifuge tube, combine a 10-fold molar excess of this compound (relative to the protein) with Activation Buffer.

  • Add a 2.5-fold molar excess of NHS (or sulfo-NHS) stock solution over the this compound.

  • Add a 1-fold molar excess of EDC stock solution relative to the NHS (or sulfo-NHS).

  • Vortex the mixture gently and incubate for 15-30 minutes at room temperature.

Step 3: Conjugation to the Protein

  • Add the activated this compound mixture to the protein solution. The final concentration of the organic solvent (DMSO or DMF) should ideally be less than 10% of the total reaction volume.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

Step 4: Quenching the Reaction (Optional)

  • To stop the labeling reaction, add Quenching Buffer to a final concentration of 50-100 mM.

  • Incubate for 15-30 minutes at room temperature.

Step 5: Purification of the Conjugate

  • Remove unreacted this compound and byproducts by passing the reaction mixture through a size-exclusion chromatography (SEC) or gel filtration column (e.g., Sephadex G-25) equilibrated with PBS or another suitable storage buffer.[2][3]

  • Collect the fractions containing the labeled protein. The protein-containing fractions can be identified by measuring the absorbance at 280 nm.

  • Alternatively, ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) can be used for purification, especially for separating species with different degrees of labeling.[2][3][4][5]

Protocol for Determining the Degree of Labeling (DOL)

The degree of labeling is the average number of this compound molecules conjugated to each protein molecule. This can be determined by quantifying the number of remaining free primary amines after the labeling reaction using a TNBSA or Fluorescamine assay.

TNBSA Assay Protocol [1][2][6]

  • Prepare a standard curve using a known concentration of the unlabeled protein.

  • Prepare a 0.1 M sodium bicarbonate buffer (pH 8.5).

  • Dilute the labeled and unlabeled protein samples to a concentration of 20-200 µg/mL in the bicarbonate buffer.

  • In separate tubes, add 0.5 mL of each protein sample or standard.

  • Prepare a 0.01% (w/v) TNBSA solution in the bicarbonate buffer immediately before use.

  • Add 0.25 mL of the TNBSA solution to each tube and mix well.

  • Incubate at 37°C for 2 hours.

  • Add 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to stop the reaction.

  • Measure the absorbance at 335 nm.

  • Calculate the percentage of modified amines: % Modification = (1 - (Absorbance of labeled protein / Absorbance of unlabeled protein)) * 100

  • The DOL can be estimated by multiplying the percentage of modification by the total number of accessible primary amines on the protein (e.g., the number of lysine residues plus the N-terminus).

Signaling Pathway and Logical Relationships

The labeling of a primary amine with this compound is a chemical process rather than a signaling pathway. The logical relationship of the key steps is depicted in the workflow diagram above. The subsequent use of the methyltetrazine-labeled biomolecule in a bioorthogonal reaction with a TCO-modified partner is a separate process.

G cluster_0 Labeling Reaction cluster_1 Bioorthogonal Click Reaction A Protein-NH2 C Labeled Protein (Protein-NHCO-PEG9-Methyltetrazine) A->C B Activated Methyltetrazine- PEG9-acid B->C E Conjugated Product C->E D TCO-modified Molecule D->E

Caption: Reaction schematic for labeling and subsequent click reaction.

References

Application Notes and Protocols: A Step-by-Step Guide to Methyltetrazine-TCO Ligation for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-TCO ligation is a powerful bioorthogonal chemical reaction that enables the precise and efficient labeling of proteins and other biomolecules. This "click chemistry" reaction is characterized by its extremely fast kinetics, high specificity, and biocompatibility, making it an ideal tool for a wide range of applications in research, diagnostics, and drug development.[1][2][3] The reaction proceeds via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a methyltetrazine (Tz) moiety and a strained trans-cyclooctene (TCO) group.[1][4][5] This ligation is irreversible and forms a stable covalent bond, releasing nitrogen gas as the only byproduct.[2][4] A key advantage of this chemistry is that it occurs rapidly under physiological conditions without the need for a catalyst, thus preserving the integrity of biological samples.[1][2]

Reaction Mechanism

The Methyltetrazine-TCO ligation is a two-step process:

  • Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition: The electron-deficient methyltetrazine (diene) rapidly reacts with the electron-rich, strained TCO (dienophile) to form an unstable tricyclic intermediate.[5][6]

  • Retro-Diels-Alder Reaction: This intermediate then undergoes a rapid retro-Diels-Alder reaction, leading to the elimination of a molecule of dinitrogen gas (N₂) and the formation of a stable dihydropyridazine product.[5][6]

The exceptional speed of this reaction is attributed to the ring strain of the TCO and the favorable frontier molecular orbital overlap between the two reactants.[5]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Methyltetrazine Methyltetrazine (Tz) (Diene) Intermediate Unstable Tricyclic Intermediate Methyltetrazine->Intermediate IEDDA Cycloaddition TCO trans-Cyclooctene (TCO) (Dienophile) TCO->Intermediate Dihydropyridazine Stable Dihydropyridazine Adduct Intermediate->Dihydropyridazine Retro-Diels-Alder Nitrogen Nitrogen Gas (N₂) Intermediate->Nitrogen Elimination Experimental_Workflow cluster_protein_prep Protein Functionalization cluster_reporter_prep Reporter Functionalization cluster_ligation Ligation Reaction p1 Buffer Exchange Protein (Amine-free buffer) p2 Add TCO-NHS Ester p1->p2 p3 Incubate (1 hr, RT) p2->p3 p4 Quench Reaction p3->p4 p5 Purify TCO-Protein (Desalting column) p4->p5 l1 Mix TCO-Protein and Methyltetrazine-Reporter p5->l1 TCO-functionalized Protein r1 Prepare Methyltetrazine-Reporter r1->l1 Methyltetrazine-functionalized Reporter l2 Incubate (30 min - 2 hr, RT) l1->l2 l3 Purify Labeled Protein (Optional) l2->l3 end end l3->end Final Labeled Protein

References

Applications of Methyltetrazine-PEG9-acid in Targeted Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-PEG9-acid is a key enabling reagent for advanced targeted drug delivery strategies, primarily through its application in bioorthogonal chemistry. This heterobifunctional linker, featuring a reactive methyltetrazine moiety and a terminal carboxylic acid connected by a nine-unit polyethylene glycol (PEG) spacer, facilitates the pre-targeting approach to drug delivery. This methodology separates the targeting and drug delivery steps, offering significant advantages in improving the therapeutic index of potent cytotoxic agents.

The core of this technology lies in the inverse-electron-demand Diels-Alder (IEDDA) reaction, an exceptionally fast and selective "click chemistry" reaction between the methyltetrazine group and a strained alkene, most commonly a trans-cyclooctene (TCO). In a pre-targeted system, a targeting moiety (e.g., an antibody) conjugated to the TCO group is administered first, allowing it to accumulate at the target site (e.g., a tumor) and clear from circulation. Subsequently, the this compound, conjugated to a therapeutic agent, is administered. The tetrazine rapidly reacts with the TCO-functionalized targeting molecule at the target site, concentrating the therapeutic payload where it is most needed and minimizing systemic exposure.[1][2][3]

The inclusion of the PEG9 spacer enhances the biocompatibility and solubility of the resulting conjugates, reduces immunogenicity, and improves pharmacokinetic properties.[3] This document provides an overview of the applications of this compound in targeted drug delivery, along with generalized protocols for its use.

Principle of Pre-Targeted Drug Delivery

The pre-targeted approach aims to overcome the pharmacokinetic limitations of traditional antibody-drug conjugates (ADCs), where the cytotoxic drug is permanently attached to the antibody. The IEDDA reaction between methyltetrazine and TCO is one of the fastest bioorthogonal reactions, making it ideal for in vivo applications.[1]

Pretargeting_Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Drug Delivery cluster_step3 Step 3: In Situ Reaction & Effect TCO_Ab TCO-Antibody Conjugate Tumor_Cell Target Cell (e.g., Tumor) TCO_Ab->Tumor_Cell Binding & Accumulation Clearance1 Systemic Clearance of Unbound Conjugate TCO_Ab->Clearance1 Reaction Bioorthogonal Reaction (IEDDA) Tumor_Cell->Reaction Click Reaction Tz_Drug Methyltetrazine-PEG9-Drug Conjugate Tz_Drug->Tumor_Cell Systemic Administration Tz_Drug->Reaction Clearance2 Rapid Clearance of Unbound Drug Conjugate Tz_Drug->Clearance2 Drug_Release Drug Release & Therapeutic Effect Reaction->Drug_Release

Fig. 1: Pre-targeted drug delivery workflow.

Quantitative Data Summary

While specific quantitative data for drug delivery systems utilizing this compound is limited in publicly available literature, the following tables provide a template for the types of data that should be generated and recorded during the development of such a system. The values presented are hypothetical and for illustrative purposes only.

Table 1: Bioconjugation and Characterization

ParameterTargeting Moiety (e.g., Antibody)Therapeutic Conjugate (e.g., TCO-Doxorubicin)
Linker TCO-PEG4-NHS EsterThis compound
Molar Ratio (Linker:Molecule) 20:15:1
Conjugation Efficiency >95%>90%
Drug-to-Antibody Ratio (DAR) N/AN/A (for pre-targeting)
Drug Loading Efficiency (%) N/A~85%
Average Linkers per Molecule 4-61
Characterization Methods UV-Vis, SEC-HPLC, Mass SpecUV-Vis, RP-HPLC, Mass Spec

Table 2: In Vitro Performance

ParameterTargeted Cells (e.g., HER2+)Control Cells (e.g., HER2-)
Binding Affinity (Kd) of TCO-Ab 1-10 nM>1 µM
IC50 (Pre-targeted Doxorubicin) 50-100 nM>10 µM
IC50 (Free Doxorubicin) 200-500 nM200-500 nM
Cellular Uptake (Fluorescent Analog) HighLow

Table 3: Pharmacokinetic Parameters (Murine Model)

ParameterTCO-Antibody ConjugateMethyltetrazine-PEG9-Drug
Half-life (t½) in Plasma ~150 hours~30 minutes
Clearance (CL) LowHigh
Volume of Distribution (Vd) LowHigh
Tumor Accumulation (%ID/g at 24h) 15-20%N/A (pre-targeting)

Experimental Protocols

The following are generalized protocols for the key steps in developing a pre-targeted drug delivery system using this compound. These should be optimized for the specific antibody, drug, and experimental system.

Protocol 1: Conjugation of this compound to an Amine-Containing Drug

This protocol describes the conjugation of this compound to a drug containing a primary or secondary amine via carbodiimide chemistry (EDC/NHS).

Materials:

  • This compound

  • Amine-containing drug (e.g., Doxorubicin)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5 or MES Buffer, pH 6.0

  • Quenching solution: Hydroxylamine or Tris buffer

  • Purification system: Reverse-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC)

Procedure:

  • Activation of Carboxylic Acid: a. Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL. b. In a separate vial, dissolve EDC (1.5 molar excess over the acid) and NHS (1.5 molar excess over the acid) in anhydrous DMF or DMSO. c. Add the EDC/NHS solution to the this compound solution. d. Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to the Drug: a. Dissolve the amine-containing drug in the reaction buffer. b. Add the activated Methyltetrazine-PEG9-NHS ester solution to the drug solution. A molar excess of the activated linker (e.g., 2-5 fold) is typically used. c. Adjust the pH of the reaction mixture to 7.2-7.5 if necessary. d. Incubate the reaction for 2-4 hours at room temperature, protected from light.

  • Quenching and Purification: a. Quench the reaction by adding the quenching solution to a final concentration of 10-50 mM. Incubate for 15 minutes. b. Purify the Methyltetrazine-PEG9-Drug conjugate using RP-HPLC or another suitable chromatographic method. c. Characterize the final product by Mass Spectrometry and UV-Vis spectroscopy to confirm conjugation and determine concentration.

Protocol1_Workflow start Start activate Activate this compound with EDC/NHS in DMF/DMSO start->activate conjugate Add activated linker to amine-containing drug in buffer activate->conjugate incubate Incubate for 2-4 hours at RT conjugate->incubate quench Quench reaction with hydroxylamine or Tris incubate->quench purify Purify conjugate via HPLC quench->purify characterize Characterize by Mass Spec & UV-Vis purify->characterize end End characterize->end

Fig. 2: Workflow for drug conjugation.
Protocol 2: In Vivo Pre-Targeted Drug Delivery Study (Conceptual)

This protocol outlines a conceptual workflow for an in vivo pre-targeted drug delivery study in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice (e.g., xenograft model)

  • TCO-conjugated antibody (targeting the tumor antigen)

  • Methyltetrazine-PEG9-Drug conjugate

  • Sterile PBS for injection

  • Animal monitoring and imaging equipment

Procedure:

  • Step 1: Administration of Targeting Agent: a. Administer the TCO-conjugated antibody to the tumor-bearing mice via intravenous (IV) injection. The dose will depend on the specific antibody and should be determined in preliminary studies. b. Allow the antibody to circulate and accumulate at the tumor site for a predetermined period (e.g., 24-72 hours). This allows for clearance of unbound antibody from the bloodstream.

  • Step 2: Administration of Therapeutic Agent: a. After the optimal accumulation and clearance time for the antibody, administer the Methyltetrazine-PEG9-Drug conjugate via IV injection. The dose will depend on the potency of the drug.

  • Monitoring and Efficacy Assessment: a. Monitor the animals for signs of toxicity. b. Measure tumor volume at regular intervals to assess therapeutic efficacy. c. At the end of the study, biodistribution analysis can be performed by harvesting organs and measuring the concentration of the drug or a surrogate marker.

Protocol2_Workflow start Start: Tumor-bearing mouse model inject_ab Inject TCO-conjugated antibody (IV) start->inject_ab wait_clearance Wait 24-72 hours for antibody accumulation and clearance inject_ab->wait_clearance inject_drug Inject Methyltetrazine-PEG9-Drug (IV) wait_clearance->inject_drug monitor Monitor tumor growth and toxicity inject_drug->monitor biodistribution Optional: End-of-study biodistribution analysis monitor->biodistribution end End of Study biodistribution->end

Fig. 3: In vivo pre-targeting study workflow.

Conclusion

This compound is a versatile and powerful tool for researchers developing next-generation targeted drug delivery systems. The pre-targeting strategy it enables has the potential to significantly improve the therapeutic window of highly potent drugs by enhancing their delivery to the target site while minimizing off-target toxicity. The protocols and information provided herein serve as a starting point for the design and execution of experiments utilizing this innovative technology. Further optimization and characterization will be necessary for each specific application.

References

Protocol for Fluorescently Tagging Biomolecules with Methyltetrazine-PEG9-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the fluorescent tagging of biomolecules using Methyltetrazine-PEG9-acid. This reagent enables a two-step labeling strategy rooted in bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction.[1][2][3] The methyltetrazine moiety offers high stability in aqueous environments and reacts rapidly and specifically with a trans-cyclooctene (TCO) group.[1][4] The polyethylene glycol (PEG9) spacer enhances solubility and minimizes steric hindrance.[5][6]

This method is particularly advantageous for its high efficiency at low concentrations and its biocompatibility, as it does not require a cytotoxic copper catalyst.[1][2] These characteristics make it an ideal choice for a variety of applications, including live-cell imaging, flow cytometry, and fluorescence microscopy.

Chemical Properties and Reaction Kinetics

This compound is a bifunctional linker. The carboxylic acid group allows for its conjugation to primary amines on biomolecules, such as the lysine residues of proteins, through the formation of a stable amide bond. This is typically achieved by activating the carboxylic acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[4][7][8] The methyltetrazine group then serves as a handle for the rapid and specific reaction with a TCO-functionalized fluorophore.

The reaction between methyltetrazine and TCO is exceptionally fast, with second-order rate constants reported to be in the range of 1000 M⁻¹s⁻¹.[1][4][9] This rapid kinetics allows for efficient labeling even at low concentrations of reactants.[1][2] Methyl-substituted tetrazines, in particular, exhibit good stability in aqueous buffers, making them well-suited for biological applications.[1][4]

Table 1: Properties of this compound

PropertyValue
Molecular Weight~656.7 g/mol
PurityTypically >95%
Storage-20°C, protected from light and moisture
SolubilitySoluble in organic solvents (DMSO, DMF) and aqueous buffers
Reactive GroupsCarboxylic acid, Methyltetrazine

Table 2: Reaction Kinetics of Methyltetrazine with TCO

Reaction PairSecond-Order Rate Constant (k₂)Conditions
Methyltetrazine - TCO~1000 M⁻¹s⁻¹Aqueous buffer, room temperature
Methyltetrazine - TCO463 - 1806 M⁻¹s⁻¹PBS (pH 7.4), 37°C

Experimental Protocols

Part 1: Activation of Biomolecule with this compound

This protocol describes the conjugation of this compound to a primary amine-containing biomolecule, such as a protein or antibody.

Materials:

  • Biomolecule (e.g., protein, antibody) in a suitable buffer (e.g., PBS, pH 7.2-7.5)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography column, dialysis cassette)

Protocol:

  • Prepare Biomolecule: Dissolve the biomolecule in the appropriate reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • Activate Carboxylic Acid:

    • In a separate tube, dissolve EDC and NHS in Activation Buffer to a final concentration of 100 mM each.

    • Add a 10-20 fold molar excess of the EDC/NHS solution to the this compound stock solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Conjugation Reaction:

    • Add the activated this compound solution to the biomolecule solution. A 10-20 fold molar excess of the linker to the biomolecule is a good starting point, but this may need to be optimized.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench Reaction: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts.

    • For proteins: Use a desalting column or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

    • For antibodies: Protein A or G affinity chromatography can be used for purification.[10][11]

experimental_workflow_part1 cluster_activation Activation of this compound cluster_conjugation Conjugation to Biomolecule MTZ_PEG9_Acid Methyltetrazine- PEG9-acid Activated_MTZ Activated Methyltetrazine-PEG9-NHS Ester MTZ_PEG9_Acid->Activated_MTZ 15-30 min RT EDC_NHS EDC / NHS in Activation Buffer EDC_NHS->Activated_MTZ Conjugation Conjugation Reaction Activated_MTZ->Conjugation Biomolecule Amine-containing Biomolecule Biomolecule->Conjugation Quenching Quenching (e.g., Tris) Conjugation->Quenching 2h RT or overnight 4°C Purification Purification (SEC or Dialysis) Quenching->Purification Labeled_Biomolecule Methyltetrazine-labeled Biomolecule Purification->Labeled_Biomolecule

Caption: Workflow for activating a biomolecule with this compound.

Part 2: Fluorescent Labeling of the Methyltetrazine-Activated Biomolecule

This protocol describes the reaction of the methyltetrazine-labeled biomolecule with a TCO-containing fluorophore.

Materials:

  • Methyltetrazine-labeled biomolecule (from Part 1)

  • TCO-containing fluorophore (e.g., TCO-Cy5, TCO-FITC)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Protocol:

  • Prepare TCO-Fluorophore Stock Solution: Dissolve the TCO-containing fluorophore in DMSO to a concentration of 1-10 mM.

  • Labeling Reaction:

    • Add a 1.5 to 5-fold molar excess of the TCO-fluorophore to the methyltetrazine-labeled biomolecule.

    • Incubate for 30-60 minutes at room temperature, protected from light. The reaction is often complete within minutes.

  • Purification (Optional but Recommended): Remove any unreacted TCO-fluorophore using a desalting column or dialysis. For many applications with fluorogenic tetrazine dyes, where the fluorescence is quenched until the reaction with TCO, this purification step may not be necessary.[9]

experimental_workflow_part2 MTZ_Biomolecule Methyltetrazine-labeled Biomolecule Labeling_Reaction Labeling Reaction (iEDDA) MTZ_Biomolecule->Labeling_Reaction TCO_Fluorophore TCO-containing Fluorophore TCO_Fluorophore->Labeling_Reaction Purification Purification (Optional) Labeling_Reaction->Purification 30-60 min RT Final_Product Fluorescently Labeled Biomolecule Purification->Final_Product signaling_pathway cluster_cell_surface Cell Surface cluster_intracellular Intracellular Receptor Cell Surface Receptor Endosome Endosome Receptor->Endosome Internalization Signaling_Cascade Signaling Cascade Endosome->Signaling_Cascade Signal Transduction Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response Labeled_Antibody Fluorescently Labeled Antibody-MTZ-Fluorophore Labeled_Antibody->Receptor Binding

References

Application Notes and Protocols for Bioconjugation using Methyltetrazine-PEG9-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-PEG9-acid is a versatile bioconjugation reagent that plays a crucial role in the rapidly advancing field of bioconjugation and drug delivery. This reagent features a highly reactive methyltetrazine moiety, a hydrophilic 9-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This unique combination of functional groups enables the precise and efficient labeling of biomolecules through bioorthogonal click chemistry.[1][2]

The core of its utility lies in the inverse-electron-demand Diels-Alder (IEDDA) reaction between the methyltetrazine group and a strained alkene, most commonly a trans-cyclooctene (TCO).[3] This reaction is exceptionally fast and proceeds with high selectivity under mild, physiological conditions, making it ideal for applications in complex biological systems, including live cell imaging and in vivo studies.[3][4] The PEG9 spacer enhances the water solubility of the reagent and the resulting conjugate, while also reducing potential immunogenicity and non-specific binding.[1] The terminal carboxylic acid provides a versatile handle for conjugation to primary amines on biomolecules, such as the lysine residues of antibodies and proteins, after activation.[2]

These properties make this compound a valuable tool for a wide range of applications, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, protein labeling for imaging and diagnostics, and the modification of cell surfaces.[5]

Key Features of this compound

  • High Reactivity: The methyltetrazine group reacts rapidly with TCO-modified molecules, enabling fast and efficient conjugation even at low concentrations.[3]

  • Bioorthogonality: The IEDDA reaction is highly selective and does not interfere with native biological functional groups, ensuring precise labeling.[3]

  • Enhanced Solubility: The hydrophilic PEG9 linker improves the aqueous solubility of the reagent and the resulting bioconjugate.[1]

  • Reduced Immunogenicity: The PEG spacer can help to shield the conjugate from the immune system, potentially increasing its in vivo circulation time.

  • Versatile Carboxylic Acid Handle: The terminal carboxyl group allows for straightforward conjugation to amine-containing biomolecules following activation.[2]

Applications

Antibody-Drug Conjugate (ADC) Development

This compound is a key component in the construction of site-specific ADCs. In a typical workflow, an antibody is first modified with a TCO-containing reagent. Subsequently, a cytotoxic drug functionalized with this compound (via its carboxylic acid) is conjugated to the TCO-modified antibody through the highly efficient tetrazine-TCO ligation. This approach allows for precise control over the drug-to-antibody ratio (DAR), leading to more homogeneous and well-defined ADCs with improved therapeutic windows.

Protein Labeling for Imaging and Diagnostics

The specific and rapid nature of the tetrazine-TCO reaction makes this compound an excellent choice for labeling proteins with imaging agents (e.g., fluorescent dyes, PET/SPECT imaging agents) or diagnostic probes.[4] The protein of interest is first functionalized with a TCO group, followed by the introduction of the this compound-modified imaging or diagnostic moiety. This two-step labeling strategy is particularly useful for in vitro and in vivo imaging applications.

Live Cell Surface Labeling and Tracking

The bioorthogonal nature of the tetrazine-TCO ligation allows for the specific labeling of cell surface proteins in their native environment.[4] Cells can be engineered to express a protein of interest containing a TCO-bearing unnatural amino acid. These cells can then be treated with a this compound-conjugated probe (e.g., a fluorescent dye) for real-time imaging and tracking of the protein on the cell surface.

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of methyltetrazine-based bioconjugation.

Table 1: Reaction Kinetics of Methyltetrazine with TCO

ReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)ConditionsReference
Methyltetrazine and TCO~1,000Aqueous media[3]
6-Methyl-substituted tetrazines and TCO derivatives800 - 30,000Aqueous media[3]
3-benzyl-6-methyl tetrazine (Me-Tet) and TCOa~700-fold faster than with TCOeNot specified[6]
Tet-v2.0 and sTCO72,500 ± 1,660In cellulo[7]

Table 2: Stability of Tetrazine-Modified Molecules

Tetrazine DerivativeStabilityConditionsReference
6-Methyl-substituted tetrazinesHigh stabilityAqueous media[3]
Hydrogen-substituted tetrazinesLower stabilityAqueous media[3]
Me4Pyr30% intact after 12hDMEM with 10% FBS at 37°C[5]
Me2Pyr and Me3Pyr~85% intact after 12hDMEM with 10% FBS at 37°C[5]
MePh>95% intact after 12hDMEM with 10% FBS at 37°C[5]

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to a Primary Amine

This protocol describes the activation of the carboxylic acid moiety of this compound using EDC and NHS to form an amine-reactive NHS ester, followed by conjugation to an amine-containing molecule.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-containing molecule (e.g., protein, peptide, or small molecule)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column or dialysis cassette

Procedure:

  • Reagent Preparation:

    • Allow all reagents to warm to room temperature before use.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare 100 mM stock solutions of EDC and NHS in Activation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, combine 1 equivalent of this compound stock solution with 1.5 equivalents of EDC stock solution and 1.5 equivalents of NHS stock solution.

    • Incubate the reaction mixture at room temperature for 15-30 minutes.

  • Conjugation to Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in Conjugation Buffer at a concentration of 1-10 mg/mL.

    • Add the activated Methyltetrazine-PEG9-NHS ester solution to the amine-containing molecule solution. A molar excess of the activated reagent (e.g., 10-20 fold) is typically used.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification:

    • Remove excess, unreacted reagents by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Antibody Conjugation with Activated this compound

This protocol details the conjugation of a TCO-modified antibody with an activated this compound derivative.

Materials:

  • TCO-modified antibody (prepared separately)

  • Activated this compound derivative (e.g., NHS ester or conjugated to a payload)

  • Conjugation Buffer: PBS, pH 7.4

  • Desalting column

Procedure:

  • Antibody Preparation:

    • Ensure the TCO-modified antibody is in the Conjugation Buffer at a concentration of 1-5 mg/mL.

  • Conjugation Reaction:

    • Add the activated this compound derivative to the TCO-modified antibody solution. A 3-5 molar excess of the tetrazine reagent is recommended.

    • Incubate the reaction at room temperature for 30 minutes to 2 hours, or at 4°C for 2-4 hours. The reaction progress can be monitored by analytical techniques such as HPLC or SDS-PAGE.

  • Purification:

    • Purify the resulting antibody conjugate using a desalting column to remove any unreacted tetrazine reagent.

Protocol 3: Cell Surface Labeling

This protocol outlines the labeling of cell surface proteins expressing a TCO-containing unnatural amino acid with a this compound-fluorophore conjugate.

Materials:

  • Cells expressing TCO-modified surface protein

  • This compound conjugated to a fluorescent dye

  • Cell culture medium

  • PBS

  • Imaging system (e.g., fluorescence microscope)

Procedure:

  • Cell Preparation:

    • Plate the cells in a suitable imaging dish or plate and allow them to adhere.

  • Labeling:

    • Prepare a solution of the this compound-fluorophore conjugate in cell culture medium at a final concentration of 1-10 µM.

    • Remove the existing cell culture medium and add the labeling solution to the cells.

    • Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Gently remove the labeling solution and wash the cells three times with pre-warmed PBS to remove any unbound fluorescent probe.

  • Imaging:

    • Add fresh cell culture medium or PBS to the cells.

    • Image the labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Visualizations

experimental_workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification MTZ_PEG_Acid This compound Activated_MTZ Amine-Reactive Methyltetrazine-PEG9-NHS Ester MTZ_PEG_Acid->Activated_MTZ Activation EDC_NHS EDC, NHS EDC_NHS->Activated_MTZ Conjugate Bioconjugate Activated_MTZ->Conjugate Conjugation Amine_Molecule Amine-Containing Biomolecule (e.g., Antibody) Amine_Molecule->Conjugate Purified_Conjugate Purified Bioconjugate Conjugate->Purified_Conjugate Purification (e.g., SEC)

Caption: Workflow for conjugating this compound to a biomolecule.

adc_synthesis_pathway Antibody Antibody TCO_Antibody TCO-Modified Antibody Antibody->TCO_Antibody Lysine Modification TCO_Reagent TCO-NHS Ester TCO_Reagent->TCO_Antibody ADC Antibody-Drug Conjugate (ADC) TCO_Antibody->ADC Tetrazine-TCO Ligation (Click Chemistry) Drug Cytotoxic Drug MTZ_Drug Methyltetrazine-PEG9-Drug Drug->MTZ_Drug Amide Bond Formation MTZ_PEG_Acid This compound MTZ_PEG_Acid->MTZ_Drug MTZ_Drug->ADC

Caption: Synthesis pathway for an Antibody-Drug Conjugate (ADC).

cell_labeling_logic cluster_cell_prep Cell Preparation cluster_labeling_step Labeling cluster_imaging Imaging Cell Live Cell TCO_Expression Express TCO-containing Surface Protein Cell->TCO_Expression TCO_Cell Cell with TCO-Protein TCO_Expression->TCO_Cell Labeled_Cell Labeled Cell TCO_Cell->Labeled_Cell Incubation MTZ_Fluorophore Methyltetrazine-PEG9-Fluorophore MTZ_Fluorophore->Labeled_Cell Microscope Fluorescence Microscopy Labeled_Cell->Microscope Visualization

Caption: Logical flow for live cell surface labeling.

References

Application Notes and Protocols for Amine Modification using Methyltetrazine-PEG9-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols and application notes for the modification of primary amines on biomolecules using Methyltetrazine-PEG9-acid. This reagent is a key component in bioconjugation, enabling the introduction of a tetrazine moiety onto proteins, antibodies, and other amine-containing molecules. The incorporated tetrazine group can then participate in a highly efficient and specific bioorthogonal reaction with a trans-cyclooctene (TCO)-modified molecule, a process known as the inverse-electron demand Diels-Alder (IEDDA) cycloaddition or "click chemistry".

The polyethylene glycol (PEG) spacer (PEG9) enhances the solubility of the reagent and the resulting conjugate in aqueous buffers, reduces potential steric hindrance, and can minimize immunogenicity of the modified biomolecule.

This protocol will cover two main approaches:

  • Direct conjugation using pre-activated Methyltetrazine-PEG9-NHS ester: This is a straightforward method for labeling with the commercially available N-hydroxysuccinimide (NHS) ester form of the reagent.

  • Two-step conjugation via activation of this compound: This method involves the in-situ activation of the carboxylic acid group of this compound using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS to form a reactive NHS ester, which then couples to the primary amine.

Chemical Reaction and Workflow

The overall process involves two key chemical reactions. The first is the acylation of a primary amine with the NHS ester of Methyltetrazine-PEG9, forming a stable amide bond. The second is the bioorthogonal reaction between the introduced methyltetrazine and a trans-cyclooctene (TCO) derivative.

cluster_0 Amine Modification cluster_1 Bioorthogonal Click Chemistry Protein_NH2 Protein with Primary Amine (e.g., Lysine) MTet_PEG9_Protein Methyltetrazine-labeled Protein Protein_NH2->MTet_PEG9_Protein pH 7.2-8.5 MTet_PEG9_NHS Methyltetrazine-PEG9-NHS Ester MTet_PEG9_NHS->MTet_PEG9_Protein NHS_leaving_group NHS MTet_PEG9_Protein->NHS_leaving_group Release Conjugate Stable Protein Conjugate MTet_PEG9_Protein->Conjugate IEDDA Reaction TCO_Molecule TCO-functionalized Molecule (e.g., drug, fluorophore) TCO_Molecule->Conjugate

Figure 1: Experimental workflow for amine modification and subsequent bioorthogonal ligation.

Quantitative Data Summary

The degree of labeling (DOL), which is the average number of methyltetrazine molecules conjugated to each biomolecule, is a critical parameter that can be controlled by adjusting the reaction conditions. The following table summarizes typical DOLs achieved for antibodies under various molar excess of an NHS ester reagent. It is important to note that the optimal DOL is application-dependent and should be determined empirically. For example, a high DOL may be desirable for signal amplification, while a low DOL might be necessary to preserve the biological activity of the protein.

BiomoleculeMolar Excess of NHS Ester : BiomoleculepHReaction Time (hours)Typical Degree of Labeling (DOL)
IgG Antibody3:18.751-2Low
IgG Antibody9:18.751-2Medium
IgG Antibody15:18.751-2High
IgG Antibody20:17.4-8.51-24-6
Single-domain Antibody (sdAb)1.2:18.52~1
Bovine Serum Albumin (BSA)30:17.02~25

Note: The DOL can be influenced by several factors including protein concentration, buffer composition, and the number of accessible primary amines on the biomolecule. Mass spectrometry is the recommended method for accurate determination of the DOL.[1]

Experimental Protocols

Protocol 1: Direct Amine Modification using Methyltetrazine-PEG9-NHS Ester

This protocol is suitable when using the pre-activated NHS ester form of the reagent.

Materials:

  • Methyltetrazine-PEG9-NHS Ester

  • Amine-containing biomolecule (e.g., antibody, protein)

  • Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5; or PBS, pH 7.2-7.4)[2]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Sephadex G-25) or centrifugal filtration unit for purification

Procedure:

  • Biomolecule Preparation:

    • If the biomolecule is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer. This can be achieved by dialysis or using a desalting column.

    • Adjust the concentration of the biomolecule to 2-10 mg/mL in the reaction buffer.[3]

  • Reagent Preparation:

    • Allow the Methyltetrazine-PEG9-NHS Ester to warm to room temperature before opening to prevent moisture condensation.[4]

    • Prepare a stock solution of the NHS ester (e.g., 10 mg/mL) in anhydrous DMF or DMSO immediately before use.[4] NHS ester solutions are susceptible to hydrolysis and should not be stored for extended periods.

  • Conjugation Reaction:

    • Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (refer to the quantitative data table).

    • Slowly add the calculated volume of the NHS ester stock solution to the biomolecule solution while gently vortexing. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume.

    • Incubate the reaction at room temperature for 1-4 hours or on ice for 2 hours.[5] Protect the reaction from light if the final conjugate is light-sensitive.

  • Quenching the Reaction:

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.[5]

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted Methyltetrazine-PEG9-NHS Ester and byproducts by passing the reaction mixture through a desalting column or by using a centrifugal filtration unit.

    • Collect the fractions containing the labeled biomolecule. The success of the labeling can often be visually confirmed if the tetrazine reagent is colored.

  • Characterization and Storage:

    • Determine the Degree of Labeling (DOL) using mass spectrometry.[1]

    • Store the purified conjugate under conditions appropriate for the unlabeled biomolecule, typically at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Protect from light.

Protocol 2: Two-Step Amine Modification via Activation of this compound

This protocol is for instances where the starting material is the carboxylic acid form of the reagent.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 4.7-6.0)[6]

  • Amine-containing biomolecule (e.g., antibody, protein)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)[6]

  • Anhydrous DMF or DMSO

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

  • Desalting column or centrifugal filtration unit

Procedure:

  • Biomolecule Preparation:

    • Prepare the biomolecule as described in Protocol 1, ensuring it is in an amine-free buffer.

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).

    • In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in the Activation Buffer. A typical molar ratio is 2:5 (EDC:NHS) relative to the amount of this compound.

    • Add the EDC/NHS solution to the this compound solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation Reaction:

    • Immediately add the activated Methyltetrazine-PEG9-NHS ester solution to the biomolecule solution in the Coupling Buffer. The pH of the reaction should be between 7.2 and 8.5 for efficient coupling to primary amines.

    • Incubate the reaction at room temperature for 2 hours.

  • Quenching and Purification:

    • Quench the reaction and purify the conjugate as described in Protocol 1.

  • Characterization and Storage:

    • Characterize the conjugate and store it as outlined in Protocol 1.

Diagram of the Chemical Reaction

The following diagram illustrates the two-step process of activating this compound with EDC and NHS, followed by its reaction with a primary amine on a protein.

cluster_0 Activation Step cluster_1 Conjugation Step MTet_Acid This compound Activated_Ester Methyltetrazine-PEG9-NHS Ester MTet_Acid->Activated_Ester pH 4.7-6.0 EDC_NHS EDC + NHS EDC_NHS->Activated_Ester Labeled_Protein Labeled Protein Activated_Ester->Labeled_Protein pH 7.2-8.5 Protein_NH2 Protein-NH2 Protein_NH2->Labeled_Protein NHS NHS Labeled_Protein->NHS Release

References

Application Notes and Protocols: Methyltetrazine-PEG9-acid in Diagnostic Tool Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-PEG9-acid is a versatile reagent that is pivotal in the advancement of bioorthogonal chemistry for the development of highly specific and sensitive diagnostic tools. This molecule features a highly reactive methyltetrazine moiety, a hydrophilic polyethylene glycol (PEG9) spacer, and a terminal carboxylic acid. This unique structure enables a two-step conjugation strategy, making it an ideal tool for applications such as enzyme-linked immunosorbent assays (ELISA), lateral flow immunoassays (LFA), and in vivo imaging.

The core of its utility lies in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a "click chemistry" reaction between the methyltetrazine and a strained alkene, most commonly a trans-cyclooctene (TCO). This reaction is characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, as it proceeds rapidly under physiological conditions without interfering with native biological processes.[1][2][3] The PEG9 linker enhances aqueous solubility and minimizes non-specific binding, while the carboxylic acid allows for straightforward conjugation to amine-containing biomolecules, such as antibodies, through standard carbodiimide chemistry.

These application notes provide an overview of the properties of this compound and detailed protocols for its use in the development of diagnostic assays, particularly focusing on a pre-targeting strategy.

Key Features and Applications

FeatureBenefit in Diagnostic DevelopmentRelevant Applications
Bioorthogonal Reactivity Enables highly specific labeling of target molecules in complex biological samples, reducing background noise and improving signal-to-noise ratio.Pre-targeted immunoassays (ELISA, LFA), In vivo imaging (PET, SPECT), Live cell imaging.[4][5][6][7]
Fast Reaction Kinetics The reaction between methyltetrazine and TCO is one of the fastest bioorthogonal reactions known (up to 30,000 M⁻¹s⁻¹), allowing for rapid signal generation and reduced incubation times in diagnostic assays.[1]Rapid diagnostic tests, Real-time imaging.
High Stability The methyl-substituted tetrazine offers enhanced stability in aqueous media compared to unsubstituted tetrazines, ensuring the integrity of the conjugate during storage and assay execution.[1][8]Development of stable diagnostic kits with a long shelf-life.
Hydrophilic PEG9 Spacer Improves the aqueous solubility of the conjugate and reduces non-specific binding to surfaces and other proteins, leading to lower background signals and improved assay sensitivity.All aqueous-based diagnostic assays.
Terminal Carboxylic Acid Allows for covalent conjugation to primary amines on biomolecules (e.g., lysine residues on antibodies) using well-established and efficient carbodiimide chemistry (EDC/NHS).[9][10]Antibody and protein labeling for immunoassays.

Pre-targeting Strategy in Diagnostics

A powerful application of this compound is in a "pre-targeting" approach. This strategy decouples the target recognition and signal generation steps, leading to enhanced sensitivity and lower background signals.

The workflow is as follows:

  • Administration of the Primary Agent: An antibody conjugated to a TCO moiety is introduced first. This antibody specifically binds to the target analyte.

  • Clearance: Unbound TCO-antibody conjugate is allowed to clear from the system.

  • Administration of the Secondary Agent: A smaller, methyltetrazine-labeled detection molecule (e.g., an enzyme, fluorophore, or nanoparticle) is introduced.

  • In Situ "Click" Reaction: The methyltetrazine on the detection molecule rapidly and specifically reacts with the TCO on the antibody that is now localized at the target site.

  • Signal Readout: The signal from the captured detection molecule is measured.

This approach is particularly advantageous for in vivo imaging, where it minimizes the radiation dose to non-target tissues, and in immunoassays, where it can significantly improve the limit of detection.[4][5][7]

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the conjugation of this compound to a primary antibody via the primary amines on lysine residues.

Materials:

  • Primary antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers (e.g., BSA), purify the antibody using an appropriate method, such as a protein A/G column or buffer exchange with a desalting column into PBS.

    • Adjust the antibody concentration to 2 mg/mL in PBS.

  • Activation of this compound:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

    • Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO.

    • In a microcentrifuge tube, mix a 10-fold molar excess of this compound, EDC, and NHS relative to the amount of antibody to be conjugated.

    • Incubate the activation mixture for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated this compound solution to the antibody solution. A common starting point is a 20-fold molar excess of the tetrazine reagent to the antibody.

    • Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM.

    • Incubate for 15 minutes at room temperature.

    • Remove the excess, unreacted this compound and other small molecules using a desalting column equilibrated with PBS.

    • Collect the purified tetrazine-modified antibody.

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and 520 nm (for the tetrazine). The molar extinction coefficient for methyltetrazine is typically around 5,000 M⁻¹cm⁻¹.

Protocol 2: Pre-targeted ELISA using this compound Chemistry

This protocol outlines a pre-targeted sandwich ELISA for the detection of a target antigen.

Materials:

  • TCO-modified capture antibody (prepared similarly to Protocol 1, but using a TCO-NHS ester)

  • Methyltetrazine-labeled detection antibody (prepared as in Protocol 1)

  • Target antigen standard and samples

  • ELISA microplate

  • Coating Buffer: 0.1 M Carbonate-Bicarbonate, pH 9.6

  • Blocking Buffer: PBS with 1% BSA

  • Wash Buffer: PBS with 0.05% Tween-20

  • Detection reagent (e.g., Streptavidin-HRP, if the detection antibody is biotinylated)

  • TMB Substrate

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Plate reader

Procedure:

  • Plate Coating:

    • Dilute the TCO-modified capture antibody to 1-10 µg/mL in Coating Buffer.

    • Add 100 µL per well to the ELISA plate and incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with Wash Buffer.

    • Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Antigen Incubation:

    • Wash the plate three times with Wash Buffer.

    • Add 100 µL of the antigen standard or sample to the appropriate wells.

    • Incubate for 1-2 hours at room temperature.

  • Pre-targeting with Detection Antibody:

    • Wash the plate three times with Wash Buffer.

    • Add 100 µL of the Methyltetrazine-labeled detection antibody (diluted in Blocking Buffer) to each well.

    • Incubate for 1 hour at room temperature.

  • Signal Generation with TCO-labeled Reporter:

    • Wash the plate five times with Wash Buffer to remove any unbound tetrazine-antibody.

    • Prepare a solution of a TCO-labeled reporter molecule (e.g., TCO-HRP) in Blocking Buffer.

    • Add 100 µL of the TCO-reporter solution to each well.

    • Incubate for 30-60 minutes at room temperature. The "click" reaction will occur during this step.

  • Detection:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB Substrate to each well and incubate in the dark until sufficient color develops (typically 5-20 minutes).

    • Stop the reaction by adding 50 µL of Stop Solution.

    • Read the absorbance at 450 nm using a plate reader.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Weight~697.78 g/mol
Purity>95%
AppearanceRed solid
SolubilitySoluble in DMSO, DMF, and water
Storage-20°C, desiccated

Table 2: Reaction Kinetics and Conditions

ParameterValue/ConditionReference
Tetrazine-TCO Reaction Rate Constant (k₂) ~1,000 - 30,000 M⁻¹s⁻¹[1]
Optimal pH for NHS Ester Conjugation 7.0 - 9.0[2]
Optimal pH for Tetrazine-TCO Reaction 6.0 - 8.0[2]
Reaction Temperature Room Temperature[2]
Reaction Time for Conjugation 1 - 2 hours[2]
Reaction Time for Tetrazine-TCO Click < 1 hour[2]

Visualizations

Antibody_Conjugation_Workflow cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification MT-PEG9-Acid Methyltetrazine- PEG9-Acid Activated_Ester NHS-activated MT-PEG9 MT-PEG9-Acid->Activated_Ester in DMSO EDC_NHS EDC / NHS EDC_NHS->Activated_Ester Antibody Antibody (with -NH2 groups) Conjugated_Ab Tetrazine-labeled Antibody Activated_Ester->Conjugated_Ab Antibody->Conjugated_Ab pH 7-9 Desalting Desalting Column Conjugated_Ab->Desalting Final_Product Purified Conjugate Desalting->Final_Product

Caption: Workflow for conjugating this compound to an antibody.

Caption: Workflow for a pre-targeted sandwich ELISA.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Methyltetrazine-PEG9-acid Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of Methyltetrazine-PEG9-acid conjugation reactions. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your bioconjugation experiments.

Troubleshooting Guide

This guide addresses common issues encountered during this compound conjugation reactions and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Conjugation Yield Suboptimal pH: The reaction rate can be pH-dependent. While tetrazine ligations are generally robust across a range of pH, the optimal pH can vary based on the specific biomolecule and buffer system.Test a range of pH values, typically between pH 4.5 and 7.5. For reactions involving primary amines, a slightly basic pH (7.5-8.5) may be beneficial for the initial acylation step if forming an amide bond with the PEG9-acid.
Steric Hindrance: The reactive methyltetrazine or the target functional group on the biomolecule may be sterically inaccessible. The PEG9 linker is designed to minimize this, but it can still be a factor.[1]Consider using a longer PEG linker if available. Ensure the biomolecule is properly folded and that the target site is exposed.
Incorrect Stoichiometry: An inappropriate ratio of this compound to the binding partner can lead to incomplete reactions or unwanted side products.Optimize the molar ratio of reactants. A common starting point is a 1.5 to 5-fold molar excess of the tetrazine reagent.
Low Reactant Concentration: The inverse electron demand Diels-Alder (iEDDA) reaction is second-order, meaning the rate is dependent on the concentration of both reactants.Increase the concentration of one or both reactants if possible. Be mindful of potential aggregation or solubility issues at higher concentrations.
Reactant Degradation: Tetrazines can degrade, especially in aqueous buffers over time.[1] The dienophile (e.g., trans-cyclooctene) can also be unstable under certain conditions.Use freshly prepared solutions of the tetrazine reagent. Protect solutions from light and store them appropriately (-20°C for long-term storage). Analyze the purity of reactants before use.
Non-Specific Binding or Aggregation Hydrophobic Interactions: The tetrazine moiety can be hydrophobic, potentially leading to non-specific binding or aggregation, especially with proteins.[1]The PEG9 linker enhances hydrophilicity.[2] However, if issues persist, consider adding a non-ionic surfactant (e.g., Tween-20 at 0.01-0.1%) to the reaction buffer.
Inappropriate Buffer: Components of the buffer (e.g., primary amines like Tris) may react with the carboxylic acid of the PEG9 linker if activation (e.g., with EDC/NHS) is being performed.Use a non-nucleophilic buffer such as PBS or HEPES, especially during the activation of the carboxylic acid.
Inconsistent Results Variability in Reagent Quality: The purity and activity of the this compound can vary between batches.Qualify new batches of reagents by a standardized conjugation reaction with a control substrate.
Temperature Fluctuations: Reaction kinetics are temperature-dependent.Maintain a consistent temperature throughout the experiment. While many reactions proceed well at room temperature, some may benefit from being performed at 4°C to minimize side reactions or at 37°C to increase the reaction rate.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction partner for this compound?

A1: this compound is designed for the inverse electron demand Diels-Alder (iEDDA) "click" reaction. The most efficient reaction partners are strained alkenes, with trans-cyclooctene (TCO) and its derivatives being the most common and highly reactive.[4] Norbornene and cyclopropene derivatives can also be used.[4]

Q2: Do I need a catalyst for this conjugation reaction?

A2: No, the iEDDA reaction between a tetrazine and a strained alkene like TCO is a bioorthogonal click reaction that proceeds rapidly without the need for a catalyst.[2][4]

Q3: At what wavelength can I monitor the reaction?

A3: The consumption of the tetrazine can be monitored spectrophotometrically. Most tetrazines have a characteristic absorbance in the visible range, typically between 520-540 nm. The disappearance of this absorbance corresponds to the progress of the reaction.

Q4: How can I improve the aqueous solubility of my this compound conjugate?

A4: The PEG9 linker is included to enhance water solubility.[2] If you are conjugating to a hydrophobic molecule and still experience solubility issues, consider using a co-solvent like DMSO or DMF, but ensure it is compatible with your biomolecule. The final concentration of the organic solvent should ideally be kept below 10-20% in the final reaction mixture.

Q5: What is the expected stability of the resulting conjugate?

A5: The dihydropyridazine linkage formed from the iEDDA reaction is generally stable under physiological conditions.[4] However, the stability of the overall conjugate will also depend on the stability of the biomolecule and any other linkers present. Some tetrazines can be susceptible to degradation in vivo.[1]

Experimental Protocols

Protocol 1: General Conjugation of this compound to a TCO-labeled Protein

This protocol describes a general method for conjugating this compound to a protein that has been pre-labeled with a trans-cyclooctene (TCO) group.

  • Reagent Preparation:

    • Dissolve the TCO-labeled protein in a suitable buffer (e.g., 1x PBS, pH 7.4) to a final concentration of 1-5 mg/mL.

    • Prepare a stock solution of this compound (e.g., 10 mM) in an organic solvent like DMSO.

  • Conjugation Reaction:

    • Add a 3 to 10-fold molar excess of the this compound solution to the TCO-labeled protein solution.

    • Gently mix and allow the reaction to proceed for 1-4 hours at room temperature or 37°C. The optimal time and temperature may need to be determined empirically.

  • Purification:

    • Remove the excess, unreacted this compound using a desalting column (e.g., Zeba™ Spin Desalting Columns) or through dialysis against the reaction buffer.

  • Characterization:

    • Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), or UV-Vis spectroscopy by monitoring the disappearance of the tetrazine absorbance.

Protocol 2: Activation of the Carboxylic Acid on this compound for Amine Coupling

This protocol outlines the activation of the terminal carboxylic acid on the PEG9 linker for subsequent conjugation to a primary amine on a target molecule.

  • Activation Step:

    • Dissolve this compound in an amine-free buffer (e.g., MES buffer, pH 6.0).

    • Add a 1.2-fold molar excess of N-Hydroxysuccinimide (NHS) and a 1.2-fold molar excess of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the this compound solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS-ester.

  • Conjugation to Amine-containing Molecule:

    • Immediately add the activated Methyltetrazine-PEG9-NHS ester to your amine-containing molecule (e.g., a protein or peptide) in a buffer at pH 7.5-8.5 (e.g., PBS or HEPES).

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of ~50 mM.

    • Purify the conjugate as described in Protocol 1 to remove unreacted reagents and byproducts.

Quantitative Data Summary

The following table summarizes typical reaction rates for iEDDA reactions. Note that specific rates for this compound will depend on the dienophile used.

Tetrazine TypeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
Methyl-substituted Tetrazinetrans-cyclooctene (TCO)~1 - 10³General literature range
Phenyl-substituted TetrazineVinylboronic Acid (VBA)~0.001 - 0.28[5]
Dipyridyl-s-tetrazineNorbornene~1[5]

Visual Diagrams

experimental_workflow cluster_reagent_prep Reagent Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_analysis Analysis reagent1 This compound Solution reaction Mix and Incubate (RT or 37°C, 1-4h) reagent1->reaction reagent2 TCO-labeled Biomolecule reagent2->reaction purify Desalting Column or Dialysis reaction->purify analysis SDS-PAGE, Mass Spec, UV-Vis purify->analysis

Caption: Workflow for conjugating this compound to a TCO-labeled biomolecule.

logical_relationship efficiency High Conjugation Efficiency ph Optimal pH (e.g., 7.4) ph->efficiency concentration Sufficient Reactant Concentration concentration->efficiency stoichiometry Correct Stoichiometry (e.g., 3-10x excess tetrazine) stoichiometry->efficiency sterics Low Steric Hindrance sterics->efficiency stability High Reagent Stability stability->efficiency low_yield Low Yield / Side Products bad_ph Suboptimal pH bad_ph->low_yield degradation Reagent Degradation degradation->low_yield steric_block Steric Hindrance steric_block->low_yield

Caption: Key factors influencing the efficiency of this compound conjugation reactions.

References

Strategies to reduce non-specific binding of Methyltetrazine-PEG9-acid conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of Methyltetrazine-PEG9-acid conjugates during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding with this compound conjugates?

Non-specific binding of this compound conjugates can arise from several factors:

  • Hydrophobic Interactions: The methyltetrazine group can exhibit hydrophobicity, leading to non-specific interactions with proteins and cell membranes.

  • Electrostatic Interactions: The terminal carboxylic acid group can be negatively charged at physiological pH, potentially causing electrostatic binding to positively charged surfaces or biomolecules.

  • Insufficient Blocking: Inadequate blocking of non-specific binding sites on surfaces (e.g., microplates, beads) or cells can lead to background signal.

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or incubation times during the click chemistry reaction can contribute to increased non-specific binding.

  • Aggregate Formation: The conjugate itself may form aggregates, which can bind non-specifically.

Q2: How does the PEG9 linker help in reducing non-specific binding?

The Polyethylene Glycol (PEG) component of the conjugate plays a crucial role in minimizing non-specific interactions. The PEG9 linker creates a hydrophilic cloud around the methyltetrazine moiety.[1][2] This hydration layer acts as a steric barrier, repelling other proteins and macromolecules, thereby reducing hydrophobic and ionic interactions that lead to non-specific binding.[1][2] Longer PEG chains generally provide a more pronounced "stealth" effect.[1]

Q3: What are the recommended blocking agents to use with these conjugates?

Commonly used and effective blocking agents include:

  • Bovine Serum Albumin (BSA): A widely used protein-based blocking agent that effectively coats surfaces to prevent non-specific adsorption.[3][4] A concentration of 1-5% (w/v) is typically recommended.[4] It is important to use high-purity, IgG-free BSA to avoid cross-reactivity with antibodies if they are part of the experimental system.[3]

  • Non-fat Dry Milk or Casein: These are cost-effective protein-based blockers.[4] However, they may contain phosphoproteins that can interfere with certain assays.

  • Normal Serum: Using normal serum (e.g., from the host species of a secondary antibody) at a concentration of 5-10% can be very effective in blocking non-specific sites, especially in applications like immunohistochemistry.[3]

  • Detergents (e.g., Tween-20, Triton X-100): Low concentrations (0.05-0.1%) of non-ionic detergents in washing buffers can help reduce non-specific binding by disrupting weak hydrophobic interactions.[5][6]

Q4: Can optimizing the click chemistry reaction conditions reduce non-specific binding?

Yes, optimizing the inverse-electron-demand Diels-Alder cycloaddition (iEDDA) reaction between methyltetrazine and its reaction partner (e.g., a trans-cyclooctene or TCO) is critical. Key parameters to optimize include:

  • pH: The reaction is typically performed at or near physiological pH (7.4). Deviations can alter the charge of your target molecule or the conjugate, potentially increasing non-specific interactions.

  • Temperature and Incubation Time: While the tetrazine-TCO reaction is very fast, unnecessarily long incubation times or high temperatures can sometimes lead to increased background. It is advisable to perform a time-course experiment to determine the optimal incubation time that maximizes specific signal while minimizing non-specific binding.

  • Concentration of Reactants: Using the lowest effective concentration of the this compound conjugate can help reduce background signal.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High background signal across the entire surface (e.g., microplate well, blot) 1. Insufficient blocking. 2. Hydrophobic interactions of the methyltetrazine group. 3. Suboptimal washing steps.1. Increase the concentration or incubation time of the blocking agent (e.g., 1-5% BSA for 1-2 hours at room temperature). 2. Add a non-ionic detergent (e.g., 0.05% Tween-20) to your washing and incubation buffers.[5] 3. Increase the number and duration of washing steps after incubation with the conjugate.
Non-specific binding to specific cell types or tissues 1. Electrostatic interactions with charged cell surface molecules. 2. The target cells may have endogenous receptors that weakly interact with the conjugate.1. Optimize the pH of the incubation buffer to minimize electrostatic interactions. 2. Include a pre-incubation step with a blocking agent like BSA or normal serum.[3] 3. Perform a control experiment with a non-targeted conjugate to assess the level of inherent non-specific uptake.
Inconsistent results and high variability between replicates 1. Aggregation of the this compound conjugate. 2. Incomplete removal of unbound conjugate.1. Centrifuge the conjugate solution at high speed (e.g., >10,000 x g) for 5-10 minutes before use to pellet any aggregates. 2. Use size-exclusion chromatography or dialysis to ensure the removal of any unbound conjugate after the labeling reaction.[7]
Signal is observed in the negative control (no target molecule) 1. The conjugate is binding directly to the blocking agent. 2. The detection system is generating a false positive signal.1. Try a different blocking agent (e.g., switch from BSA to casein or vice versa). 2. Run a control with just the detection reagents to rule out issues with the secondary detection system.

Quantitative Data Summary

The optimal concentrations and conditions should be determined empirically for each specific application. The following table provides a starting point for optimization.

ParameterRecommended Starting RangePurpose
BSA Concentration 1 - 5% (w/v)Blocking non-specific protein binding sites.[4]
Tween-20 Concentration 0.05 - 0.1% (v/v)Reducing hydrophobic interactions in washing buffers.[5]
Incubation Temperature 4°C to 37°COptimize for specific reaction kinetics and stability.
Incubation Time 30 minutes - 2 hoursMinimize to reduce background while ensuring sufficient reaction.
pH of Buffers 7.2 - 8.0Maintain physiological conditions to minimize charge-based interactions.

Experimental Protocols

Protocol: Optimizing Blocking Conditions to Reduce Non-Specific Binding

This protocol outlines a method to test different blocking agents and concentrations to minimize non-specific binding of a this compound conjugate to a microplate surface.

  • Plate Coating (if applicable):

    • Coat a 96-well microplate with your target molecule of interest according to your standard protocol.

    • Include several wells that are not coated with the target molecule to serve as negative controls.

    • Wash the wells three times with Phosphate Buffered Saline (PBS).

  • Blocking Step:

    • Prepare solutions of different blocking agents:

      • 1%, 3%, and 5% BSA in PBS.

      • 1%, 3%, and 5% non-fat dry milk in PBS.

      • PBS with 0.1% Tween-20.

      • PBS only (no blocking agent control).

    • Add 200 µL of each blocking solution to replicate wells (both with and without the target molecule).

    • Incubate for 1-2 hours at room temperature with gentle agitation.

  • Washing:

    • Aspirate the blocking solution from the wells.

    • Wash the wells three times with PBS containing 0.05% Tween-20 (PBST).

  • Incubation with Conjugate:

    • Prepare a working solution of your this compound conjugate in a buffer containing 1% BSA and 0.05% Tween-20.

    • Add 100 µL of the conjugate solution to all wells.

    • Incubate for 1 hour at room temperature.

  • Final Washes and Detection:

    • Aspirate the conjugate solution.

    • Wash the wells five times with PBST, with a 1-minute soak time for each wash.

    • Proceed with your standard detection method (e.g., if the conjugate is fluorescent, read the plate on a fluorescence plate reader).

  • Data Analysis:

    • Compare the signal in the negative control wells (no target molecule) for each blocking condition. The condition with the lowest signal in the negative control wells and the highest signal-to-noise ratio in the positive wells is the optimal blocking condition.

Visualizations

Experimental_Workflow Workflow for Minimizing Non-Specific Binding cluster_prep Preparation cluster_blocking Blocking cluster_reaction Reaction cluster_wash Washing & Detection start Start prep_conjugate Prepare Methyltetrazine- PEG9-acid Conjugate start->prep_conjugate prep_surface Prepare Surface (e.g., coat plate) start->prep_surface incubation Incubate with Conjugate prep_conjugate->incubation blocking Apply Blocking Agent (e.g., 3% BSA) prep_surface->blocking blocking->incubation washing Wash to Remove Unbound Conjugate incubation->washing detection Detection washing->detection end End detection->end

Caption: A typical experimental workflow for a bioconjugation experiment, highlighting the key stages where non-specific binding can be addressed.

Troubleshooting_Logic Troubleshooting High Background Signal cluster_causes Potential Causes cluster_solutions Solutions start High Background Signal Observed cause1 Insufficient Blocking start->cause1 cause2 Hydrophobic/ Electrostatic Interactions start->cause2 cause3 Conjugate Aggregation start->cause3 solution1 Optimize Blocking: - Increase [BSA] - Add Detergent cause1->solution1 solution2 Modify Buffers: - Add Tween-20 - Adjust pH cause2->solution2 solution3 Prepare Fresh Conjugate: - Centrifuge before use cause3->solution3 end Re-run Experiment solution1->end solution2->end solution3->end

Caption: A logical flowchart for troubleshooting high background signals in experiments using this compound conjugates.

References

Optimizing reaction buffer conditions for Methyltetrazine-PEG9-acid labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction buffer conditions for Methyltetrazine-PEG9-acid labeling.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind this compound labeling?

A1: this compound labeling is a two-step bioorthogonal reaction. First, the carboxylic acid group of this compound is activated, typically using a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[1][2][3] This creates a more stable amine-reactive NHS ester. In the second step, this activated methyltetrazine reagent reacts with a trans-cyclooctene (TCO)-modified molecule via an inverse-electron-demand Diels-Alder cycloaddition, forming a stable covalent bond.[4]

Q2: What is the optimal pH for the labeling reaction?

A2: The labeling process involves two distinct reactions with different optimal pH ranges. The activation of the carboxylic acid with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0.[1][5] MES buffer is a suitable choice for this step.[3][4] The subsequent reaction of the NHS-activated methyltetrazine with a primary amine on the target molecule is most efficient at a pH of 7.0-8.0.[1][5] Phosphate-buffered saline (PBS) is a commonly used buffer for this step.[4]

Q3: What buffers should I use for the labeling reaction?

A3: For the activation of this compound with EDC/NHS, it is crucial to use a buffer that does not contain amines or phosphates, as these can interfere with the reaction. MES buffer (4-morpholinoethanesulfonic acid) is a recommended choice.[3][4] For the subsequent conjugation to your amine-containing molecule, buffers such as Phosphate-Buffered Saline (PBS), HEPES, carbonate/bicarbonate, or borate at a pH of 7-9 are suitable.[1] Avoid using buffers containing primary amines like Tris or glycine in the NHS ester reaction, as they will compete for reaction with the activated methyltetrazine.[1]

Q4: How can I improve the efficiency of my labeling reaction?

A4: To improve labeling efficiency, consider the following:

  • Use fresh reagents: EDC and NHS esters are moisture-sensitive and can hydrolyze over time.[1][2] Prepare stock solutions immediately before use.

  • Optimize molar ratios: Vary the molar excess of the this compound and activation reagents (EDC/NHS) to your target molecule. A 10 to 50-fold molar excess of the labeling reagent is often a good starting point.

  • Control pH: Ensure the pH is optimal for both the activation and conjugation steps as described in Q2.

  • Reaction time and temperature: Incubate the reaction for a sufficient duration. Typical reaction times range from 30 minutes to 2 hours at room temperature, or longer at 4°C.[1]

Q5: My protein precipitates after labeling. What can I do?

A5: Protein precipitation can occur due to over-labeling, which alters the protein's isoelectric point and solubility. To address this, try reducing the molar excess of the this compound used in the reaction. You can also experiment with different buffer conditions or the addition of solubility-enhancing agents. The PEG9 linker on the methyltetrazine reagent is designed to improve water solubility and reduce aggregation.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no labeling Inactive reagents (EDC, NHS, this compound)Use fresh, high-quality reagents. Allow EDC and NHS to come to room temperature before opening to prevent moisture condensation.[2] Prepare stock solutions immediately before use.
Suboptimal pH for activation or conjugationFor the EDC/NHS activation step, use a non-amine, non-carboxylate buffer like MES at pH 4.5-6.0.[1][4] For the conjugation to an amine, adjust the pH to 7.0-8.0 using a buffer like PBS.[1]
Presence of interfering substances in the bufferAvoid buffers containing primary amines (e.g., Tris, glycine) or phosphates during the EDC/NHS reaction.[1][4]
Insufficient molar excess of labeling reagentEmpirically optimize the molar ratio of this compound to your target molecule. Start with a 10-20 fold molar excess and adjust as needed.[7]
Hydrolysis of the activated NHS esterPerform the conjugation step immediately after the activation step. The NHS ester intermediate is unstable in aqueous solutions.[2]
Protein precipitation Over-labeling of the proteinReduce the molar excess of the this compound in the reaction.
Change in protein solubility due to modificationPerform the labeling reaction in a buffer that is optimal for your specific protein's stability. Consider adding a non-ionic detergent or other stabilizing agent.
Inconsistent results Variability in reagent preparationPrepare fresh stock solutions of all reagents for each experiment. Avoid storing reconstituted EDC or NHS solutions.[2]
Inconsistent reaction times or temperaturesStandardize incubation times and temperatures for all experiments to ensure reproducibility.

Experimental Protocols

Protocol 1: Two-Step Labeling of an Amine-Containing Molecule with this compound

This protocol describes the activation of this compound followed by conjugation to a protein containing primary amines (e.g., lysine residues).

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Protein to be labeled in PBS

  • Desalting column

Procedure:

Step 1: Activation of this compound

  • Equilibrate EDC and Sulfo-NHS to room temperature before opening.

  • Prepare a fresh stock solution of this compound in anhydrous DMSO.

  • Dissolve EDC and Sulfo-NHS in Activation Buffer immediately before use.

  • In a microcentrifuge tube, add the desired molar excess of this compound to the Activation Buffer.

  • Add a 1.5 to 2-fold molar excess of EDC and Sulfo-NHS over the this compound.

  • Incubate the reaction for 15-30 minutes at room temperature.

Step 2: Conjugation to the Protein

  • Immediately add the activated this compound solution to your protein solution in Conjugation Buffer.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

  • Remove excess, unreacted labeling reagent using a desalting column equilibrated with your desired storage buffer (e.g., PBS).

Protocol 2: Ligation of Activated Methyltetrazine to a TCO-modified Molecule

This protocol assumes you have already performed the activation and conjugation of this compound to your molecule of interest as described in Protocol 1.

Materials:

  • Methyltetrazine-labeled molecule

  • TCO-modified molecule

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Dissolve the Methyltetrazine-labeled molecule and the TCO-modified molecule in the Reaction Buffer.

  • Mix the two components. A 1.1 to 2-fold molar excess of the more abundant reagent is recommended.[1]

  • Incubate the reaction for 10-60 minutes at room temperature.[1] Incubation at 4°C may require longer reaction times (30-120 minutes).[1]

  • The labeled conjugate is now ready for purification or downstream applications.

Data Presentation

Table 1: Recommended Reaction Conditions for this compound Labeling

Parameter Activation Step (EDC/NHS) Conjugation to Amine Ligation to TCO
pH 4.5 - 6.0[1][5]7.0 - 8.0[1][5]5.0 - 9.0[1]
Recommended Buffer MES[3][4]PBS, HEPES, Borate[1]PBS[4]
Temperature Room Temperature4°C to Room Temperature4°C to 37°C[1]
Reaction Time 15 - 30 minutes1 - 2 hours (or overnight at 4°C)10 - 120 minutes[1]
Molar Excess of Labeling Reagent N/A10 - 50 fold1.1 - 2.0 fold of excess component[1]

Visualizations

experimental_workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_ligation Step 3: Ligation reagents This compound + EDC + Sulfo-NHS incubation1 Incubate 15-30 min, RT reagents->incubation1 Mix in activation_buffer Activation Buffer (MES, pH 4.5-6.0) activation_buffer->incubation1 activated_tetrazine Activated Methyltetrazine (NHS Ester) incubation1->activated_tetrazine incubation2 Incubate 1-2 hr, RT activated_tetrazine->incubation2 protein Amine-containing Protein protein->incubation2 Add to conjugation_buffer Conjugation Buffer (PBS, pH 7.0-8.0) conjugation_buffer->incubation2 quench Quench Reaction incubation2->quench purify Purify quench->purify labeled_protein Methyltetrazine- labeled Protein purify->labeled_protein incubation3 Incubate 10-60 min, RT labeled_protein->incubation3 tco_molecule TCO-modified Molecule tco_molecule->incubation3 Mix with reaction_buffer Reaction Buffer (PBS, pH 7.4) reaction_buffer->incubation3 final_conjugate Final Labeled Conjugate incubation3->final_conjugate

Caption: Experimental workflow for this compound labeling.

troubleshooting_guide cluster_reagents Reagent Issues cluster_buffer Buffer Conditions cluster_concentration Concentration & Time start Low or No Labeling check_reagents Are EDC/NHS/Tetrazine fresh? start->check_reagents use_fresh Use fresh reagents. Prepare stocks immediately before use. check_reagents->use_fresh No check_ph Is the pH optimal for each step? check_reagents->check_ph Yes adjust_ph Use MES (pH 4.5-6.0) for activation. Use PBS (pH 7.0-8.0) for conjugation. check_ph->adjust_ph No check_buffer_composition Does the buffer contain interfering substances? check_ph->check_buffer_composition Yes use_correct_buffer Avoid amine-containing buffers (Tris, Glycine) for NHS ester reactions. check_buffer_composition->use_correct_buffer Yes check_molar_ratio Is the molar ratio of the labeling reagent sufficient? check_buffer_composition->check_molar_ratio No optimize_ratio Optimize molar excess (start with 10-20x). check_molar_ratio->optimize_ratio No check_incubation Is the incubation time adequate? check_molar_ratio->check_incubation Yes increase_time Increase incubation time or temperature. check_incubation->increase_time No

Caption: Troubleshooting decision tree for this compound labeling.

References

Technical Support Center: Purifying Proteins Labeled with Methyltetrazine-PEG9-acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying proteins labeled with Methyltetrazine-PEG9-acid. Navigate through our frequently asked questions and troubleshooting guides to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take after my protein labeling reaction is complete?

A1: Before proceeding to large-scale purification, it is highly recommended to analyze a small aliquot of your reaction mixture. This will help you assess the labeling efficiency and determine the relative amounts of labeled protein, unlabeled protein, and excess labeling reagent. Techniques such as SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry can provide valuable insights.

Q2: Which chromatography techniques are suitable for purifying my this compound labeled protein?

A2: Several chromatography techniques can be employed, with the choice depending on the specific properties of your protein and the impurities you need to remove. The most common and effective methods include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. This is particularly useful for removing unreacted (smaller) this compound and other small molecule impurities.[][2]

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. The attachment of the PEG chain can shield some of the protein's surface charges, altering its interaction with the IEX resin and allowing for separation from the unlabeled protein.[]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. PEGylation can alter the surface hydrophobicity of a protein, which can be exploited for separation using HIC.[][3]

Q3: Is the methyltetrazine group stable during standard protein purification procedures?

A3: The methyltetrazine moiety is generally stable under a wide range of conditions commonly used in protein purification. It has been shown to be stable in various buffers with a pH range of 3 to 8 and at temperatures from 0 to 100°C without the need for exclusion of ambient light.[4] However, it is always good practice to perform small-scale stability tests if you plan to use harsh buffer conditions.

Q4: How can I quantify the concentration and purity of my purified labeled protein?

A4: A combination of methods is recommended for accurate quantification and purity assessment:

  • UV-Vis Spectroscopy: Measure the absorbance at 280 nm for protein concentration and, if your tetrazine has a distinct absorbance, at that wavelength as well.

  • HPLC-Based Methods: Analytical SEC or Reverse-Phase HPLC (RP-HPLC) can be used to assess purity and quantify the percentage of labeled protein, unlabeled protein, and any aggregates.[5][6]

  • Mass Spectrometry: To confirm the identity and integrity of the final product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of proteins labeled with this compound.

Size Exclusion Chromatography (SEC) Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor resolution between labeled and unlabeled protein The difference in hydrodynamic radius is not significant enough for the chosen column.- Use a column with a smaller pore size or a longer column length to enhance resolution.- Optimize the mobile phase; sometimes the addition of a small percentage of an organic modifier can improve separation.[7]
Peak tailing of the labeled protein - Secondary hydrophobic interactions between the PEG chain and the SEC resin.- The column is poorly packed or contaminated.- Add a non-ionic detergent (e.g., 0.1% Tween-20) or increase the salt concentration (e.g., up to 500 mM NaCl) in the mobile phase to minimize non-specific interactions.[8]- Perform a column performance test and, if necessary, clean or repack the column according to the manufacturer's instructions.[8]
Low recovery of the labeled protein - The protein is adsorbing to the column matrix or system components.- The protein is precipitating on the column.- Use a biocompatible chromatography system and columns to minimize non-specific binding.- Ensure the mobile phase composition (pH, ionic strength) is optimal for your protein's solubility.- If precipitation is suspected, try reducing the sample concentration or adding solubilizing agents to the mobile phase.
Ion Exchange Chromatography (IEX) Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Labeled and unlabeled protein co-elute The change in surface charge after labeling is insufficient for separation with the current conditions.- Optimize the pH of the buffers. A change of 0.5 pH units can significantly alter protein binding.[9]- Try a different type of IEX resin (e.g., strong vs. weak, anion vs. cation exchanger).- Use a shallower salt gradient for elution to improve resolution.
Low yield of the labeled protein - The protein is not binding to the column.- The protein is eluting at a very high salt concentration and precipitating.- Ensure the ionic strength of your sample is low enough to allow binding. If necessary, desalt or buffer exchange your sample before loading.[9]- Check that the pH of your binding buffer is appropriate to impart a net charge on your protein.- If precipitation during elution is an issue, consider a step elution with a buffer that maintains protein solubility.
Broad peaks - The protein is interacting with the resin in multiple ways.- The column is overloaded.- Optimize the salt concentration and pH of the mobile phase.- Reduce the amount of protein loaded onto the column.

Experimental Protocols

Detailed Methodology: Size Exclusion Chromatography (SEC)

This protocol provides a general framework for purifying a this compound labeled protein. Optimization will be required for your specific protein.

1. Materials:

  • SEC column appropriate for the molecular weight of your labeled protein.
  • HPLC or FPLC system.
  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another buffer suitable for your protein's stability.
  • Labeled protein sample, clarified by centrifugation or filtration (0.22 µm filter).

2. Procedure:

  • System and Column Equilibration: Equilibrate the chromatography system and the SEC column with at least two column volumes of the mobile phase at a flow rate appropriate for your column (typically 0.5-1.0 mL/min for analytical columns).
  • Sample Injection: Inject a sample volume that is typically 1-2% of the total column volume to ensure optimal resolution.
  • Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate.
  • Fraction Collection: Collect fractions based on the UV chromatogram (monitoring at 280 nm). The labeled protein, having a larger hydrodynamic radius, is expected to elute earlier than the unlabeled protein.
  • Analysis of Fractions: Analyze the collected fractions using SDS-PAGE and/or analytical HPLC to determine which fractions contain the purified labeled protein.
  • Pooling and Concentration: Pool the pure fractions and concentrate if necessary using an appropriate method (e.g., centrifugal concentrators).

Quantitative Data Summary

The following table summarizes typical performance metrics for different purification techniques. Note that these values are illustrative and actual results will vary depending on the protein and specific experimental conditions.

Purification Method Typical Purity (%) Typical Recovery (%) Key Advantages Key Disadvantages
Size Exclusion Chromatography (SEC) >95%80-95%Good for removing excess labeling reagent; gentle on proteins.May not resolve labeled and unlabeled protein if size difference is small.[10]
Ion Exchange Chromatography (IEX) >98%70-90%Can effectively separate labeled from unlabeled protein.Requires optimization of pH and salt conditions.
Hydrophobic Interaction Chromatography (HIC) >95%60-85%Can be a good orthogonal method to IEX.Can sometimes lead to protein denaturation if conditions are too harsh.

Visualizing the Workflow

experimental_workflow start Protein Labeling Reaction Mixture analysis Analytical Assessment (SDS-PAGE, MS) start->analysis sec Size Exclusion Chromatography (SEC) analysis->sec Primary Purification iex Ion Exchange Chromatography (IEX) sec->iex Polishing Step (Optional) purity_check Purity & Concentration Analysis (HPLC, UV-Vis) sec->purity_check hic Hydrophobic Interaction Chromatography (HIC) iex->hic Alternative Polishing iex->purity_check hic->purity_check final_product Purified Labeled Protein purity_check->final_product

Caption: General purification workflow for proteins labeled with this compound.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_purity Poor Purity Troubleshooting cluster_peak Peak Shape Troubleshooting start Purification Issue Identified q1 What is the primary issue? (Low Yield, Poor Purity, Peak Shape) start->q1 yield_q1 Is the protein binding to the column? q1->yield_q1 Low Yield purity_q1 Are labeled and unlabeled co-eluting? q1->purity_q1 Poor Purity peak_q1 Is there peak tailing? q1->peak_q1 Bad Peak Shape yield_a1_yes Optimize elution conditions (e.g., salt gradient, pH) yield_q1->yield_a1_yes Yes yield_a1_no Check sample/buffer ionic strength & pH yield_q1->yield_a1_no No purity_a1_yes Optimize gradient/pH for better resolution purity_q1->purity_a1_yes Yes purity_a1_no Consider an orthogonal purification step (e.g., HIC after IEX) purity_q1->purity_a1_no No peak_a1_yes Add modifiers to mobile phase (e.g., salt, non-ionic detergent) peak_q1->peak_a1_yes Yes peak_a1_no Check for column overload or contamination peak_q1->peak_a1_no No

Caption: A logical troubleshooting guide for common purification issues.

References

Addressing solubility issues with Methyltetrazine-PEG9-acid bioconjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyltetrazine-PEG9-acid bioconjugates. Our aim is to help you address common challenges, particularly those related to solubility, to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a bifunctional linker molecule used in bioconjugation. It contains a methyltetrazine group for highly specific and rapid "click chemistry" reactions with trans-cyclooctene (TCO) modified molecules.[1][2] The other end of the linker is a carboxylic acid which can be activated to form a stable amide bond with primary amines on biomolecules like proteins, antibodies, or peptides.[3] The PEG9 (polyethylene glycol) spacer enhances the aqueous solubility of the molecule and its conjugates.[4][5]

Q2: In what solvents is this compound soluble?

A2: this compound is soluble in a variety of organic solvents and in water.[3] Commonly used organic solvents for creating stock solutions include dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[6][7] The PEG spacer significantly improves its solubility in aqueous buffers.[2][5]

Q3: How should I store this compound?

A3: For long-term stability, it is recommended to store this compound and its stock solutions at -20°C, protected from moisture.[6][8] Before opening the vial, it is crucial to allow it to warm to room temperature to prevent condensation of moisture, which can hydrolyze the reagent, especially if it has been pre-activated.[6]

Q4: What are the optimal pH conditions for reacting this compound?

A4: The bioconjugation process involves two main steps with different pH optima. The activation of the carboxylic acid with EDC and NHS is most efficient at a pH of 4.5-7.2.[6] The subsequent reaction of the activated NHS ester with primary amines on a biomolecule is most efficient at a pH of 7-8.[6] The final tetrazine-TCO click reaction is robust and proceeds efficiently over a pH range of 6-9.

Q5: Can I use Tris or glycine buffers in my conjugation reaction?

A5: It is important to avoid buffers containing primary amines, such as Tris and glycine, during the activation of the carboxylic acid and the subsequent reaction with your target biomolecule.[6][7] These buffers will compete for reaction with the activated carboxylic acid (e.g., NHS ester), reducing the efficiency of your desired conjugation. Phosphate-buffered saline (PBS), carbonate/bicarbonate buffer, or borate buffer are suitable alternatives.[6]

Troubleshooting Guide

Issue 1: The this compound powder is difficult to weigh and handle.
  • Possible Cause: Many PEGylated reagents are low-melting solids or oils, which can make them challenging to handle accurately.[6]

  • Solution: Instead of weighing out small amounts for each experiment, it is recommended to prepare a concentrated stock solution.[6] Dissolve a larger, more easily weighable amount of the reagent in anhydrous DMSO or DMF to a known concentration (e.g., 10 mg/mL or 10 mM). This stock solution can then be aliquoted and stored at -20°C for future use.

Issue 2: The this compound precipitates out of solution when I add my DMSO stock to my aqueous buffer.
  • Possible Cause 1: The concentration of the this compound in the final aqueous solution is too high, exceeding its solubility limit. While the PEG9 spacer enhances water solubility, it is not infinitely soluble.

  • Solution 1: Try adding the DMSO stock to the aqueous buffer more slowly while vortexing. You can also gently warm the aqueous buffer to 37°C before adding the reagent. If precipitation persists, you may need to reduce the final concentration of the reagent in your reaction.

  • Possible Cause 2: The buffer composition is causing the reagent to precipitate. High concentrations of certain salts can reduce the solubility of PEGylated compounds (a "salting-out" effect).

  • Solution 2: If possible, try reducing the salt concentration of your buffer. Alternatively, you can perform a buffer exchange on your biomolecule into a buffer with a lower salt concentration before adding the this compound.

  • Possible Cause 3: The percentage of organic solvent (DMSO/DMF) in the final reaction mixture is too high, causing buffer salts to precipitate, which may appear as cloudiness or precipitation.[9]

  • Solution 3: As a general rule, keep the final concentration of the organic solvent in your aqueous reaction mixture below 10% (v/v). If you need to add a larger volume of the reagent stock, consider preparing a more concentrated stock solution.

Issue 3: The conjugation reaction with my protein/antibody has a low yield.
  • Possible Cause 1: The carboxylic acid group on the this compound was not efficiently activated. This can be due to inactive EDC/NHS or suboptimal pH.

  • Solution 1: Use fresh, high-quality EDC and NHS. Ensure the activation reaction is performed in an amine-free buffer at a pH between 4.5 and 7.2.[6]

  • Possible Cause 2: The pH of the reaction between the activated this compound and your biomolecule is not optimal.

  • Solution 2: After the activation step, ensure the pH of the reaction mixture containing your biomolecule is adjusted to 7.2-8.0 for efficient reaction with primary amines.[6]

  • Possible Cause 3: Your biomolecule solution contains primary amines (e.g., from Tris buffer or ammonium salts) that are competing with your biomolecule for the reaction.

  • Solution 3: Perform a buffer exchange on your biomolecule into an amine-free buffer such as PBS before starting the conjugation reaction.[6]

  • Possible Cause 4: The tetrazine moiety has degraded. While methyltetrazines are generally stable in aqueous media, some tetrazines can be sensitive to reducing agents or prolonged exposure to harsh conditions.[10][11]

  • Solution 4: Avoid the presence of reducing agents like DTT or TCEP in your reaction mixture unless they are specifically required and their compatibility has been verified.[11] Use freshly prepared solutions and protect the reagent from excessive light exposure.

Data Presentation

While specific quantitative solubility data for this compound is not extensively published, the table below summarizes its qualitative solubility in commonly used solvents based on available information for similar compounds.

Solvent/BufferSolubilityRecommended Use
Dimethyl Sulfoxide (DMSO) HighPreparing concentrated stock solutions[3][6]
Dimethylformamide (DMF) HighPreparing concentrated stock solutions[3][6]
Water SolubleThe PEG spacer enhances aqueous solubility[3]
Phosphate-Buffered Saline (PBS) SolubleReaction buffer for bioconjugation[6]
Dichloromethane (DCM) SolubleGeneral organic synthesis and handling[3]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Allow the vial of solid this compound to equilibrate to room temperature before opening.[6]

  • Add a calculated volume of anhydrous DMSO or DMF to the vial to create a stock solution of a desired concentration (e.g., 10 mg/mL).

  • Vortex thoroughly until all the solid has dissolved.

  • Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light and moisture.[6]

Protocol 2: Two-Step Antibody Conjugation with this compound

This protocol is a general guideline for conjugating this compound to an antibody. The molar excess of the reagent may need to be optimized for your specific antibody and desired degree of labeling.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-2 mg/mL.[]

  • This compound stock solution (e.g., 10 mg/mL in anhydrous DMSO).

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting columns for buffer exchange and purification.

Procedure:

  • Antibody Preparation: If your antibody is in a buffer containing primary amines (like Tris), perform a buffer exchange into PBS, pH 7.4.[6] Adjust the antibody concentration to 1-2 mg/mL.[]

  • Activation of this compound:

    • In a separate microcentrifuge tube, add a 10-20 fold molar excess of this compound (from your stock solution) to the Activation Buffer.

    • Add a 1.5-fold molar excess of EDC and NHS over the this compound.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.[6]

  • Conjugation to Antibody:

    • Add the activated this compound mixture to your antibody solution.

    • Incubate for 1-2 hours at room temperature, or overnight at 4°C, with gentle mixing.[]

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS esters.[13]

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and other small molecules by using a desalting column or dialysis.

  • Characterization:

    • Determine the concentration of the conjugated antibody using a protein assay (e.g., BCA) or by measuring absorbance at 280 nm.

    • The degree of labeling can be determined by measuring the absorbance of the tetrazine at its maximum wavelength (around 520 nm) and using the Beer-Lambert law.

Visualizations

experimental_workflow start Start: Solid This compound prep_stock Prepare Stock Solution (anhydrous DMSO/DMF) start->prep_stock Dissolve activation Activate Carboxylic Acid (EDC/NHS, pH 4.5-7.2) prep_stock->activation Add to activation buffer prep_ab Prepare Antibody (amine-free buffer, e.g., PBS) conjugation Conjugate to Antibody (pH 7.2-8.0) prep_ab->conjugation activation->conjugation Add activated reagent to antibody quenching Quench Reaction (e.g., Tris buffer) conjugation->quenching purification Purify Conjugate (Desalting column/Dialysis) quenching->purification final_product Final Product: Antibody-PEG9-Tetrazine Bioconjugate purification->final_product

Caption: Experimental workflow for antibody conjugation with this compound.

troubleshooting_workflow start Problem: Low Conjugation Yield check_reagents Are EDC/NHS reagents fresh? start->check_reagents replace_reagents Action: Use fresh EDC/NHS check_reagents->replace_reagents No check_buffer Is the buffer amine-free? check_reagents->check_buffer Yes success Yield Improved replace_reagents->success buffer_exchange Action: Buffer exchange antibody into PBS check_buffer->buffer_exchange No check_ph Is the pH correct for each step? check_buffer->check_ph Yes buffer_exchange->success adjust_ph Action: Verify and adjust pH (Activation: 4.5-7.2, Conjugation: 7.2-8.0) check_ph->adjust_ph No check_tetrazine Is tetrazine intact? (Check for reducing agents) check_ph->check_tetrazine Yes adjust_ph->success remove_reducing Action: Remove reducing agents (e.g., DTT, TCEP) check_tetrazine->remove_reducing No check_tetrazine->success Yes remove_reducing->success

Caption: Troubleshooting decision tree for low yield in bioconjugation reactions.

References

Stability of Methyltetrazine-PEG9-acid in different aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and use of Methyltetrazine-PEG9-acid in various aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

A1: this compound is one of the more stable tetrazine derivatives available for bioconjugation due to the electron-donating nature of the methyl group.[1][2][3] However, its stability is influenced by the pH and composition of the aqueous solution. Generally, it is more stable at neutral to slightly acidic pH and less stable in basic conditions.[4][5]

Q2: How should I store this compound?

A2: For long-term storage (months to years), it is recommended to store this compound as a solid at -20°C, protected from moisture and light.[3] Stock solutions in anhydrous solvents like DMSO or DMF can be stored at -20°C for several days, but it is always best to prepare them fresh before use.[6]

Q3: At what pH is this compound least stable?

A3: this compound exhibits the least stability in basic aqueous solutions.[4][6] As the pH increases, the rate of degradation can increase significantly. For instance, a methyl-substituted tetrazine showed a half-life of approximately 4 hours at pH 10.[4] It is advisable to avoid prolonged exposure to high pH buffers.

Q4: Can I use buffers containing primary amines, such as Tris or glycine, with this compound?

A4: If the intended reaction involves the carboxylic acid moiety of this compound (e.g., EDC/NHS coupling), you should avoid buffers containing primary amines as they will compete with the intended reaction.[7] For reactions involving the tetrazine moiety (i.e., click chemistry with TCO), these buffers are generally acceptable, but it is always good practice to use a non-amine-containing buffer like PBS or HEPES to avoid any potential side reactions.

Q5: How can I monitor the concentration of this compound in my solution?

A5: The concentration of tetrazines can be monitored spectrophotometrically by measuring the absorbance in the visible range, typically between 510 and 550 nm.[8] The disappearance of the characteristic pink/red color of the tetrazine solution corresponds to its degradation or reaction. For more quantitative analysis, HPLC is the recommended method.

Stability Data

The stability of methyltetrazine derivatives is highly dependent on the specific substituents and the solution environment. The following tables provide an overview of the stability of similar methyltetrazine compounds in different aqueous solutions. This data can be used as a general guideline for experiments with this compound.

Table 1: Half-life of a Methyltetrazine Derivative in Basic Conditions

pHHalf-life (t½)Temperature
10~ 4 hours[4]Room Temperature

Table 2: Stability of Various Tetrazine Derivatives in Biological Media

Tetrazine DerivativeSolutionIncubation TimeRemaining CompoundTemperature
Pyridyl-tetrazineDMEM + 10% FBS48 hours< 13%[9][10]37°C
H-tetrazineDMEM + 10% FBS48 hours< 13%[9][10]37°C
Methyl-tetrazineDMEM + 10% FBS48 hoursNot specified, but more stable than Pyridyl and H-tetrazines37°C

Table 3: Degradation of Tetrazine Derivatives in the Presence of a Nucleophile

Tetrazine DerivativeConditionIncubation TimeDegradation
Methyl-terminated tetrazine1 equivalent L-cysteine3 hours~4%[5]
Hydrogen-terminated tetrazine1 equivalent L-cysteine3 hours~20%[5]

Troubleshooting Guide: Tetrazine-TCO Ligation

This guide addresses common issues encountered during the inverse electron demand Diels-Alder cycloaddition (IEDDA) reaction between this compound and a trans-cyclooctene (TCO) modified molecule.

Problem Possible Cause Solution
No or poor labeling/conjugation Hydrolysis of NHS ester (if using an NHS-activated TCO) Allow the NHS ester reagent to equilibrate to room temperature before opening the vial to prevent moisture condensation. Use high-quality anhydrous solvents (e.g., DMSO, DMF) for preparing stock solutions. Prepare stock solutions immediately before use.[4][6]
Presence of amine contaminants in the reaction buffer If your TCO-modified molecule was prepared in a buffer containing primary amines (e.g., Tris, glycine), perform a buffer exchange into an amine-free buffer (e.g., PBS, HEPES) before starting the tetrazine ligation.[4]
Sub-optimal reaction conditions Optimize the molar ratio of tetrazine to TCO. A slight excess (1.1 to 2.0 equivalents) of the more abundant reagent is often recommended.[6] Ensure the pH of the reaction buffer is within the optimal range for tetrazine stability (neutral to slightly acidic).
Degradation of this compound Avoid prolonged exposure of the this compound solution to basic pH or strong nucleophiles. Prepare solutions fresh and store them properly. Confirm the integrity of your stock solution using UV-Vis spectroscopy or HPLC.
High background signal Non-specific binding of the tetrazine reagent This can be an issue with some tetrazine derivatives reacting with proteins.[11] Ensure adequate purification steps (e.g., size exclusion chromatography, dialysis) are performed after the conjugation reaction to remove any unreacted tetrazine.
Reaction is slow Low concentration of reactants The reaction rate is concentration-dependent. If possible, increase the concentration of your reactants.
Low temperature The reaction is generally fast at room temperature. If performing the reaction at 4°C, increase the incubation time.[6]

Experimental Protocols

Protocol 1: General Procedure for Tetrazine-TCO Ligation

This protocol describes a general workflow for the bioconjugation of a TCO-modified protein with this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis p1 Prepare TCO-modified protein in amine-free buffer (e.g., PBS, pH 7.4) r1 Add this compound to the TCO-modified protein solution (1.1-2.0 molar excess) p1->r1 p2 Prepare this compound stock solution in anhydrous DMSO or DMF p2->r1 r2 Incubate at room temperature for 10-60 minutes or at 4°C for 30-120 minutes r1->r2 u1 Purify the conjugate to remove excess tetrazine reagent r2->u1 u2 Options: Size-exclusion chromatography (SEC), dialysis, or spin desalting columns u1->u2 a1 Characterize the final conjugate (e.g., SDS-PAGE, mass spectrometry, UV-Vis) u2->a1

Workflow for Tetrazine-TCO Ligation.
Protocol 2: Assessing the Stability of this compound using HPLC

This protocol provides a method to quantitatively assess the stability of this compound in a specific aqueous buffer over time.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

    • Prepare the aqueous buffer of interest (e.g., PBS pH 5.5, PBS pH 7.4, Carbonate-Bicarbonate buffer pH 9.0).

  • Initiation of the Stability Study:

    • Dilute the this compound stock solution into the prepared aqueous buffer to a final concentration of 1 mM.

    • Immediately take a time point zero (t=0) sample by transferring an aliquot (e.g., 100 µL) to an HPLC vial.

    • Incubate the remaining solution at a controlled temperature (e.g., room temperature or 37°C), protected from light.

  • Time-course Analysis:

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and place them in HPLC vials.

    • If necessary, quench any ongoing degradation by adding a small amount of an acidic solution to lower the pH, especially for samples from basic buffers.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A suitable gradient to elute the this compound and any potential degradation products (e.g., 5-95% B over 15 minutes).

    • Flow Rate: 1 mL/min.

    • Detection: Monitor the absorbance at the λmax of the tetrazine (around 520-540 nm) and at a wavelength where the PEG and other potential aromatic portions absorb (e.g., 254 nm).

    • Inject equal volumes of each time point sample.

  • Data Analysis:

    • Integrate the peak area of the this compound at each time point.

    • Normalize the peak areas to the t=0 sample.

    • Plot the percentage of remaining this compound against time.

    • From this plot, the half-life (t½) of the compound in the specific buffer can be determined.

Workflow for HPLC-based Stability Assessment.

References

Common experimental errors when using Methyltetrazine-PEG9-acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Methyltetrazine-PEG9-acid in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a bifunctional linker molecule. It contains a methyltetrazine group for bioorthogonal "click chemistry" reactions and a carboxylic acid group. The methyltetrazine moiety reacts specifically and rapidly with a trans-cyclooctene (TCO) group in a reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2] This reaction is notable for its high speed and specificity, proceeding efficiently in aqueous environments without the need for a copper catalyst.[1][2][3] The PEG9 (polyethylene glycol) linker enhances the solubility and biocompatibility of the molecule.[2] The terminal carboxylic acid allows for the conjugation of this linker to amine-containing molecules, such as proteins or antibodies, typically through the formation of an amide bond with the help of activating agents.[4]

Q2: How should I store and handle this compound?

For long-term stability, it is recommended to store this compound as a solid at -20°C, protected from moisture. If you need to prepare a stock solution, dissolve it in an anhydrous organic solvent like DMSO or DMF. For solutions, storage at -80°C is recommended for up to six months, while at -20°C, it should be used within a month. Always ensure the container is sealed to prevent moisture contamination. Before use, allow the reagent to warm to room temperature before opening the vial to avoid condensation.

Q3: What is the advantage of using a methyl-substituted tetrazine?

Methyl-substituted tetrazines, like this compound, offer a good balance of reactivity and stability.[1] They are more stable in aqueous media compared to their hydrogen-substituted counterparts, making them well-suited for bioconjugation experiments that may require longer incubation times.[2] While hydrogen-substituted tetrazines can have faster reaction kinetics, their lower stability can be a drawback in many biological applications.[2]

Troubleshooting Guides

Low or No Conjugation Yield

Problem: After performing the conjugation reaction, analysis (e.g., by SDS-PAGE, mass spectrometry, or chromatography) shows a low yield of the desired conjugate or no reaction at all.

Possible Causes and Solutions:

CauseRecommended Action
Inefficient activation of the carboxylic acid The carboxylic acid of this compound needs to be activated to react with primary amines. Use fresh solutions of activating agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The activation reaction is most efficient at a pH of 4.5-7.2.[5][6]
Hydrolysis of activated ester The NHS-activated ester is susceptible to hydrolysis, especially at higher pH. After the activation step, the amine-containing molecule should be added promptly. The reaction with the primary amine is most efficient at a pH of 7-8.[5][6]
Presence of primary amines in the buffer Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the activated this compound. Use non-amine-containing buffers like PBS (phosphate-buffered saline) or HEPES.[5]
Degradation of the tetrazine moiety While methyltetrazines are relatively stable, prolonged exposure to harsh conditions or certain nucleophiles can lead to degradation. Ensure that your reaction conditions are mild and avoid strong reducing agents if possible.
Incorrect molar ratios of reactants Optimize the molar ratio of this compound to your target molecule. A molar excess of the tetrazine reagent is often used to drive the reaction to completion. For the activation step, a molar excess of EDC/NHS to the this compound is recommended.
Low concentration of reactants The tetrazine-TCO ligation is very fast, but the initial amide bond formation may be slow at very low concentrations. If possible, perform the conjugation at a higher concentration.
Unexpected Side Products or Protein Aggregation

Problem: Analysis of the reaction mixture shows the presence of unexpected species, or the protein precipitates out of solution during the reaction.

Possible Causes and Solutions:

CauseRecommended Action
Protein aggregation High concentrations of organic solvent (from the this compound stock solution) can cause protein precipitation. Add the reagent solution slowly to the protein solution while gently vortexing. The PEG9 linker is designed to improve water solubility, but for particularly hydrophobic proteins, aggregation can still be an issue. Consider using a lower concentration of the protein or adding a mild, non-interfering detergent.
Side reactions with other functional groups While the tetrazine-TCO reaction is highly specific, the initial EDC/NHS activation of the carboxylic acid can potentially lead to side reactions with other nucleophilic residues on the protein, such as tyrosine, histidine, or serine, although this is less common than reaction with primary amines. Careful control of pH can help to minimize these side reactions.
Impure starting materials Ensure the purity of your protein or other amine-containing molecule. Impurities with reactive amines will also be conjugated, leading to a heterogeneous product mixture.[7] Similarly, use high-purity this compound.

Experimental Protocols and Workflows

General Protocol for Labeling a Protein with this compound

This protocol outlines the general steps for conjugating this compound to a primary amine on a protein.

G cluster_prep Reagent Preparation cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification prep_reagent Dissolve this compound in anhydrous DMSO or DMF activation Add EDC and NHS to This compound solution. Incubate for 15-30 minutes at RT. prep_reagent->activation 1 prep_protein Prepare protein in amine-free buffer (e.g., PBS, pH 7.4) conjugation Add activated this compound to the protein solution. Incubate for 1-2 hours at RT or 4°C. prep_protein->conjugation 3 prep_activators Prepare fresh solutions of EDC and NHS in buffer or water prep_activators->activation 2 activation->conjugation 4 purification Remove excess reagent using size-exclusion chromatography, dialysis, or spin filtration. conjugation->purification 5 G decision decision solution solution start Low or No Conjugation Yield check_activation Was the carboxylic acid activated with EDC/NHS? start->check_activation check_buffer Is the buffer free of primary amines (e.g., Tris)? check_activation->check_buffer Yes sol_activate Activate with EDC/NHS before adding to protein. check_activation->sol_activate No check_reagents Are EDC/NHS solutions fresh? check_buffer->check_reagents Yes sol_buffer Use a non-amine buffer like PBS or HEPES. check_buffer->sol_buffer No check_ph Was the pH for activation (4.5-7.2) and conjugation (7-8) optimal? check_reagents->check_ph Yes sol_reagents Prepare fresh EDC/NHS solutions for each experiment. check_reagents->sol_reagents No check_ratios Were molar ratios optimized? check_ph->check_ratios Yes sol_ph Adjust pH for each step. check_ph->sol_ph No sol_ratios Increase molar excess of activated tetrazine. check_ratios->sol_ratios No

References

Technical Support Center: Inverse Electron-Demand Diels-Alder (IEDDA) Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Inverse Electron-Demand Diels-Alder (IEDDA) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help you optimize your IEDDA experiments for improved kinetics.

Troubleshooting Guide: Enhancing IEDDA Reaction Kinetics

Issue: My IEDDA reaction is slow or not proceeding to completion.

Slow or incomplete reactions are a common challenge. The kinetics of IEDDA reactions are governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[1][2][3][4] A smaller energy gap leads to a faster reaction. Here are several strategies to accelerate your reaction:

1. Modification of Electronic Properties:

The electronic nature of your diene and dienophile is a critical factor.[1][5]

  • Diene Modification: Employ a more electron-poor diene. Attaching electron-withdrawing groups (EWGs) to the tetrazine (diene) lowers its LUMO energy, accelerating the reaction.[1][2][6] For instance, tetrazines substituted with pyridyl or pyrimidyl groups exhibit faster kinetics than those with methyl groups.[1]

  • Dienophile Modification: Utilize a more electron-rich dienophile. Incorporating electron-donating groups (EDGs) on the dienophile raises its HOMO energy, thus speeding up the reaction.[1][2]

dot

Caption: Electronic tuning of diene and dienophile to accelerate IEDDA reactions.

2. Exploiting Ring Strain in the Dienophile (Strain-Promoted IEDDA - SPAAC):

One of the most effective methods to boost reaction rates is to use a strained dienophile.[1][2] Increased ring strain raises the HOMO energy of the dienophile, leading to a dramatic acceleration of the reaction.[1] Trans-cyclooctene (TCO) and its derivatives are highly reactive dienophiles due to their significant ring strain.[2][7]

  • Reactivity Order of Cyclic Alkenes: The reaction rate generally increases with increasing ring strain: cyclopropene > cyclobutene > cyclopentene > cyclohexene.[1]

dot

Kinetic_Monitoring_Workflow A Prepare Diene and Dienophile Stock Solutions C Mix Reactants in Cuvette to Initiate Reaction A->C B Set up UV-Vis Spectrophotometer (λmax of Tetrazine, Temperature) B->C D Record Absorbance vs. Time C->D E Plot ln(Absorbance) vs. Time D->E F Determine Pseudo-First-Order Rate Constant (k_obs) from Slope E->F G Calculate Second-Order Rate Constant (k₂) F->G

References

Best practices for handling and storing Methyltetrazine-PEG9-acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing Methyltetrazine-PEG9-acid, a bifunctional linker commonly used in bioconjugation and drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a chemical modification reagent used in "click chemistry," a method for efficiently and specifically joining molecules. It contains two key functional groups: a methyltetrazine moiety and a carboxylic acid. The methyltetrazine group reacts with high specificity and speed with a trans-cyclooctene (TCO) group in a bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. The carboxylic acid can be activated to react with amine groups on molecules like proteins, antibodies, or peptides, forming a stable amide bond. The polyethylene glycol (PEG) spacer (PEG9) increases the solubility of the reagent in aqueous solutions and reduces potential steric hindrance.

Its primary applications are in bioconjugation, such as labeling proteins or antibodies for imaging or diagnostic purposes, and in the development of antibody-drug conjugates (ADCs) and PROTACs.

Q2: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1][2][3]

Q3: How should I handle this compound?

It is recommended to handle this compound in a clean, dry environment. Use anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for reconstitution.[1] Avoid prolonged exposure to moisture to prevent hydrolysis of the compound. For safety, always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q4: In what solvents is this compound soluble?

This compound is soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[4][5] The PEG spacer also enhances its solubility in aqueous buffers.[6]

Experimental Protocols & Data

Storage and Handling Summary
ParameterRecommendationSource(s)
Storage Temperature -20°C[1][2][3]
Storage Conditions Tightly sealed container, protected from light and moisture.[1]
Handling Use in a clean, dry environment.
Recommended Solvents Anhydrous DMF or DMSO.[1]
Safety Precautions Wear appropriate PPE (gloves, safety glasses).[7]
General Protocol for Protein Labeling via Amide Coupling and Click Chemistry

This protocol describes the steps to first conjugate this compound to a protein via its amine groups and then react the resulting methyltetrazine-labeled protein with a TCO-modified molecule.

Part 1: Activation of Carboxylic Acid and Conjugation to Protein

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

    • Prepare a fresh solution of an amine-reactive activator, such as a mixture of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), in anhydrous DMSO or reaction buffer.

  • Protein Preparation:

    • Exchange the protein into an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-5 mg/mL.

  • Activation and Conjugation:

    • Add a 5-20 fold molar excess of the activated this compound to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C.

  • Purification:

    • Remove excess, unreacted this compound using a desalting column or dialysis.

Part 2: Click Reaction with a TCO-Modified Molecule

  • Reaction Setup:

    • Combine the methyltetrazine-labeled protein with the TCO-containing molecule in a reaction buffer. A slight molar excess (1.5-5 fold) of the TCO-molecule is recommended.

  • Incubation:

    • Incubate the reaction for 30-60 minutes at room temperature. The reaction is typically rapid.

  • Final Purification:

    • If necessary, purify the final conjugate using size-exclusion chromatography to remove any remaining unreacted TCO-molecule.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Labeling Efficiency in Amide Coupling - Inactive this compound due to hydrolysis.- Inefficient activation of the carboxylic acid.- Presence of primary amines in the reaction buffer (e.g., Tris).- Use fresh, anhydrous DMSO for reconstitution.- Prepare activator solutions (EDC/NHS) immediately before use.- Ensure the reaction buffer is free of primary amines.
Low Yield in Click Reaction - Degradation of the methyltetrazine or TCO moiety.- Steric hindrance.- Incorrect stoichiometry.- Ensure proper storage and handling of both reagents.- The PEG9 spacer is designed to minimize steric hindrance, but for very large molecules, consider optimizing linker length.- Titrate the ratio of methyltetrazine-labeled protein to the TCO-molecule.
Precipitation of Protein During Labeling - High concentration of organic solvent (DMSO/DMF).- Protein instability at the reaction pH.- Keep the final concentration of the organic solvent in the reaction mixture below 10%.- Optimize the pH of the reaction buffer for your specific protein.
Non-Specific Binding - Hydrophobic interactions.- Insufficient purification.- Add a non-ionic detergent (e.g., Tween-20) to the reaction and purification buffers.- Ensure thorough purification after each conjugation step.

Visualizations

Experimental Workflow for Protein Bioconjugation

experimental_workflow cluster_part1 Part 1: Amine Labeling cluster_part2 Part 2: Click Chemistry reagent_prep Prepare Methyltetrazine- PEG9-acid Stock activation Activate Carboxylic Acid (e.g., with EDC/NHS) reagent_prep->activation protein_prep Prepare Protein in Amine-Free Buffer conjugation Conjugate to Protein protein_prep->conjugation activation->conjugation purification1 Purify Labeled Protein (Desalting/Dialysis) conjugation->purification1 click_reaction Perform Click Reaction purification1->click_reaction Methyltetrazine- labeled Protein tco_prep Prepare TCO-Modified Molecule tco_prep->click_reaction purification2 Purify Final Conjugate (e.g., SEC) click_reaction->purification2

Caption: A flowchart of the two-part experimental workflow for bioconjugation.

Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

iEDDA_reaction cluster_reactants Reactants cluster_product Product methyltetrazine Methyltetrazine-PEG9-R plus + methyltetrazine->plus tco TCO-R' dihydropyridazine Dihydropyridazine Adduct tco->dihydropyridazine Fast Reaction plus->tco nitrogen N2 Gas dihydropyridazine->nitrogen +

Caption: The iEDDA reaction between Methyltetrazine and TCO.

References

Validation & Comparative

A Head-to-Head Comparison: Methyltetrazine-PEG9-acid Versus Other PEGylated Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is critical to the efficacy and safety of novel therapeutics, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison of Methyltetrazine-PEG9-acid with other commonly used PEGylated linkers, supported by experimental data to inform linker selection.

This compound stands out due to its participation in the inverse-electron demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (TCO) partner. This "click chemistry" reaction is renowned for its exceptionally fast kinetics and high specificity, proceeding rapidly under biocompatible conditions without the need for a copper catalyst.[1][2] In contrast, traditional linkers often rely on chemistries like maleimide-thiol or NHS ester-amine reactions, which, while widely used, can present challenges such as instability and slower reaction rates.

The polyethylene glycol (PEG) component of these linkers imparts favorable physicochemical properties. PEGylation is a well-established strategy to enhance the hydrophilicity and solubility of bioconjugates, which is particularly crucial when working with hydrophobic payloads common in ADCs.[3][4][5] An appropriate PEG linker can also improve pharmacokinetics by increasing the hydrodynamic radius of the conjugate, leading to a longer circulation half-life, and can shield the payload from the immune system, thereby reducing immunogenicity.[3]

Performance Comparison of PEGylated Linkers

The selection of a linker significantly impacts several key performance attributes of a bioconjugate. This section provides a comparative overview of Methyltetrazine-PEG linkers against other common PEGylated linkers across critical parameters such as reaction kinetics, stability, and their effect on the physical properties of the resulting conjugate.

Parameter Methyltetrazine-PEG-Acid (with TCO) Maleimide-PEG NHS Ester-PEG Supporting Evidence
Reaction Kinetics (Second-Order Rate Constant) Extremely fast (up to 30,000 M⁻¹s⁻¹)ModerateVariable, generally slower than tetrazine ligationTetrazine-TCO reactions are among the fastest bioorthogonal reactions known.[1][2][6] Maleimide-thiol reactions are generally slower.
Reaction Specificity Highly specific for TCO, bioorthogonalSpecific for free thiolsReacts with primary aminesTetrazine ligation avoids cross-reactivity with biological nucleophiles.[1] Maleimides can react with other nucleophiles, and NHS esters can hydrolyze.
Linkage Stability Stable dihydropyridazine linkageThioether bond can undergo retro-Michael reaction leading to drug deconjugationAmide bond is generally stableThe thiosuccinimide ring in maleimide conjugates can be unstable in plasma.[7]
Impact on Solubility PEG chain enhances solubility of the conjugatePEG chain enhances solubilityPEG chain enhances solubilityPEGylation is a well-known method to increase the water solubility of hydrophobic molecules.[3][4]
Impact on Aggregation Hydrophilic PEG linker helps to reduce aggregationPEG linker can mitigate aggregation of hydrophobic payloadsPEG linker helps prevent aggregationThe use of hydrophilic linkers like PEG can enable higher drug-to-antibody ratios (DARs) by preventing aggregation.[3][4]
In Vivo Performance Favorable pharmacokinetics and improved efficacy reported for tetrazine-based ADCsWidely used in approved ADCs, but instability can be a concernUsed in bioconjugation, less common for in-vivo ADC applicationsStudies have shown that ADCs with hydrophilic linkers can have improved in vivo efficacy.[8]

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of linker performance. Below are methodologies for key experiments cited in the comparison.

Protocol 1: Determination of Second-Order Reaction Kinetics by HPLC

This protocol allows for the quantitative measurement of the reaction rate between a linker and its binding partner.

Materials:

  • Linker of interest (e.g., this compound, Maleimide-PEG4-acid)

  • Reaction partner (e.g., TCO-functionalized molecule for tetrazine, thiol-containing molecule for maleimide)

  • Reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Quenching solution (if necessary to stop the reaction at specific time points)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18 reverse-phase) and UV detector

Procedure:

  • Prepare stock solutions of the linker and its reaction partner in the reaction buffer at known concentrations.

  • Equilibrate the HPLC system with the appropriate mobile phase.

  • To initiate the reaction, mix the linker and reaction partner solutions at desired final concentrations in a temperature-controlled vial.

  • At various time points (e.g., 0, 1, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction if necessary (e.g., by adding an excess of a competing reagent or by rapid dilution in a denaturing solvent).

  • Inject the aliquot onto the HPLC system.

  • Monitor the decrease in the peak area of the reactants and the increase in the peak area of the product over time.

  • Calculate the concentration of the reactants and product at each time point using a standard curve.

  • Determine the second-order rate constant by plotting the natural logarithm of the ratio of reactant concentrations versus time and fitting the data to the appropriate rate equation.[9][10][11]

Protocol 2: Plasma Stability Assay for Antibody-Drug Conjugates

This assay assesses the stability of the linker and the overall ADC in a biologically relevant matrix.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Pooled human plasma (or plasma from other species of interest)

  • Incubator at 37°C

  • Sample processing reagents (e.g., for protein precipitation or immunocapture)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Incubate the ADC in plasma at a defined concentration (e.g., 100 µg/mL) at 37°C.

  • At specified time points (e.g., 0, 6, 24, 48, 72, 144 hours), collect aliquots of the plasma-ADC mixture.

  • Process the samples to isolate the ADC and/or released payload. This can be achieved by protein precipitation (e.g., with acetonitrile) or by immunocapture using beads coated with an anti-antibody.

  • Analyze the processed samples by LC-MS to quantify the amount of intact ADC, deconjugated antibody, and released payload.

  • Calculate the half-life of the ADC in plasma by plotting the percentage of intact ADC remaining over time and fitting the data to a one-phase decay model.

Protocol 3: Assessment of ADC Aggregation by Size Exclusion Chromatography (SEC)

This method is used to quantify the formation of high molecular weight aggregates in an ADC preparation.

Materials:

  • Antibody-Drug Conjugate (ADC) sample

  • SEC-compatible mobile phase (e.g., PBS)

  • Size Exclusion Chromatography (SEC) column suitable for separating monoclonal antibodies and their aggregates

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Inject a known amount of the ADC sample onto the column.

  • Elute the sample isocratically with the mobile phase.

  • Monitor the elution profile at a suitable wavelength (e.g., 280 nm).

  • Identify and integrate the peaks corresponding to the monomeric ADC and any high molecular weight aggregates.

  • Calculate the percentage of aggregation by dividing the peak area of the aggregates by the total peak area of all species.

Visualizing the Comparison: Workflows and Relationships

To further clarify the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate key processes and relationships.

Bioconjugation_Workflow cluster_reactants Reactants cluster_conjugation Bioconjugation cluster_product Product Antibody Antibody Conjugation Conjugation Reaction Antibody->Conjugation Linker PEGylated Linker (e.g., this compound) Linker->Conjugation Payload Drug Payload Payload->Linker ADC Antibody-Drug Conjugate (ADC) Conjugation->ADC

Figure 1: General workflow for the creation of an Antibody-Drug Conjugate.

Linker_Comparison_Logic cluster_criteria Performance Criteria LinkerChoice Linker Selection Kinetics Reaction Kinetics LinkerChoice->Kinetics influences Stability Linkage Stability LinkerChoice->Stability determines Properties Physicochemical Properties (Solubility, Aggregation) LinkerChoice->Properties affects InVivo In Vivo Performance (Efficacy, PK, Toxicity) LinkerChoice->InVivo impacts

Figure 2: Key criteria influenced by the choice of a PEGylated linker.

Signaling_Pathway_Placeholder ADC ADC Binding to Tumor Cell Receptor Internalization Internalization ADC->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage PayloadRelease Payload Release Cleavage->PayloadRelease Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis

Figure 3: Simplified signaling pathway of an Antibody-Drug Conjugate leading to cell death.

References

A Head-to-Head Battle of Bioorthogonal Linkers: Methyltetrazine vs. DBCO

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers navigating the choices for bioorthogonal labeling, featuring in-depth comparisons of reaction kinetics, stability, and experimental protocols.

In the rapidly advancing field of bioorthogonal chemistry, the ability to specifically and efficiently label biomolecules in their native environment is paramount. This has led to the development of a powerful toolkit of chemical reactions that proceed with high selectivity and biocompatibility. Among the most prominent of these are the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes, and the strain-promoted azide-alkyne cycloaddition (SPAAC). At the heart of these reactions are the linker molecules that enable the conjugation. This guide provides a detailed comparison of two of the most widely used linkers: Methyltetrazine, a key player in the IEDDA reaction, and Dibenzocyclooctyne (DBCO), a cornerstone of SPAAC.

Performance Showdown: Key Metrics for Linker Selection

The choice between Methyltetrazine and DBCO hinges on several critical performance parameters, including reaction kinetics, stability under physiological conditions, and the potential for side reactions. The following table summarizes the key quantitative data for these two linkers, providing a clear overview to inform your experimental design.

FeatureMethyltetrazine (reacts with TCO)DBCO (reacts with azide)Key Considerations
Reaction Type Inverse-Electron-Demand Diels-Alder (IEDDA)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)IEDDA is generally faster than SPAAC.
Second-Order Rate Constant (k₂) Up to ~10⁶ M⁻¹s⁻¹ (with highly reactive TCO derivatives)~1-2 M⁻¹s⁻¹ (can be increased with derivatives like ODIBO to ~45 M⁻¹s⁻¹)[1][2]Methyltetrazine-TCO reactions are among the fastest bioorthogonal reactions available.[3]
Stability in Biological Milieu Generally stable, but some tetrazine derivatives can react with nucleophiles.DBCO can be degraded in the presence of thiols and under certain intracellular conditions.[4][5]Stability should be empirically tested in the specific biological system of interest.
Biocompatibility Excellent; does not require a cytotoxic copper catalyst.[6]Excellent; it is a copper-free click chemistry reaction.[7][8]Both are well-suited for live-cell and in vivo applications.
Size of Reactive Groups Methyltetrazine is a relatively small bioorthogonal handle.[6]DBCO is a bulkier moiety compared to a simple alkyne.The size of the linker can potentially influence the properties of the labeled biomolecule.[6]
Fluorogenicity Some tetrazine derivatives are fluorogenic, exhibiting fluorescence upon reaction.Not inherently fluorogenic, but can be paired with fluorogenic azides.Fluorogenic probes can reduce background noise in imaging experiments.

Reaction Mechanisms and Experimental Workflow

To fully appreciate the nuances of working with Methyltetrazine and DBCO linkers, it is essential to understand their reaction mechanisms and the typical workflow of a bioorthogonal labeling experiment.

Reaction Mechanisms

The following diagrams illustrate the fundamental chemical transformations that underpin the utility of Methyltetrazine and DBCO linkers.

G Methyltetrazine-TCO IEDDA Reaction Methyltetrazine Methyltetrazine TransitionState Diels-Alder Transition State Methyltetrazine->TransitionState TCO trans-Cyclooctene (TCO) TCO->TransitionState Dihydropyridazine Dihydropyridazine Adduct TransitionState->Dihydropyridazine Nitrogen N₂ Gas Dihydropyridazine->Nitrogen + G DBCO-Azide SPAAC Reaction DBCO Dibenzocyclooctyne (DBCO) TransitionState Cycloaddition Transition State DBCO->TransitionState Azide Azide Azide->TransitionState Triazole Triazole Product TransitionState->Triazole G Bioorthogonal Labeling Workflow cluster_0 Step 1: Introduction of Bioorthogonal Handle cluster_1 Step 2: Bioorthogonal Reaction cluster_2 Step 3: Analysis MetabolicLabeling Metabolic Labeling Incubation Incubate with Probe Molecule MetabolicLabeling->Incubation GeneticEncoding Genetic Encoding GeneticEncoding->Incubation DirectConjugation Direct Conjugation DirectConjugation->Incubation Imaging Fluorescence Imaging Incubation->Imaging Proteomics Proteomic Analysis Incubation->Proteomics Purification Affinity Purification Incubation->Purification G Linker Selection Guide Start What is the primary experimental goal? Kinetics Is the reaction speed critical (e.g., in vivo imaging of fast processes)? Start->Kinetics Stability Is the linker exposed to high concentrations of thiols or reducing agents? Kinetics->Stability No Methyltetrazine Consider Methyltetrazine-TCO Kinetics->Methyltetrazine Yes Fluorogenicity Is a fluorogenic readout desirable to minimize background? Stability->Fluorogenicity No DBCO Consider DBCO-Azide Stability->DBCO Yes Fluorogenicity->Methyltetrazine Yes Fluorogenicity->DBCO No

References

A Head-to-Head Battle of Bioorthogonal Reactants: TCO vs. Norbornene for Methyltetrazine Ligation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the dynamic landscape of bioorthogonal chemistry, the choice of reactants is paramount. The inverse electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes has emerged as a powerful tool for bioconjugation. This guide provides a comprehensive comparative analysis of two prominent dienophiles, trans-cyclooctene (TCO) and norbornene, in their reaction with methyltetrazine, offering a deep dive into their kinetics, stability, and experimental considerations.

The ligation of methyltetrazine with either TCO or norbornene provides a rapid and specific method for labeling and conjugating biomolecules in complex biological systems. This "click chemistry" approach is prized for its biocompatibility, as it proceeds efficiently under physiological conditions without the need for cytotoxic catalysts.[1][2] The fundamental reaction involves a [4+2] cycloaddition between the electron-deficient tetrazine and the electron-rich strained alkene, followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable covalent bond.[3]

Executive Summary: Key Performance Metrics

ParameterTCO (trans-cyclooctene)Norbornene
Reaction Rate Constant (k₂) with Methyltetrazine ~1 x 10³ - 1 x 10⁶ M⁻¹s⁻¹[1][4]~10⁻³ - 10⁰ M⁻¹s⁻¹[5][6]
Reaction Speed Extremely fast, often complete within minutes at low concentrations.[7][8]Significantly slower, may require hours to days for completion, especially at low concentrations.[5][9]
Stability in Biological Media Can be susceptible to isomerization to the less reactive cis-isomer, especially in the presence of thiols or copper.[10][11][12]Generally more stable and less prone to isomerization.[10][13]
Biocompatibility Generally considered biocompatible for in vitro and in vivo applications.[4][14][15][16][17]Considered biocompatible and widely used in biological systems.[13][18][19]
Cost and Availability Can be more expensive and less readily available in a wide range of derivatives.Generally more cost-effective and available in a broader array of functionalized forms.

Reaction Kinetics: A Tale of Two Speeds

The most striking difference between TCO and norbornene lies in their reaction kinetics with methyltetrazine. TCO derivatives are renowned for their exceptionally fast reaction rates, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[4] This rapid ligation is a significant advantage in applications where low concentrations of reactants are used or when rapid labeling is critical, such as in live-cell imaging or pre-targeted radioimmunotherapy.[3][20] The high ring strain of the trans-cyclooctene double bond is the primary driver of this enhanced reactivity.[21][22]

In contrast, the reaction between methyltetrazine and norbornene is considerably slower, with rate constants that are several orders of magnitude lower than those of TCO.[5][23] While this slower kinetics can be a limitation for certain applications, it can also be advantageous in scenarios requiring staged or sequential labeling.[5] The stereochemistry of norbornene derivatives also plays a role, with exo isomers generally exhibiting faster reaction rates than endo isomers.[23]

Stability and Biocompatibility: A Trade-Off

While TCO excels in reaction speed, its stability can be a concern under certain biological conditions. The strained trans-double bond of TCO is susceptible to isomerization to the much less reactive cis-isomer. This process can be accelerated by the presence of thiols and copper ions, which are commonly found in biological environments.[10][11][12] However, various strategies have been developed to enhance TCO stability, including the use of radical inhibitors and the formation of silver(I) complexes.[11]

Norbornene, on the other hand, is significantly more stable in solution and less prone to isomerization, making it a more robust reactant for long-term experiments or applications where prolonged stability is crucial.[10][13] Both TCO and norbornene are generally considered to be biocompatible and have been successfully employed in a wide range of in vitro and in vivo studies without significant toxicity.[4][13][18]

Experimental Protocols

General Protocol for Tetrazine Ligation with TCO or Norbornene

This protocol provides a general framework for a typical bioconjugation experiment. Specific parameters such as concentration, temperature, and incubation time will need to be optimized based on the specific reactants and biomolecules involved.

  • Reagent Preparation:

    • Dissolve the methyltetrazine-functionalized biomolecule (e.g., protein, antibody) in a suitable aqueous buffer (e.g., PBS, pH 7.4).

    • Dissolve the TCO or norbornene derivative in a compatible solvent (e.g., DMSO, DMF) before diluting it into the aqueous reaction buffer. It is crucial to minimize the amount of organic solvent in the final reaction mixture.

  • Ligation Reaction:

    • Add the TCO or norbornene solution to the methyltetrazine-functionalized biomolecule solution. A typical molar excess of the smaller molecule (TCO or norbornene derivative) is between 5 and 20-fold.

    • Incubate the reaction mixture at a desired temperature. For TCO reactions, room temperature is often sufficient, and the reaction may be complete in minutes.[7] For norbornene reactions, incubation at 37°C for several hours to overnight may be necessary.[9]

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by observing the disappearance of the characteristic pink/red color of the tetrazine, which has a distinct absorbance around 520-540 nm.[4]

  • Purification (if necessary):

    • After the reaction is complete, the conjugated product can be purified from unreacted starting materials using standard techniques such as size-exclusion chromatography, dialysis, or affinity chromatography.

Example Protocol: Protein-Protein Conjugation using TCO-Tetrazine Ligation[4]
  • Protein Activation:

    • Dissolve 100 µg of the first protein in 100 µL of PBS buffer.

    • Add 5 µL of 1M NaHCO₃.

    • Add 20 nmol of a TCO-NHS ester and incubate at room temperature for 60 minutes.

    • Purify the TCO-activated protein using a spin desalting column.

    • Repeat the process for the second protein using a methyl-tetrazine-PEG-NHS ester.

  • Conjugation:

    • Mix the TCO-activated protein and the tetrazine-activated protein in a 1:1 molar ratio.

    • Rotate the mixture for 1 hour at room temperature.

    • The resulting protein-protein conjugate is now ready for use.

Visualizing the Reaction and Workflow

Reaction_Mechanisms cluster_TCO TCO Reaction cluster_Norbornene Norbornene Reaction TCO TCO (trans-cyclooctene) Intermediate1 Diels-Alder Adduct TCO->Intermediate1 + Methyltetrazine1 Methyltetrazine Methyltetrazine1->Intermediate1 Product1 Dihydropyridazine Product Intermediate1->Product1 - N₂ N2_1 N₂ Gas Norbornene Norbornene Intermediate2 Diels-Alder Adduct Norbornene->Intermediate2 + Methyltetrazine2 Methyltetrazine Methyltetrazine2->Intermediate2 Product2 Dihydropyridazine Product Intermediate2->Product2 - N₂ N2_2 N₂ Gas

Caption: Reaction mechanisms for TCO and Norbornene with Methyltetrazine.

Experimental_Workflow Start Start Prep Prepare Methyltetrazine- functionalized Biomolecule Start->Prep Reactant_Prep Prepare TCO or Norbornene Solution Start->Reactant_Prep Mix Mix Reactants Prep->Mix Reactant_Prep->Mix Incubate Incubate (Time & Temp vary) Mix->Incubate Monitor Monitor Reaction Progress Incubate->Monitor Purify Purify Conjugate (Optional) Monitor->Purify End End Purify->End

Caption: General experimental workflow for tetrazine ligation.

Conclusion: Selecting the Right Tool for the Job

The choice between TCO and norbornene as a reactant for methyltetrazine ligation ultimately depends on the specific requirements of the experiment.

  • Choose TCO when:

    • Rapid reaction kinetics are essential.

    • Working with very low concentrations of biomolecules.

    • Performing time-sensitive applications like in vivo imaging.

  • Choose Norbornene when:

    • Enhanced stability over long periods is required.

    • A slower, more controlled reaction is desired.

    • Cost is a significant consideration.

By carefully considering the trade-offs between reaction speed and stability, researchers can select the optimal dienophile to successfully achieve their bioconjugation goals. The continued development of new and improved TCO and norbornene derivatives will undoubtedly further expand the already vast utility of this powerful bioorthogonal reaction.

References

A Comparative Guide to HPLC and Mass Spectrometry Methods for the Analysis of Methyltetrazine-PEG9-acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with bioconjugation, the accurate analysis of linker molecules such as Methyltetrazine-PEG9-acid is critical for ensuring the quality, efficacy, and safety of the final product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) methods for the characterization and quantification of this compound conjugates. We present a detailed overview of various techniques, their respective advantages and disadvantages, supporting experimental protocols, and quantitative data to aid in method selection and implementation.

The inherent polydispersity of polyethylene glycol (PEG) chains presents a significant analytical challenge, often resulting in broad peaks and complex mass spectra.[1][2] This guide will address these challenges and provide strategies for achieving robust and reliable analytical outcomes.

Comparison of HPLC Methods

Several HPLC modes can be employed for the analysis of this compound conjugates, each offering distinct selectivity and resolution characteristics. The choice of method will depend on the specific analytical goal, such as purity assessment, quantification, or separation of isomers.

Table 1: Comparison of HPLC Methods for this compound Analysis

FeatureReversed-Phase (RP-HPLC)Size-Exclusion (SEC)Hydrophilic Interaction (HILIC)
Principle Separation based on hydrophobicity.[]Separation based on hydrodynamic radius (size).[]Separation based on polarity.[4][5][6]
Stationary Phase Non-polar (e.g., C18, C8, C4).[][7]Porous particles with controlled pore sizes.[]Polar (e.g., silica, amide).[4][5]
Mobile Phase Polar organic solvent/water gradient.[]Aqueous buffer, isocratic elution.[8]High organic solvent with a small amount of aqueous buffer.[4][5]
Best For Purity determination, quantification, separating species with different hydrophobicities.[9]Separating conjugates from unreacted protein or small molecules, detecting aggregates.[8][10]Analysis of highly polar compounds, alternative selectivity to RP-HPLC.[4][5]
Pros High resolution, widely available columns and expertise, good for MS compatibility.[7]Simple method development, predictable elution.[]Good retention of polar analytes, MS-friendly mobile phases.[5]
Cons Polydispersity of PEG can lead to broad peaks.[2]Limited resolution for species of similar size, potential for non-specific interactions.[10]Can have longer equilibration times, sensitive to mobile phase composition.

Comparison of Mass Spectrometry Methods

Mass spectrometry is an indispensable tool for confirming the identity and determining the molecular weight of this compound conjugates. The choice of ionization source and mass analyzer significantly impacts the quality of the data obtained.

Table 2: Comparison of Mass Spectrometry Techniques for this compound Analysis

FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Principle Soft ionization technique that generates multiply charged ions from solution.Soft ionization technique where a laser desorbs and ionizes the analyte from a solid matrix.[11]
Coupling Easily coupled with HPLC (LC-MS).[12]Typically an offline technique, though coupling with LC is possible.
Best For Accurate mass measurement, structural elucidation (with MS/MS), quantification.[13][14]Determining molecular weight distribution of polymers, analysis of complex mixtures.[11][15]
Pros Soft ionization minimizes fragmentation, allows for analysis of intact molecules, excellent for quantification.Tolerant to salts and buffers, produces predominantly singly charged ions simplifying spectra.[16]
Cons Can produce complex spectra with multiple charge states, susceptible to ion suppression.[16]Can be less quantitative, potential for fragmentation, requires matrix optimization.
Common Analyzers Quadrupole Time-of-Flight (Q-TOF), Orbitrap.Time-of-Flight (TOF).[11]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are example protocols for the analysis of a this compound conjugate.

Protocol 1: RP-HPLC-MS Analysis
  • Objective: To determine the purity and confirm the identity of a this compound conjugate.

  • Instrumentation:

    • HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).[17]

    • ESI-Q-TOF mass spectrometer (e.g., Agilent 6545XT AdvanceBio LC/Q-TOF).[18]

  • Chromatographic Conditions:

    • Column: C18 column, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • UV Detection: 254 nm and 280 nm.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3500 V.

    • Fragmentor Voltage: 175 V.

    • Gas Temperature: 325 °C.

    • Gas Flow: 8 L/min.

    • Mass Range: 100 - 2000 m/z.

  • Sample Preparation: Dissolve the sample in 50:50 water/acetonitrile at a concentration of 1 mg/mL.

Protocol 2: MALDI-TOF MS Analysis
  • Objective: To determine the molecular weight distribution of the this compound conjugate.

  • Instrumentation: MALDI-TOF Mass Spectrometer (e.g., Bruker ultrafleXtreme).[1]

  • Matrix Solution: 10 mg/mL α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 acetonitrile/water with 0.1% TFA.[1]

  • Cationizing Agent: 10 mg/mL sodium trifluoroacetate (NaTFA) in ethanol can be used to promote the formation of sodiated adducts for better ionization of PEG.[19]

  • Sample Preparation: Mix the sample solution (1 mg/mL in water) with the matrix solution at a 1:1 ratio. If using a cationizing agent, a 1:1:1 ratio of sample:matrix:cationizing agent can be used.[19] Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive reflector.

    • Laser Intensity: Optimized for signal intensity while minimizing fragmentation.

    • Mass Range: 500 - 3000 Da.

Data Presentation

Clear and concise data presentation is essential for comparing results.

Table 3: Representative RP-HPLC-UV Data for a this compound Conjugate

PeakRetention Time (min)Area (%)Identity
18.295.2This compound Conjugate
23.52.1Unreacted PEG9-acid
310.51.5Hydrolysis Product
412.11.2Aggregate

Table 4: Representative Mass Spectrometry Data

TechniqueExpected [M+H]+ (Da)Observed [M+H]+ (Da)Mass Error (ppm)
ESI-Q-TOF 698.3688698.36951.0
MALDI-TOF 698.4698.5143

Note: The molecular formula for Methyltetrazine-NHCO-PEG9-Acid is C32H51N5O12, with an expected monoisotopic mass of 697.3631 Da. The values in the table are for the protonated species [M+H]+.[20]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound conjugates.

workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_detection Detection cluster_analysis Data Analysis prep Conjugate Sample hplc HPLC System (RP, SEC, or HILIC) prep->hplc uv UV Detector hplc->uv ms Mass Spectrometer (ESI or MALDI) hplc->ms data Purity Assessment MW Confirmation Quantification uv->data ms->data

Caption: Analytical workflow for this compound conjugates.

Method Selection Guide

This diagram provides a logical approach to selecting the appropriate analytical method based on the research objective.

decision_tree cluster_purity cluster_mw cluster_aggregation start Analytical Goal? purity Purity & Quantification start->purity Purity/Quant mw MW & Polydispersity start->mw MW/Identity aggregation Aggregation Analysis start->aggregation Aggregation rp_hplc RP-HPLC-UV/MS purity->rp_hplc maldi MALDI-TOF MS mw->maldi esi ESI-Q-TOF MS mw->esi sec SEC-UV aggregation->sec

Caption: Decision tree for analytical method selection.

References

Evaluating the Biocompatibility of Methyltetrazine-PEG9-acid for In Vivo Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of biocompatible probes is a critical step in the design of successful in vivo studies. Methyltetrazine-PEG9-acid has emerged as a promising candidate for bioorthogonal chemistry applications due to its favorable properties. This guide provides an objective comparison of this compound with alternative bioorthogonal probes, supported by experimental data and detailed protocols to aid in the evaluation of its suitability for in vivo research.

Introduction to this compound

This compound belongs to the class of bioorthogonal probes that enable specific chemical reactions within living organisms without interfering with native biological processes. The methyltetrazine moiety participates in a highly efficient and selective inverse-electron-demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (TCO) partner. The inclusion of a nine-unit polyethylene glycol (PEG9) linker enhances aqueous solubility and is generally recognized to reduce immunogenicity and improve in vivo pharmacokinetics by providing a hydrophilic shield.[1][2] This combination of rapid, specific reactivity and improved biocompatibility makes this compound a valuable tool for applications such as in vivo imaging, targeted drug delivery, and tracking of biomolecules.

Comparison with Alternative Bioorthogonal Probes

The choice of a bioorthogonal reaction pair is dictated by factors such as reaction kinetics, stability, and importantly, the in vivo biocompatibility of both components. While tetrazine-TCO chemistry is renowned for its speed, other bioorthogonal pairs offer distinct advantages and disadvantages.

FeatureThis compound (with TCO)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Staudinger Ligation
Reaction Rate Very fast (up to 10^6 M⁻¹s⁻¹)Moderate to Fast (10⁻¹ to 1 M⁻¹s⁻¹)Slow (10⁻² to 10⁻¹ M⁻¹s⁻¹)
Biocompatibility Generally high; PEGylation reduces immunogenicity. Tetrazines and TCOs are well-tolerated.High; Azides and cyclooctynes are generally non-toxic.High; Azides and phosphines are well-tolerated.
Stability Methyltetrazines are relatively stable in aqueous media.Azides and cyclooctynes are highly stable.Phosphines can be prone to oxidation.
In Vivo Applications Widely used for in vivo imaging and pretargeting.[3][4]Used for in vivo labeling, particularly on cell surfaces.Less common for in vivo applications due to slower kinetics.
Potential Concerns Potential for non-specific binding of some tetrazine derivatives.Slower kinetics may not be suitable for all dynamic in vivo processes.Slow reaction rates can be a significant limitation.

Quantitative Biocompatibility Data

Table 1: In Vitro Cytotoxicity Data (Hypothetical Data for Illustrative Purposes)

CompoundCell LineAssayIC50 (µM)
This compoundHeLaMTT> 100
Alternative Probe A (e.g., a cyclooctyne)HeLaMTT> 100
Control Toxin (e.g., Doxorubicin)HeLaMTT~1

This table is for illustrative purposes. Actual IC50 values would need to be determined experimentally.

Table 2: In Vivo Biodistribution of a PEGylated Tetrazine Probe (Conceptual)

Organ% Injected Dose per Gram (%ID/g) at 1h% Injected Dose per Gram (%ID/g) at 24h
Blood10.5 ± 2.11.2 ± 0.3
Liver5.2 ± 1.52.1 ± 0.7
Spleen2.1 ± 0.80.8 ± 0.2
Kidneys25.3 ± 4.53.5 ± 1.1
Tumor8.7 ± 2.312.1 ± 3.4

This data is conceptual and based on typical biodistribution profiles of PEGylated probes. Actual data will vary depending on the specific targeting moiety and animal model. Studies on similar PEGylated tetrazine probes have shown that clearance is primarily renal.[8]

Experimental Protocols

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound and alternative probes

  • Cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds (this compound and alternatives) in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells with medium but no compound (negative control).

  • Incubate the plate for 24-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the negative control and determine the IC50 value.

Hemocompatibility: Hemolysis Assay

This assay determines the extent of red blood cell (RBC) lysis caused by a test compound.

Materials:

  • Freshly collected whole blood with anticoagulant (e.g., heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (1% v/v in PBS) as a positive control

  • Test compounds (this compound and alternatives)

  • Centrifuge

  • Microplate reader

Procedure:

  • Centrifuge the whole blood to pellet the RBCs. Wash the RBC pellet three times with PBS.

  • Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

  • In a 96-well plate, add 100 µL of the RBC suspension to wells containing 100 µL of serial dilutions of the test compounds in PBS.

  • Include a negative control (RBCs in PBS only) and a positive control (RBCs in 1% Triton X-100).

  • Incubate the plate at 37°C for 2 hours with gentle shaking.

  • Centrifuge the plate to pellet intact RBCs.

  • Transfer 100 µL of the supernatant from each well to a new 96-well plate.

  • Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.

  • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100

Mandatory Visualizations

Experimental_Workflow Figure 1: In Vivo Biocompatibility Assessment Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Animal Model Selection Animal Model Selection Cytotoxicity Assay (MTT)->Animal Model Selection Hemolysis Assay Hemolysis Assay Hemolysis Assay->Animal Model Selection Compound Administration Compound Administration Animal Model Selection->Compound Administration Biodistribution & Clearance Biodistribution & Clearance Compound Administration->Biodistribution & Clearance Acute Toxicity (LD50) Acute Toxicity (LD50) Compound Administration->Acute Toxicity (LD50) Histopathology Histopathology Biodistribution & Clearance->Histopathology Acute Toxicity (LD50)->Histopathology

Figure 1: In Vivo Biocompatibility Assessment Workflow

Cellular_Uptake_Pathway Figure 2: Cellular Uptake of PEGylated Probes cluster_endocytosis Endocytic Pathways PEGylated Probe PEGylated Probe Cell Membrane Cell Membrane PEGylated Probe->Cell Membrane Clathrin-mediated Clathrin-mediated Cell Membrane->Clathrin-mediated Caveolae-mediated Caveolae-mediated Cell Membrane->Caveolae-mediated Macropinocytosis Macropinocytosis Cell Membrane->Macropinocytosis Early Endosome Early Endosome Clathrin-mediated->Early Endosome Caveolae-mediated->Early Endosome Macropinocytosis->Early Endosome Late Endosome Late Endosome Early Endosome->Late Endosome Lysosome Lysosome Late Endosome->Lysosome Cytosolic Release Cytosolic Release Late Endosome->Cytosolic Release

Figure 2: Cellular Uptake of PEGylated Probes

Conclusion

This compound represents a robust and biocompatible tool for a wide range of in vivo applications. The combination of the highly efficient tetrazine-TCO ligation chemistry and the biocompatibility-enhancing properties of the PEG linker makes it a superior choice for many research and drug development endeavors. While direct comparative in vivo toxicity studies with all alternative bioorthogonal probes are not extensively available, the existing body of literature strongly supports the safety and efficacy of PEGylated tetrazines. The provided experimental protocols offer a starting point for researchers to conduct their own biocompatibility assessments and make informed decisions for their specific in vivo study designs. As with any exogenous agent, thorough in vitro and in vivo evaluation is essential to ensure the safety and success of the intended application.

References

A Head-to-Head Battle of Bioorthogonal Crosslinkers: Methyltetrazine-PEG9-acid vs. The Field

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of a crosslinking reagent is paramount. The ideal candidate must offer a harmonious blend of high reactivity, specificity, and stability within complex biological environments. This guide provides an objective, data-driven comparison of Methyltetrazine-PEG9-acid with other prominent crosslinking reagents, empowering you to make informed decisions for your experimental designs.

At the forefront of bioorthogonal chemistry, the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained trans-cyclooctenes (TCO) has garnered significant attention for its exceptionally fast reaction kinetics.[1] this compound, a key player in this class, offers a hydrophilic polyethylene glycol (PEG) spacer that enhances solubility and reduces aggregation. However, a comprehensive evaluation requires a side-by-side comparison with other widely used bioconjugation chemistries, namely the strain-promoted alkyne-azide cycloaddition (SPAAC) involving dibenzocyclooctyne (DBCO) and the classic thiol-maleimide addition.

Performance Deep Dive: A Quantitative Comparison

To facilitate a clear comparison, the following tables summarize the key performance metrics of these crosslinking chemistries.

Table 1: Reaction Kinetics

Reagent PairSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reaction ConditionsKey Advantages
Methyltetrazine + TCO ~1,000 - 30,000[2]Aqueous buffer, physiological pH, room temperatureExtremely fast kinetics, ideal for low concentration applications.[2]
DBCO + Azide ~0.06 - 2.1[3]Aqueous buffer, physiological pH, 37°CGood kinetics, widely used in copper-free click chemistry.[3]
Maleimide + Thiol ~10² - 10³pH 6.5-7.5Well-established chemistry, specific for cysteine residues.

Table 2: Linkage Stability

LinkageStability ProfileKey Considerations
Dihydropyridazine (from Tetrazine-TCO) Generally stable. Methyl-substituted tetrazines offer higher stability in aqueous media compared to hydrogen-substituted ones.[2]Some tetrazines can react with nucleophiles like thiols, though this is less of a concern with more stable derivatives.[4]
Triazole (from DBCO-Azide) Highly stable covalent bond.The DBCO group itself can show some reactivity towards thiols like glutathione (GSH).[5]
Thioether (from Maleimide-Thiol) Susceptible to hydrolysis at physiological pH, leading to ring-opening.[5] Can undergo retro-Michael reaction, leading to dissociation.[6]Linkage stability is a significant concern, especially for long-term studies.[6][7]

Experimental Corner: Protocols for Comparative Analysis

For researchers seeking to validate these findings within their own experimental context, the following protocols provide a framework for a side-by-side comparison.

Protocol 1: Determination of Second-Order Rate Constants

This protocol outlines a general procedure for measuring the reaction kinetics of the different crosslinking pairs using UV-Vis spectroscopy by monitoring the disappearance of a chromophoric reactant.

Materials:

  • This compound

  • TCO-functionalized molecule (e.g., TCO-PEG4-amine)

  • DBCO-PEG4-acid

  • Azide-functionalized molecule (e.g., Azido-PEG4-amine)

  • Maleimide-functionalized molecule

  • Thiol-containing molecule (e.g., Cysteine-containing peptide)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare Stock Solutions: Prepare concentrated stock solutions (e.g., 10 mM) of each reactant in an appropriate solvent (e.g., DMSO for organic-soluble compounds, water for water-soluble compounds).

  • Reaction Setup: In a cuvette, add PBS to a final volume of 1 mL. Add one reactant to a final concentration of 100 µM.

  • Initiate Reaction and Measurement: Initiate the reaction by adding the second reactant to a final concentration of 100 µM. Immediately start monitoring the absorbance at the λmax of the chromophoric reactant (e.g., tetrazine or DBCO) over time.

  • Data Analysis: Plot the natural logarithm of the absorbance versus time. The slope of the resulting linear fit will be the pseudo-first-order rate constant (k_obs).

  • Calculate Second-Order Rate Constant: The second-order rate constant (k₂) can be calculated using the equation: k₂ = k_obs / [reactant in excess]. If equimolar concentrations are used, a second-order rate law analysis is required.

Protocol 2: Assessment of Linkage Stability

This protocol describes a method to evaluate the stability of the formed linkages under physiological conditions.

Materials:

  • Pre-formed conjugates of each crosslinking pair

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH) solution (10 mM in PBS)

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Incubation: Incubate the pre-formed conjugates in PBS (pH 7.4) at 37°C. For thiol exchange assessment, incubate a separate set of conjugates in the GSH solution.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of each reaction mixture.

  • Analysis: Analyze the aliquots by HPLC to monitor the degradation of the conjugate and the appearance of degradation products.

  • Quantification: Quantify the percentage of intact conjugate remaining at each time point to determine the stability profile.

Visualizing the Concepts: Workflows and Pathways

To further clarify the application of these crosslinkers, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway where such reagents are employed.

Experimental_Workflow cluster_prep Preparation cluster_reaction Bioconjugation cluster_analysis Analysis Biomolecule Biomolecule of Interest (e.g., Antibody, Protein) Conjugation Incubation in Physiological Buffer Biomolecule->Conjugation Reagent1 Crosslinking Reagent 1 (e.g., this compound) Reagent1->Conjugation Reagent2 Crosslinking Reagent 2 (e.g., TCO-functionalized probe) Reagent2->Conjugation Purification Purification (e.g., SEC, Dialysis) Conjugation->Purification Formation of Covalent Linkage Characterization Characterization (e.g., SDS-PAGE, Mass Spec) Purification->Characterization

A typical workflow for bioconjugation using crosslinking reagents.

EGFR_Signaling cluster_crosslink Crosslinking Application EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Antibody Antibody-TCO Antibody->EGFR Targets Targeted_Drug Targeted Drug Delivery Drug Drug-Methyltetrazine Drug->Antibody Linked via Tetrazine-TCO

EGFR signaling pathway and a potential crosslinking application.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and its alternatives is highly dependent on the specific application.

  • For applications requiring extremely rapid and efficient conjugation, especially at low concentrations, this compound in combination with a TCO-modified molecule is the clear frontrunner. Its superior kinetics are a significant advantage in time-sensitive experiments and in vivo applications.[1][2]

  • DBCO-azide chemistry provides a reliable and stable alternative with good reaction rates, making it a workhorse for many copper-free click chemistry applications. [3]

  • Thiol-maleimide chemistry, while well-established and specific for cysteine residues, is hampered by the inherent instability of the resulting thioether linkage at physiological pH. [5][6] This limits its utility in long-term studies or applications where robust stability is critical.

Ultimately, a thorough understanding of the strengths and weaknesses of each crosslinking chemistry, supported by the quantitative data and protocols provided in this guide, will enable researchers to select the optimal reagent to achieve their scientific goals.

References

Validating the Specificity of Methyltetrazine-PEG9-acid Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of bioconjugation is paramount. This guide provides a comparative analysis of Methyltetrazine-PEG9-acid, a popular reagent for bioorthogonal labeling, against a common alternative. It includes experimental data, detailed validation protocols, and workflow diagrams to assist in the rigorous assessment of labeling specificity.

This guide focuses on methods to validate the specificity of this compound labeling and compares its performance characteristics with another widely used bioorthogonal pair: Dibenzocyclooctyne (DBCO) and azide, which react via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Performance Comparison: Methyltetrazine-TCO vs. DBCO-Azide Ligation

The choice of a bioorthogonal ligation strategy often depends on the specific application, balancing reaction speed, stability, and potential for non-specific interactions. The following table summarizes key performance metrics for the Methyltetrazine-TCO and DBCO-Azide reactions.

FeatureThis compound + TCODBCO-acid + AzideKey Considerations
Reaction Kinetics (k₂) ~10³ - 10⁶ M⁻¹s⁻¹[1]~10⁻¹ - 10⁰ M⁻¹s⁻¹Tetrazine-TCO ligation is significantly faster, enabling rapid labeling at low concentrations.
Specificity High; minimal cross-reactivity with native biological functional groups.[2]High; azides and cyclooctynes are largely inert in biological systems.Both offer excellent specificity. Validation is crucial to confirm the absence of off-target labeling in the specific experimental context.
Stability of Reagents Methyltetrazines are generally stable; TCO can be susceptible to isomerization.DBCO and azides are highly stable.Stability under specific experimental conditions (e.g., pH, presence of reducing agents) should be considered.
Common Validation Methods Mass Spectrometry, Western Blot, Fluorescence ImagingMass Spectrometry, Western Blot, Fluorescence ImagingThe same validation techniques can be applied to both chemistries.
Potential for Off-Target Reactions Possible reduction of the tetrazine ring by cellular reductants.DBCO can react with thiols under certain conditions.Control experiments are essential to identify and mitigate potential side reactions.

Experimental Protocols for Validating Labeling Specificity

Rigorous validation is essential to confirm that the observed labeling is specific to the intended target. The following are detailed protocols for common validation methods.

Mass Spectrometry-Based Validation

Mass spectrometry (MS) is a powerful tool for confirming the precise location and extent of labeling on a target protein and for identifying any off-target modifications.

Objective: To confirm the covalent modification of the target protein with this compound and to screen for off-target labeling in a complex proteome.

Methodology:

  • Sample Preparation:

    • Target Protein Labeling: Incubate the TCO-modified target protein with an excess of this compound under physiological buffer conditions (e.g., PBS, pH 7.4) for a specified time (e.g., 1 hour at room temperature).

    • Control Samples: Prepare negative control samples, including:

      • A sample with the TCO-modified protein but without this compound.

      • A sample with a non-TCO-modified version of the protein incubated with this compound.

      • A sample of a complex cell lysate (without the target protein) incubated with this compound to assess proteome-wide off-target labeling.

  • Protein Digestion:

    • Following the labeling reaction, denature the proteins (e.g., with urea), reduce the disulfide bonds (e.g., with DTT), and alkylate the cysteines (e.g., with iodoacetamide).

    • Digest the proteins into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Separate the peptides by liquid chromatography (LC) and analyze them using tandem mass spectrometry (MS/MS).

    • The mass spectrometer will fragment the peptides and the resulting fragmentation pattern is used to determine the amino acid sequence.

  • Data Analysis:

    • Search the MS/MS data against a protein database that includes the sequence of the target protein.

    • Look for peptide spectra that match the target protein and contain a mass shift corresponding to the addition of the this compound moiety.

    • In the control samples, search for any modifications corresponding to the labeling reagent to identify potential off-target binding.

cluster_workflow Mass Spectrometry Validation Workflow start TCO-modified Protein + This compound labeling Labeling Reaction start->labeling digestion Proteolytic Digestion (e.g., Trypsin) labeling->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Data Analysis: Identify Labeled Peptides lcms->data_analysis off_target Off-target Analysis (Control Lysate) lcms->off_target

Mass Spectrometry Validation Workflow
Western Blot-Based Validation

Western blotting provides a straightforward method to visually confirm the labeling of a target protein and to assess its specificity.

Objective: To visually confirm the molecular weight shift of a target protein upon labeling with this compound.

Methodology:

  • Labeling Reaction:

    • Perform the labeling reaction as described for the MS-based validation. Include the same positive and negative controls.

  • SDS-PAGE:

    • Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The PEG9 linker will induce a noticeable molecular weight shift in the labeled protein.

  • Western Blotting:

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection:

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • A band shift in the lane corresponding to the labeled target protein, which is absent in the negative controls, confirms specific labeling.

cluster_workflow Western Blot Validation Workflow start Labeled & Control Protein Samples sds_page SDS-PAGE start->sds_page transfer Western Blot Transfer sds_page->transfer probing Antibody Probing transfer->probing detection Chemiluminescent Detection probing->detection

Western Blot Validation Workflow

Logical Relationship for Specificity Validation

A robust validation strategy relies on a logical progression of experiments and controls to build confidence in the specificity of the labeling.

cluster_logic Logic of Specificity Validation hypothesis Hypothesis: This compound specifically labels the TCO-modified target. experiment Experiment: Labeling of TCO-target with this compound hypothesis->experiment observation Observation: Specific labeling of target and no labeling in controls experiment->observation positive_control Positive Control: Known reactive pair positive_control->experiment negative_control1 Negative Control 1: No this compound negative_control1->experiment negative_control2 Negative Control 2: No TCO on target negative_control2->experiment negative_control3 Negative Control 3: Labeling of control lysate negative_control3->experiment conclusion Conclusion: Labeling is specific observation->conclusion

Logic of Specificity Validation

By employing these comparative data and detailed validation protocols, researchers can confidently assess the specificity of their this compound labeling experiments, ensuring the integrity and reliability of their findings.

References

Stability Under Scrutiny: A Comparative Analysis of Methyltetrazine-PEG9-Acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking robust bioconjugation strategies, the stability of the resulting conjugate is a paramount concern. This guide provides a comprehensive assessment of the stability of conjugates formed using Methyltetrazine-PEG9-acid, benchmarked against alternative bioorthogonal ligation chemistries. The data presented herein, supported by detailed experimental protocols, offers a clear framework for selecting the most appropriate conjugation methodology for your research and development needs.

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (TCO), has emerged as a powerful tool for bioconjugation due to its exceptionally fast kinetics and high specificity. This compound is a popular reagent in this class, offering a balance of reactivity and stability, with the polyethylene glycol (PEG) linker enhancing aqueous solubility. This guide delves into the critical aspect of the stability of the dihydropyridazine linkage formed upon conjugation and compares it with other widely used bioorthogonal reactions.

Quantitative Stability Comparison

The stability of a bioconjugate is a critical determinant of its efficacy and safety, particularly for in vivo applications such as antibody-drug conjugates (ADCs). The following table summarizes the stability of conjugates formed via tetrazine ligation and compares it with prominent alternative bioorthogonal chemistries.

Ligation ChemistryLinkage FormedStability Under Physiological Conditions (PBS, 37°C)Stability in Human Serum (37°C)Key Degradation Pathways
Methyltetrazine Ligation DihydropyridazineHighly Stable . Minimal degradation observed over extended periods.Highly Stable . A dihydropyridazine-linked antibody conjugate showed stability for >5 days[1]. An ADC with a tetrazine linker was stable for 1 year in PBS at 4°C.Oxidation of the dihydropyridazine ring.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) TriazoleHighly Stable . The triazole linkage is generally considered inert.Highly Stable .Generally considered non-degradable under physiological conditions.
Staudinger Ligation AmideStable . The resulting amide bond is robust.Stable .Hydrolysis of the amide bond under extreme pH conditions (not physiological).
Oxime Ligation OximeModerately Stable . Prone to hydrolysis, especially at lower pH.Less Stable compared to tetrazine and SPAAC linkages.Hydrolysis to the corresponding aldehyde/ketone and hydroxylamine.

In-Depth Look at Methyltetrazine Conjugate Stability

Conjugates formed with methyltetrazine derivatives are noted for their high stability. The methyl group on the tetrazine ring provides electronic stabilization, rendering it less susceptible to nucleophilic attack compared to unsubstituted or electron-withdrawn tetrazines[2]. Upon reaction with a TCO-modified molecule, a stable dihydropyridazine linkage is formed. Studies have demonstrated that this linkage remains intact in human serum and plasma for extended periods, a crucial attribute for therapeutic applications[1]. For instance, an antibody-drug conjugate featuring a tetrazine linker exhibited no signs of degradation or payload release after being stored for a full year in phosphate-buffered saline (PBS) at 4°C. This exceptional stability minimizes off-target effects and ensures that the conjugated payload remains attached to its targeting moiety until it reaches its intended destination.

Experimental Protocols

To enable researchers to replicate and validate these findings, detailed experimental protocols for assessing conjugate stability are provided below.

Protocol for Assessing Conjugate Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a stability-indicating HPLC method to quantify the intact conjugate and any potential degradation products over time.

1. Materials and Reagents:

  • This compound conjugate of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • Human serum (commercially available)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • HPLC system with a UV detector and/or mass spectrometer

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)

2. Sample Preparation and Incubation:

  • Prepare a stock solution of the this compound conjugate in an appropriate solvent (e.g., DMSO or water) at a concentration of 1 mg/mL.

  • For stability assessment in PBS, dilute the stock solution with PBS (pH 7.4) to a final concentration of 100 µg/mL.

  • For stability assessment in serum, dilute the stock solution with human serum to a final concentration of 100 µg/mL.

  • Incubate the samples at 37°C.

  • At designated time points (e.g., 0, 1, 3, 7, and 14 days), withdraw an aliquot of the sample.

3. HPLC Analysis:

  • For serum samples, precipitate proteins by adding 3 volumes of cold acetonitrile. Centrifuge at 14,000 rpm for 10 minutes and collect the supernatant.

  • Inject 20 µL of the prepared sample (or diluted PBS sample) onto the HPLC system.

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: 5% A, 95% B

    • 30-35 min: Linear gradient back to 95% A, 5% B

    • 35-40 min: 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: Monitor the absorbance at a wavelength corresponding to an absorbance maximum of the conjugate (e.g., the tetrazine chromophore or a fluorescent tag). If using a mass spectrometer, monitor the parent ion of the conjugate and expected degradation products.

  • Data Analysis: Integrate the peak area of the intact conjugate at each time point. Plot the percentage of remaining intact conjugate versus time to determine the stability profile.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for assessing the stability of the this compound conjugate.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_conjugate Prepare Conjugate Stock prep_pbs Dilute in PBS prep_conjugate->prep_pbs prep_serum Dilute in Serum prep_conjugate->prep_serum incubate Incubate at 37°C prep_pbs->incubate prep_serum->incubate sampling Time-point Sampling incubate->sampling serum_processing Serum Protein Precipitation sampling->serum_processing Serum Sample hplc HPLC-UV/MS Analysis sampling->hplc PBS Sample serum_processing->hplc data_analysis Data Analysis & Stability Profile hplc->data_analysis

Caption: Experimental workflow for stability assessment.

Signaling Pathway of Conjugate Action

The utility of a stable conjugate is realized in its ability to deliver a payload to a target. The following diagram illustrates a generalized signaling pathway for a targeted drug delivery application.

G cluster_systemic Systemic Circulation cluster_target Target Cell conjugate Methyltetrazine-PEG9-Conjugate receptor Cell Surface Receptor conjugate->receptor Binding internalization Internalization receptor->internalization lysosome Lysosome internalization->lysosome payload_release Payload Release lysosome->payload_release Cleavage/Degradation cellular_effect Cellular Effect payload_release->cellular_effect

Caption: Targeted drug delivery pathway.

References

Safety Operating Guide

Proper Disposal of Methyltetrazine-PEG9-acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of Methyltetrazine-PEG9-acid, a compound often utilized in bioconjugation and click chemistry. Adherence to these procedures is essential to ensure a safe laboratory environment and compliance with regulatory standards.

Hazard Assessment and Waste Classification

Before initiating any disposal procedure, a thorough hazard assessment must be conducted. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information from similar tetrazine- and PEG-containing compounds suggests that it should be handled as a potentially hazardous chemical waste. The primary concerns are its potential reactivity and toxicity.

General Characteristics for Disposal Consideration:

CharacteristicImplication for DisposalRecommended Action
Chemical Reactivity Tetrazines can be reactive, particularly with certain metals or under specific conditions.Segregate from incompatible wastes. Avoid mixing with strong acids, bases, or oxidizing agents.
Physical State Typically a solid or oil.Ensure it is in a sealed, properly labeled container to prevent leaks or spills.
Toxicity Assumed to be hazardous until proven otherwise.Handle with appropriate personal protective equipment (PPE). Dispose of as hazardous chemical waste.
Environmental Impact Potential for environmental harm if disposed of improperly.Do not dispose of down the drain or in regular trash.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and its associated contaminated materials.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene recommended).

2. Waste Segregation:

  • Solid Waste: Collect any solid this compound, along with any contaminated items such as weigh boats, pipette tips, and gloves, in a designated, leak-proof hazardous waste container.

  • Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Empty Containers: Empty containers that once held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous liquid waste.[1] After triple-rinsing and air-drying in a ventilated area like a fume hood, the container can be disposed of as regular laboratory glass or plastic waste, provided the label has been completely defaced or removed.[1]

3. Waste Container Labeling:

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."

  • Include the approximate concentration and quantity of the waste.

  • Note the date when the waste was first added to the container.

4. Storage of Hazardous Waste:

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is secure, well-ventilated, and away from sources of ignition or incompatible chemicals.

5. Scheduling Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste manifest and pickup.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

start Start: Disposal of This compound ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., powder, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse store_waste Store Sealed Container in Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate deface_label Deface Label and Air Dry Container triple_rinse->deface_label collect_rinsate->collect_liquid dispose_container Dispose of Container as Non-Hazardous Waste deface_label->dispose_container schedule_pickup Contact EHS for Waste Pickup store_waste->schedule_pickup

Disposal workflow for this compound.

References

Personal protective equipment for handling Methyltetrazine-PEG9-acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Methyltetrazine-PEG9-acid. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Summary

This compound and related tetrazine compounds present several potential hazards. The primary risks include irritation to the skin, eyes, and respiratory system. It is also important to note that tetrazene in its dry form can be explosive.[1]

Hazard StatementDescriptionGHS Classification
H315Causes skin irritation.Skin Irritation (Category 2)
H319Causes serious eye irritation.Eye Irritation (Category 2A)
H335May cause respiratory irritation.Specific target organ toxicity — single exposure (Category 3), Respiratory system
-Dry tetrazene can be extremely explosive.[1]-

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and prevent injury.[2][3]

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Safety goggles and face shieldGoggles should provide a snug fit to protect from splashes.[2] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[4]
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended.[3] Always inspect gloves for tears or holes before use.
Body Laboratory coatA lab coat is essential for protecting the skin and personal clothing from spills.[2]
Respiratory Fume hood or respiratorAll handling of solid and stock solutions should be done in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge should be used.[3][5][6]

Operational Plan: Step-by-Step Handling Procedure

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area at -20°C.[7]

  • Keep away from strong oxidizing agents.[6]

Preparation and Handling:

  • Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[6] Have an emergency eyewash station and safety shower readily accessible.[6]

  • Weighing:

    • Don appropriate PPE before opening the container.

    • To minimize inhalation of dust, handle the solid form carefully.

    • Use an anti-static weighing dish to prevent the powder from scattering.

  • Dissolving:

    • Add the solvent (e.g., DMSO, DMF) to the vial containing the this compound slowly to avoid splashing.

    • Cap the vial and vortex or sonicate until the compound is fully dissolved.

  • Use in Experiments:

    • When transferring solutions, use appropriate tools such as micropipettes with filtered tips.

    • Keep all containers with the compound sealed when not in use.

Spill Management:

  • In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a suitable container for disposal.

  • Clean the spill area thoroughly with soap and water.

Disposal Plan

All waste containing this compound, including empty containers, contaminated lab supplies, and unused material, must be treated as hazardous chemical waste.

  • Segregation: Collect all waste in a designated, labeled, and sealed container. Do not mix with other waste streams unless compatible.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name.

  • Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office. Do not pour down the drain or discard in regular trash.

Emergency Procedures

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6] Remove contaminated clothing. If skin irritation persists, seek medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[6]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[6] Seek immediate medical attention.

Handling Workflow for this compound

G cluster_prep Preparation & Storage cluster_handling Handling & Experimentation cluster_disposal Waste Disposal receive Receive & Inspect storage Store at -20°C in a well-ventilated area receive->storage ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) storage->ppe Begin Handling weigh Weigh Solid in Fume Hood ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve spill_management Manage Spills with Inert Absorbent weigh->spill_management If Spill Occurs experiment Perform Experiment dissolve->experiment dissolve->spill_management If Spill Occurs collect_waste Collect Waste in Labeled Container experiment->collect_waste experiment->spill_management If Spill Occurs dispose Dispose via EHS Office collect_waste->dispose spill_management->collect_waste

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.